molecular formula C27H44O B045306 5alpha-Cholesta-7,24-dien-3beta-ol CAS No. 651-54-7

5alpha-Cholesta-7,24-dien-3beta-ol

カタログ番号: B045306
CAS番号: 651-54-7
分子量: 384.6 g/mol
InChIキー: PKEPPDGGTSZLBL-SKCNUYALSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5alpha-Cholesta-7,24-dien-3beta-ol is an intermediate sterol in the late stages of the cholesterol biosynthesis pathway . It is reversibly converted to 5alpha-cholest-7-en-3beta-ol by the enzyme delta24-sterol reductase and is also a substrate for enzymes like cholestenol delta-isomerase and 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase, making it a critical compound for studying this complex metabolic pathway . Beyond its role as a biosynthetic intermediate, this sterol has significant biological relevance. Research has identified it as a major sterol in the male hamster reproductive tract, with its concentration in caudal spermatozoa being approximately three-fold higher than that of cholesterol itself . This suggests a specialized functional role for this compound in reproductive biology and sperm maturation processes . Researchers can utilize this high-purity compound to investigate sterol metabolism, enzyme kinetics, and the unique lipid composition of specialized tissues. A sulfated derivative, Sodium this compound Sulfate, is also available for related research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPPDGGTSZLBL-SKCNUYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862357
Record name Cholesta-7,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

651-54-7
Record name 5α-Cholesta-7,24-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-7,24-dien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-7,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 - 151 °C
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 5α-Cholesta-7,24-dien-3β-ol: A Pivotal Precursor in Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5α-cholesta-7,24-dien-3β-ol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a senior application scientist, this document moves beyond a mere recitation of facts to offer an in-depth analysis of the enzymatic conversions, analytical methodologies, and the burgeoning therapeutic relevance of this sterol. We will delve into the intricate enzymatic machinery responsible for its synthesis and subsequent transformation, providing detailed experimental protocols for its study. Furthermore, this guide will illuminate the emerging significance of 5α-cholesta-7,24-dien-3β-ol and its metabolic pathway in the context of human health and disease, particularly in neurodegenerative disorders and oncology.

Introduction: The Crossroads of Cholesterol Synthesis

Cholesterol, an essential lipid for mammalian life, is synthesized through a complex and tightly regulated multi-step process. Following the formation of lanosterol, the pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1] While the Bloch pathway is prominent in the liver, the Kandutsch-Russell pathway is significant in the brain and skin.[1] 5α-cholesta-7,24-dien-3β-ol is a key sterol intermediate unique to the Kandutsch-Russell pathway. Its strategic position makes it and its metabolizing enzymes focal points for understanding tissue-specific cholesterol homeostasis and for developing novel therapeutic interventions. This guide will illuminate the chemistry, biochemistry, and analytical considerations of this important molecule.

The Kandutsch-Russell Pathway: A Focus on 5α-Cholesta-7,24-dien-3β-ol

The Kandutsch-Russell pathway is characterized by the early reduction of the C24-C25 double bond in the sterol side chain. 5α-cholesta-7,24-dien-3β-ol emerges as a central player in this pathway, undergoing a series of enzymatic modifications to ultimately yield cholesterol.

Enzymatic Landscape

The metabolism of 5α-cholesta-7,24-dien-3β-ol is orchestrated by a series of enzymes primarily located in the endoplasmic reticulum. Understanding the function and interplay of these enzymes is paramount for dissecting the pathway's regulation.

  • Emopamil Binding Protein (EBP): This enzyme, also known as 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase, catalyzes the isomerization of the Δ⁸ double bond to a Δ⁷ double bond, a critical step in the formation of 5α-cholesta-7,24-dien-3β-ol from its precursor.[2] EBP is also implicated in the regulation of the Hedgehog signaling pathway through its interaction with the Smoothened (SMO) receptor, highlighting its potential role in development and cancer.[3]

  • Sterol C5-Desaturase (SC5D): This enzyme introduces a double bond at the C5 position of the sterol ring, converting lathosterol to 7-dehydrocholesterol.[4] While not directly acting on 5α-cholesta-7,24-dien-3β-ol, its activity is essential for the downstream progression of the Kandutsch-Russell pathway. Deficiencies in SC5D lead to lathosterolosis, a severe developmental disorder.[4]

  • 24-Dehydrocholesterol Reductase (DHCR24): Also known as seladin-1, DHCR24 is a key enzyme that reduces the C24-C25 double bond in the side chain of various sterol intermediates.[5] Its action on 5α-cholesta-7,24-dien-3β-ol would produce lathosterol. The tissue-specific expression of DHCR24 plays a significant role in determining the predominant cholesterol biosynthesis pathway.[5] For instance, the adrenal gland exhibits high DHCR24 expression.[6]

  • 7-Dehydrocholesterol Reductase (DHCR7): This enzyme catalyzes the final step in the Kandutsch-Russell pathway, reducing the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. Interestingly, research has revealed a physical and functional interaction between DHCR7 and DHCR24, suggesting the formation of a "cholesterol metabolon" that facilitates efficient substrate channeling.[7]

Kandutsch_Russell_Pathway Zymosterol Zymosterol 5a-Cholesta-8,24-dien-3b-ol 5a-Cholesta-8,24-dien-3b-ol Zymosterol->5a-Cholesta-8,24-dien-3b-ol DHCR24 5a-Cholesta-7,24-dien-3b-ol 5a-Cholesta-7,24-dien-3b-ol 5a-Cholesta-8,24-dien-3b-ol->5a-Cholesta-7,24-dien-3b-ol EBP Lathosterol Lathosterol 5a-Cholesta-7,24-dien-3b-ol->Lathosterol DHCR24 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Figure 1. Simplified schematic of the Kandutsch-Russell pathway focusing on 5α-cholesta-7,24-dien-3β-ol.

Analytical Methodologies for Sterol Analysis

Accurate quantification of 5α-cholesta-7,24-dien-3β-ol and other sterol intermediates is crucial for studying cholesterol metabolism. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation: A Critical First Step

Proper sample preparation is paramount for reliable sterol analysis. This typically involves lipid extraction, saponification to release esterified sterols, and derivatization to enhance volatility for GC analysis.

Protocol 1: Sterol Extraction from Brain Tissue [8]

  • Homogenization: Homogenize fresh brain tissue (1 g) in 20 ml of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Centrifuge the homogenate to separate the liquid phase.

  • Washing: Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.

  • Collection: After centrifugation, collect the lower chloroform phase containing the lipids.

Derivatization for GC-MS Analysis

Sterols require derivatization to convert their hydroxyl groups into more volatile silyl ethers. This is typically achieved using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

Protocol 2: Silylation of Sterol Extracts [9][10]

  • Drying: Evaporate an aliquot of the sterol extract to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Incubation: Heat the mixture at 70-100°C for 1 hour.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis with Selected Ion Monitoring (SIM)

For enhanced sensitivity and specificity, selected ion monitoring (SIM) is the preferred GC-MS acquisition mode. In SIM, the mass spectrometer is set to detect only specific ions characteristic of the target analyte.[11][12]

Table 1: Illustrative GC-MS-SIM Parameters for Sterol Analysis

AnalyteDerivatizing AgentCharacteristic Ions (m/z)
Cholesterol-TMSBSTFA + 1% TMCS458, 368, 329
Lathosterol-TMSBSTFA + 1% TMCS458, 368, 353
Desmosterol-TMSBSTFA + 1% TMCS456, 366, 343
5α-Cholesta-7,24-dien-3β-ol-TMS BSTFA + 1% TMCS 456, 366, 341

Note: Specific ions and retention times should be empirically determined for each instrument and analytical setup.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (Silylation) Saponification->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Sources

An In-depth Technical Guide to 5α-Cholesta-7,24-dien-3β-ol: From Natural Sources to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5α-cholesta-7,24-dien-3β-ol, a significant sterol intermediate in the biosynthesis of cholesterol and other essential steroids. This document delves into its primary natural occurrences, detailing its presence in select terrestrial and marine organisms. A thorough examination of its biosynthetic pathways in various biological systems is presented, elucidating the enzymatic transformations that govern its formation and subsequent metabolism. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and characterization of 5α-cholesta-7,24-dien-3β-ol from natural sources, including step-by-step protocols and analytical data. The biological significance of this sterol is explored, with a focus on its established roles and emerging areas of research, including its potential as a biomarker and therapeutic target. This guide is intended to be an essential resource for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development.

Introduction: Unveiling a Key Sterol Intermediate

5α-cholesta-7,24-dien-3β-ol is a sterol molecule that holds a critical position in the intricate web of steroid metabolism[1]. As a direct precursor in the Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis, its study offers valuable insights into fundamental biological processes[1]. Beyond its role as a metabolic intermediate, this compound has been identified in various natural sources, hinting at diverse physiological functions. This guide aims to consolidate the current scientific knowledge on 5α-cholesta-7,24-dien-3β-ol, providing a technical and practical framework for its study and potential exploitation.

Natural Sources and Distribution

While an intermediate in many organisms, 5α-cholesta-7,24-dien-3β-ol accumulates to notable levels in specific natural sources.

Terrestrial Flora: The Case of Vanilla madagascariensis

A significant plant source of 5α-cholesta-7,24-dien-3β-ol is the beans of the orchid Vanilla madagascariensis. Studies have shown that this sterol can constitute a substantial portion of the 4-desmethylsterol fraction in the bean's lipids. This discovery was a notable finding, as it was one of the first instances of this sterol being identified in a plant.

Mammalian Systems: A Focus on the Male Reproductive Tract

In the animal kingdom, a particularly high concentration of 5α-cholesta-7,24-dien-3β-ol is found in the male reproductive tract of the hamster[2]. It is a major sterol in mature spermatozoa from the cauda epididymis, with its concentration increasing significantly during sperm maturation[3][4]. This accumulation suggests a specialized role in sperm function and fertility[5]. The sterol composition of hamster spermatozoa is notably different from that of many other mammals, where cholesterol is the predominant sterol[4].

Marine Organisms and Fungi

5α-cholesta-7,24-dien-3β-ol has also been reported as a minor sterol in some marine organisms. Additionally, as an intermediate in the ergosterol biosynthesis pathway, it is found in fungi and yeast, such as Saccharomyces cerevisiae.

Organism/Source Tissue/Part Significance Reference
Vanilla madagascariensisBeansHigh concentration in the 4-desmethylsterol fraction
Hamster (Mesocricetus auratus)Cauda epididymal spermatozoaMajor sterol, concentration increases with sperm maturation[2][3][4]
Human (Homo sapiens)MetaboliteIntermediate in cholesterol biosynthesis[6]
Mouse (Mus musculus)MetaboliteIntermediate in cholesterol biosynthesis[6]
Yeast (Saccharomyces cerevisiae)MetaboliteIntermediate in ergosterol biosynthesis[7]

Biosynthesis of 5α-Cholesta-7,24-dien-3β-ol

The formation and conversion of 5α-cholesta-7,24-dien-3β-ol are central to the biosynthesis of essential sterols in a variety of organisms.

Mammalian Cholesterol Biosynthesis

In mammals, 5α-cholesta-7,24-dien-3β-ol is a key intermediate in the post-lanosterol pathway of cholesterol synthesis. Its formation is catalyzed by the enzyme 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase, which converts zymosterol into this compound. Subsequently, it is acted upon by Δ²⁴-sterol reductase (DHCR24) to produce 5α-cholest-7-en-3β-ol (lathosterol)[1].

Mammalian Cholesterol Biosynthesis Zymosterol Zymosterol 5a-Cholesta-7,24-dien-3beta-ol 5a-Cholesta-7,24-dien-3beta-ol Zymosterol->5a-Cholesta-7,24-dien-3beta-ol 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase Lathosterol Lathosterol 5a-Cholesta-7,24-dien-3beta-ol->Lathosterol DHCR24 (Δ²⁴-sterol reductase) 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Mammalian Cholesterol Biosynthesis Pathway.

Fungal Ergosterol Biosynthesis

In fungi, such as Saccharomyces cerevisiae, 5α-cholesta-7,24-dien-3β-ol (also known as zymosterol in this context) is a precursor to ergosterol, the primary sterol in fungal cell membranes[8]. It is synthesized from lanosterol through a series of enzymatic steps and is then further metabolized to produce ergosterol[8]. This pathway is a key target for antifungal drugs[8].

Fungal Ergosterol Biosynthesis Lanosterol Lanosterol Zymosterol 5a-Cholesta-7,24-dien-3beta-ol (Zymosterol) Lanosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5

Caption: Simplified Fungal Ergosterol Biosynthesis Pathway.

Extraction and Purification Protocols

The isolation of 5α-cholesta-7,24-dien-3β-ol from natural sources requires a multi-step approach involving extraction, saponification, and chromatographic purification.

General Protocol for Phytosterol Extraction

This protocol is a generalized procedure for the extraction of phytosterols from plant material and can be adapted for sources like Vanilla madagascariensis beans.

Step 1: Maceration and Solvent Extraction [9]

  • Grind the dried plant material to a fine powder to increase the surface area for extraction[10].

  • Suspend the powdered material in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol) in a closed container at room temperature[9][11].

  • Agitate the mixture for a prolonged period (several hours to days) to facilitate the diffusion of lipids into the solvent[9].

  • Separate the liquid extract from the solid plant material by filtration or centrifugation[9].

  • Concentrate the extract under reduced pressure using a rotary evaporator.

Step 2: Saponification

  • Dissolve the crude lipid extract in an alcoholic solution of a strong base (e.g., potassium hydroxide).

  • Heat the mixture under reflux for 1-2 hours to hydrolyze steryl esters and triglycerides.

  • After cooling, add water to the reaction mixture.

Step 3: Extraction of Unsaponifiable Matter

  • Extract the aqueous-alcoholic solution with a nonpolar solvent such as hexane or diethyl ether. The unsaponifiable matter, containing the free sterols, will partition into the organic layer.

  • Wash the organic layer with water to remove any remaining base and soaps.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol fraction.

Purification by Chromatography

Step 1: Column Chromatography

  • Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

  • Load the crude sterol fraction onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding a more polar solvent like ethyl acetate.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC). Fractions containing 5α-cholesta-7,24-dien-3β-ol can be identified by comparison with a standard.

Step 2: High-Performance Liquid Chromatography (HPLC)

  • For final purification, subject the enriched fractions from column chromatography to reverse-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and/or water.

  • Monitor the elution profile using a UV detector (as sterols have some UV absorbance) or a more universal detector like an evaporative light scattering detector (ELSD).

  • Collect the peak corresponding to 5α-cholesta-7,24-dien-3β-ol.

Extraction and Purification Workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification Plant_Material Dried Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Crude_Lipid_Extract Crude Lipid Extract Solvent_Extraction->Crude_Lipid_Extract Saponification Saponification (KOH/Ethanol) Crude_Lipid_Extract->Saponification Unsaponifiable_Fraction Unsaponifiable Fraction Saponification->Unsaponifiable_Fraction Column_Chromatography Silica Gel Column Chromatography Unsaponifiable_Fraction->Column_Chromatography HPLC Reverse-Phase HPLC Column_Chromatography->HPLC Pure_Compound Pure 5α-Cholesta-7,24-dien-3β-ol HPLC->Pure_Compound

Caption: General workflow for the extraction and purification of 5α-cholesta-7,24-dien-3β-ol.

Analytical Characterization

The structural elucidation and identification of 5α-cholesta-7,24-dien-3β-ol rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5α-cholesta-7,24-dien-3β-ol. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 384.6, corresponding to the molecular formula C₂₇H₄₄O[6]. The fragmentation pattern would likely involve the loss of a water molecule from the hydroxyl group, and characteristic cleavages of the sterol ring system and the side chain, providing structural information[12][13].

Biological Significance and Potential Applications

The biological roles of 5α-cholesta-7,24-dien-3β-ol are multifaceted, ranging from its fundamental role as a metabolic precursor to more specialized functions.

Role in Mammalian Reproduction

The high concentration of 5α-cholesta-7,24-dien-3β-ol in hamster spermatozoa and its accumulation during sperm maturation strongly suggest a crucial role in male fertility[3][4][5]. It is hypothesized that the specific sterol composition of the sperm membrane, rich in this precursor, influences membrane fluidity and the events leading to fertilization, such as capacitation and the acrosome reaction.

Potential as a Biomarker for Neurodegenerative Diseases

Recent research has explored the link between cholesterol metabolism and neurodegenerative diseases like Alzheimer's disease[14][15]. Alterations in the levels of cholesterol precursors, including those in the pathway of 5α-cholesta-7,24-dien-3β-ol, in plasma or cerebrospinal fluid could potentially serve as early diagnostic or prognostic biomarkers for these conditions[16][17]. However, more research is needed to establish a definitive link.

Therapeutic Potential

As an intermediate in the cholesterol biosynthesis pathway, the enzymes that produce and metabolize 5α-cholesta-7,24-dien-3β-ol represent potential drug targets. Inhibition of these enzymes could be a strategy for managing hypercholesterolemia and related cardiovascular diseases. Furthermore, derivatives of zymosterol, a closely related compound, are being investigated for their therapeutic potential[8]. The unique structure of 5α-cholesta-7,24-dien-3β-ol may also serve as a scaffold for the synthesis of novel therapeutic agents.

Conclusion

5α-cholesta-7,24-dien-3β-ol is a sterol of significant biological interest due to its central role in steroid metabolism and its accumulation in specific natural sources. This guide has provided a comprehensive overview of its natural distribution, biosynthesis, and methods for its isolation and characterization. The emerging evidence for its specialized functions, particularly in reproduction, and its potential as a biomarker and therapeutic target, underscores the importance of continued research into this fascinating molecule. The protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of sterol biology and its applications in medicine and biotechnology.

References

  • Legault, Y., VandenHeuvel, W. J., Arison, B. H., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1978). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 32(5), 649–658.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006842). Retrieved from [Link]

  • VOT RDU 03/217 & RDU 03/2/8 KOLEJ UNIVERSITI KEJURUTERAAN & TEKNOLOGI MALAYSIA. (n.d.). SOLVENT EXTRACTION OF OL. Retrieved from [Link]

  • Kandl, J., Thiele, C., & Ahrends, R. (2023). Lipids as Emerging Biomarkers in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(24), 17508.
  • Taylor & Francis. (n.d.). Zymosterol – Knowledge and References. Retrieved from [Link]

  • Hubler, Z., et al. (2023). Chemical Inhibition of Sterol Biosynthesis. Molecules, 28(19), 6891.
  • Saez, F., & Grizard, G. (2013). Sterols in spermatogenesis and sperm maturation. Journal of Lipid Research, 54(12), 3229–3243.
  • Ramaroson-Raonizafinimanana, B., Gaydou, E. M., & Bombarda, I. (1998). Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis. Journal of the American Oil Chemists' Society, 75(10), 1325-1328.
  • Chini, E. N. (2024).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • News-Medical.Net. (2024, August 5). Cholesterol imbalance linked to neurodegeneration, study suggests potential strategies for intervention. Retrieved from [Link]

  • Razafimamonjison, G., et al. (2020). Microwave-assisted Extraction of Vanillin from Madagascar Vanilla planifolia beans: Optimization and Modeling. Natural Resources for Human Health, 1(1), 1-8.
  • American Society for Biochemistry and Molecular Biology. (2025, November 26). How lipid metabolism shapes sperm development. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). zymosterol. Retrieved from [Link]

  • Salehi, B., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Foods, 10(4), 749.
  • Ginda-Mäkelä, K., et al. (2020). Cholesterol precursors: More than mere markers of biosynthesis.
  • Saez, F., & Grizard, G. (2013). Sterols in spermatogenesis and sperm maturation. Journal of Lipid Research, 54(12), 3229–3243. Retrieved from [Link]

  • Bleau, G., et al. (1979).
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Moreau, J., Aberhart, D. J., & Caspi, E. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. The Journal of Organic Chemistry, 39(14), 2018–2023.
  • McCrum, E., McDonald, J., & Thompson, B. (2006). Extraction and Analysis of Sterol Lipids. LIPID MAPS. Retrieved from [Link]

  • Shah, R., et al. (2020). Phytosterols and their derivatives: Potential health-promoting uses against lipid metabolism and associated diseases, mechanism, and safety issues. Comprehensive Reviews in Food Science and Food Safety, 19(4), 1933-1960.
  • PubChem. (n.d.). 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. Retrieved from [Link]

  • Galli, G., & Maroni, S. (1967). Mass spectral fragmentation of 5alpha-hydroxysteroids. Steroids, 10(3), 189–197.
  • Medical Dialogues. (2024, August 6). Cholesterol imbalance to neurodegeneration and potential intervention strategies: study. Retrieved from [Link]

  • Wikipedia. (n.d.). Alzheimer's disease. Retrieved from [Link]

  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012).
  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025–3043.

Sources

Unveiling a Key Phytosterol: A Technical Guide to 5α-Cholesta-7,24-dien-3β-ol in Vanilla madagascariensis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the occurrence, analysis, and potential significance of 5α-cholesta-7,24-dien-3β-ol, a significant phytosterol found in the beans of Vanilla madagascariensis. This document delves into the analytical methodologies for its identification, explores its biosynthetic origins, and discusses its potential biological activities, offering valuable insights for natural product chemistry, pharmacology, and drug discovery.

Introduction: The Phytochemical Landscape of Vanilla madagascariensis

Vanilla madagascariensis, an orchid species native to Madagascar, is a plant of significant interest beyond its aromatic properties.[1] While often associated with the production of vanilla-like flavor compounds, its beans possess a complex and diverse phytochemical profile. Among these compounds, the sterol fraction is particularly noteworthy. Phytosterols are a class of plant-derived steroids that are structurally similar to cholesterol and play crucial roles in plant cell membrane integrity and signaling.[2][3][4] In humans, they are recognized for their cholesterol-lowering effects and other potential health benefits.[3][5]

A key study on the sterol composition of Vanilla madagascariensis beans revealed the remarkable presence of 5α-cholesta-7,24-dien-3β-ol as a major component of the 4-desmethylsterol fraction, constituting 35.3% of this fraction.[6] This finding distinguishes V. madagascariensis and highlights the importance of this specific phytosterol within its chemical makeup. This guide will focus on this pivotal compound, providing a detailed exploration of its characteristics and the methodologies to study it.

Physicochemical Properties of 5α-Cholesta-7,24-dien-3β-ol

A thorough understanding of the physicochemical properties of 5α-cholesta-7,24-dien-3β-ol is fundamental for its extraction, purification, and characterization.

PropertyValueSource
Chemical Formula C27H44O[7]
Molecular Weight 384.64 g/mol [7]
Monoisotopic Mass 384.339216037 Da[7]
CAS Number 651-54-7[7]
Class Cholesterols and derivatives[7]

Analytical Workflow for the Isolation and Identification of 5α-Cholesta-7,24-dien-3β-ol from Vanilla madagascariensis

The isolation and identification of 5α-cholesta-7,24-dien-3β-ol from Vanilla madagascariensis beans require a multi-step analytical approach. The following protocol is a synthesized methodology based on established practices for phytosterol analysis.

Extraction of Lipids

The initial step involves the extraction of the total lipid content from the dried and powdered vanilla beans.

Protocol:

  • Sample Preparation: Dry the Vanilla madagascariensis beans at a controlled temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder.

  • Solvent Extraction: Employ a Soxhlet apparatus for continuous extraction with a non-polar solvent. A common choice is a mixture of chloroform and methanol (2:1, v/v) to ensure the comprehensive extraction of lipids.

  • Solvent Removal: After extraction, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Saponification

Saponification is a critical step to hydrolyze esterified sterols and fatty acids, yielding the unsaponifiable matter which contains the free sterols.

Protocol:

  • Alkaline Hydrolysis: Reflux the crude lipid extract with an excess of ethanolic potassium hydroxide solution (e.g., 2 M KOH in 95% ethanol) for 2-3 hours.

  • Extraction of Unsaponifiables: After cooling, dilute the mixture with distilled water and extract the unsaponifiable fraction multiple times with a non-polar solvent such as diethyl ether or hexane.

  • Washing and Drying: Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper. Dry the extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter.

Chromatographic Separation and Purification

The unsaponifiable matter is a complex mixture requiring chromatographic techniques for the separation of the sterol fraction.

Protocol:

  • Thin-Layer Chromatography (TLC): Initially, use TLC on silica gel plates with a solvent system like hexane:diethyl ether (1:1, v/v) to visualize the different classes of compounds. Sterols can be identified by spraying with a reagent such as Liebermann-Burchard reagent and gentle heating.

  • Column Chromatography: For preparative separation, employ column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of diethyl ether or ethyl acetate). Collect fractions and monitor them by TLC to pool the fractions containing the 4-desmethylsterols.

Identification and Structural Elucidation

The final step involves the precise identification and structural confirmation of 5α-cholesta-7,24-dien-3β-ol.

Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification of sterols. The purified sterol fraction is typically derivatized (e.g., silylated with BSTFA) to increase volatility. The GC retention time and the mass fragmentation pattern of the derivatized 5α-cholesta-7,24-dien-3β-ol are compared with those of an authentic standard or with library data. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to the silylated derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, ¹H and ¹³C NMR spectroscopy are indispensable. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure, including the positions of the double bonds and the stereochemistry of the hydroxyl group.

Analytical_Workflow cluster_extraction Extraction cluster_saponification Saponification cluster_separation Separation & Purification cluster_identification Identification vanilla_beans Vanilla madagascariensis Beans lipid_extraction Lipid Extraction (Soxhlet, Chloroform:Methanol) vanilla_beans->lipid_extraction crude_lipid Crude Lipid Extract lipid_extraction->crude_lipid saponification Alkaline Hydrolysis (Ethanolic KOH) crude_lipid->saponification unsaponifiable_matter Unsaponifiable Matter saponification->unsaponifiable_matter column_chromatography Column Chromatography (Silica Gel) unsaponifiable_matter->column_chromatography purified_sterol Purified Sterol Fraction column_chromatography->purified_sterol gc_ms GC-MS Analysis purified_sterol->gc_ms nmr NMR Spectroscopy purified_sterol->nmr compound_id 5α-Cholesta-7,24-dien-3β-ol (Structure Confirmed) gc_ms->compound_id nmr->compound_id Biosynthetic_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate oxidosqualene 2,3-Oxidosqualene mevalonate->oxidosqualene cycloartenol Cycloartenol (via Cycloartenol Synthase) oxidosqualene->cycloartenol post_cycloartenol Post-Cycloartenol Modifications (Demethylations, Isomerizations, Reductions) cycloartenol->post_cycloartenol cholesta_7_24_dien Cholesta-7,24-dien-3β-ol post_cycloartenol->cholesta_7_24_dien target_compound 5α-Cholesta-7,24-dien-3β-ol cholesta_7_24_dien->target_compound Reduction/Isomerization

Caption: Putative biosynthetic pathway of 5α-cholesta-7,24-dien-3β-ol in plants.

Potential Biological Activities and Significance for Drug Development

While the specific biological activities of 5α-cholesta-7,24-dien-3β-ol are not extensively studied, its structural similarity to other well-known phytosterols and cholesterol precursors suggests several areas of potential pharmacological interest.

  • Cholesterol Metabolism: As a phytosterol, it is likely to interfere with the intestinal absorption of dietary cholesterol, a well-established mechanism for the cholesterol-lowering effects of plant sterols. [5]* Anti-inflammatory and Antioxidant Effects: Many phytosterols, such as β-sitosterol and stigmasterol, have demonstrated anti-inflammatory and antioxidant properties. [8][9]It is plausible that 5α-cholesta-7,24-dien-3β-ol shares these activities.

  • Anticancer Properties: Some studies have indicated that phytosterols can exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. [8][9]* Neuroprotective Effects: The role of sterols in neuronal membrane function and signaling suggests that novel phytosterols could be investigated for neuroprotective properties. [8][9] The high concentration of 5α-cholesta-7,24-dien-3β-ol in Vanilla madagascariensis makes this plant a promising source for the isolation of this compound for further pharmacological evaluation. For drug development professionals, this presents an opportunity to investigate a novel phytosterol for its potential therapeutic applications.

Future Directions

The discovery of high concentrations of 5α-cholesta-7,24-dien-3β-ol in Vanilla madagascariensis opens up several avenues for future research:

  • Bioactivity Screening: A comprehensive screening of the purified compound for a range of biological activities is warranted.

  • Biosynthetic Pathway Elucidation: Transcriptomic and metabolomic studies on V. madagascariensis could help to identify the specific enzymes involved in its biosynthesis.

  • Agronomic Studies: Investigating the effects of cultivation and curing processes on the concentration of this sterol in vanilla beans could lead to methods for maximizing its yield.

  • Comparative Phytochemistry: A comparative analysis of the sterol profiles of different Vanilla species would provide insights into the chemotaxonomic significance of this compound.

References

  • Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis. (1998). JAOCS, 75(10), 1325–1328.
  • 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. (1979). Biol Reprod, 20(4), 971-6.
  • Chemical and Biochemical Changes Occurring During the Traditional Madagascan Vanilla Curing Process. (2009). CHIMIA International Journal for Chemistry, 63(6), 343-346.
  • Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. (1974). J Org Chem, 39(14), 2018-23.
  • Vanilla madagascariensis. Encyclopedia of Life.
  • Showing metabocard for this compound (HMDB0006842).
  • Analysis of Sterols in Biomass. Celignis.
  • About Our Vanilla. Vanillablossom™ Flavors.
  • Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. (2018). Arq Bras Cardiol, 111(5), 720-728.
  • Madagascar Vanilla beans. Madagascar Spices Company.
  • Phytosterol. Wikipedia.
  • Studies on the Biosynthesis of 5α-Cholestan-3β-ol. (1966). J Biol Chem, 241(4), 776-81.
  • Plant cholesterol biosynthetic pathway overlaps with phytosterol metabolism. (2016).
  • Phytosterols.
  • Vanilla madagascariensis Rolfe, Orchidaceae. Société Française d'Ethnopharmacologie.
  • Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. (1981). J Org Chem, 46(8), 1585-90.
  • Phytosterols – Knowledge and References. Taylor & Francis.
  • 5α-7,24-cholestadiene. Sigma-Aldrich.
  • Ergosta-5,7-dien-3beta-ol. PubChem.
  • In silico study of the biological properties of four sterols identified in Anabasis articulata plant. (2024).
  • In silico study of the biological properties of four sterols identified in Anabasis articulata plant. (2024).

Sources

An In-Depth Technical Guide to the Enzymatic Conversion of 5α-Cholesta-7,24-dien-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol, a key intermediate in the biosynthesis of cholesterol. This document delves into the core enzymatic players, their mechanisms, and detailed protocols for conducting and analyzing this conversion in vitro. Authored from the perspective of a seasoned application scientist, this guide emphasizes the causality behind experimental choices and provides a framework for robust and reproducible research in sterol biochemistry and drug discovery.

Introduction: The Significance of 5α-Cholesta-7,24-dien-3β-ol Conversion

5α-Cholesta-7,24-dien-3β-ol is a sterol intermediate within the complex web of cholesterol biosynthesis.[1] Its efficient conversion is critical for maintaining cellular cholesterol homeostasis. The enzymatic machinery responsible for modifying its structure, particularly the reduction of the C24-C25 double bond, is a focal point for understanding lipid metabolism and identifying potential therapeutic targets for a range of diseases, including hyperlipidemia and certain cancers.[2][3] This guide will focus primarily on the action of 3β-hydroxysterol-Δ24-reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol synthesis, which is responsible for this critical reduction.[2][4]

The Key Enzymatic Players and Their Mechanisms

The conversion of 5α-cholesta-7,24-dien-3β-ol involves a multi-enzyme system, with DHCR24 playing the central role. However, understanding its interplay with other enzymes in the cholesterol synthesis pathway, such as 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase (EBP), provides a more complete picture of the regulatory landscape.

3β-Hydroxysterol-Δ24-Reductase (DHCR24)

DHCR24 is an integral membrane protein located in the endoplasmic reticulum.[5] Its primary function is to catalyze the NADPH-dependent reduction of the Δ24 double bond in the side chain of various sterol intermediates.[5] In the context of this guide, DHCR24 converts 5α-cholesta-7,24-dien-3β-ol to 5α-cholest-7-en-3β-ol.[1][6]

Mechanism of Action: The catalytic activity of DHCR24 is strictly dependent on the presence of NADPH as a reducing agent.[5] The enzyme also contains a highly conserved flavin adenine dinucleotide (FAD) binding domain, suggesting its involvement in the electron transfer process during the reduction reaction.[5] The proposed mechanism involves the transfer of a hydride ion from NADPH to FAD, followed by the transfer of the hydride from FADH₂ to the C24 of the sterol substrate. A subsequent protonation at C25 completes the reduction.

The Interplay with Other Cholesterol Biosynthesis Enzymes

Recent research has unveiled a physical and functional interaction between DHCR24 and 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis.[7] This interaction suggests the existence of a "cholesterol metabolon," where enzymes in the same pathway associate to enhance substrate channeling and overall efficiency. Furthermore, the activity of the Emopamil Binding Protein (EBP), a sterol isomerase, can influence the availability of substrates for DHCR24.[8][9]

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the in vitro enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol using purified recombinant DHCR24.

Expression and Purification of Recombinant Human DHCR24

Obtaining a pure and active enzyme is paramount for reliable in vitro studies. While various expression systems can be used, this guide outlines a method for expression in Escherichia coli and subsequent purification.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the human DHCR24 gene with a C-terminal His-tag and clone it into a suitable bacterial expression vector (e.g., pET series).

  • Expression in E. coli : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Purification: Since DHCR24 is a membrane protein, it will likely be in the insoluble fraction.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Solubilize the membrane pellet with a buffer containing a detergent (e.g., 1% Triton X-100 or 1% CHAPS in lysis buffer).

    • Clarify the solubilized fraction by centrifugation.

    • Purify the His-tagged DHCR24 from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the purified DHCR24 with an elution buffer containing imidazole (e.g., 250-500 mM).

  • Quality Control: Assess the purity of the recombinant protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

In Vitro Enzymatic Assay

This protocol is adapted from established assays for DHCR24 activity with desmosterol and is optimized for 5α-cholesta-7,24-dien-3β-ol.[2]

Reaction Components:

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.2)100 mMBuffer
EDTA0.1 mMChelating agent
DTT1 mMReducing agent
NADPH3.5 mMCofactor (reducing agent)
Glucose-6-phosphate30 mMNADPH regenerating system
Glucose-6-phosphate dehydrogenase2 U/mLNADPH regenerating system
Bovine Serum Albumin (BSA)0.5 mg/mLStabilizing agent
FAD20 µMCofactor
5α-Cholesta-7,24-dien-3β-ol10-100 µMSubstrate
Purified recombinant DHCR241-5 µgEnzyme

Protocol:

  • Prepare the Reaction Mixture: Prepare a master mix containing all components except the enzyme and substrate.

  • Substrate Preparation: Dissolve 5α-cholesta-7,24-dien-3β-ol in a suitable organic solvent (e.g., ethanol or DMSO) and add it to the reaction tube. The final concentration of the organic solvent in the reaction should be kept low (e.g., <1%) to avoid enzyme denaturation.

  • Initiate the Reaction: Add the purified DHCR24 to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically by performing a time-course experiment.

  • Stop the Reaction: Terminate the reaction by adding a solvent that will precipitate the protein and allow for lipid extraction, such as a mixture of chloroform and methanol (2:1, v/v).

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the sterols.

  • Sample Preparation for Analysis: Evaporate the organic solvent under a stream of nitrogen. The dried lipid extract is now ready for analysis by HPLC or GC-MS.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for monitoring the enzymatic conversion and quantifying the substrate and product.

HPLC is a versatile technique for separating and quantifying sterols.[10]

Protocol:

  • Column: A C18 reverse-phase column is suitable for separating sterols.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water can be used.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) can be used for sterols lacking a strong chromophore. More sensitive detection can be achieved with a mass spectrometer (LC-MS).

  • Quantification: Create a standard curve using known concentrations of 5α-cholesta-7,24-dien-3β-ol and its product, 5α-cholest-7-en-3β-ol, to quantify the amounts in the reaction samples.

GC-MS offers high resolution and sensitivity for sterol analysis and allows for structural confirmation of the product.[7][11]

Protocol:

  • Derivatization: Sterols are typically derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating sterol TMS ethers.

    • Temperature Program: A temperature gradient is used to achieve optimal separation. An example program could be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Analysis: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the product for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The TMS derivative of 5α-cholest-7-en-3β-ol is expected to have a characteristic fragmentation pattern that can be used for its identification.

Visualization of the Enzymatic Pathway and Workflow

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Enzymatic_Conversion_Pathway sub 5α-Cholesta-7,24-dien-3β-ol dhcr24 DHCR24 sub->dhcr24 prod 5α-Cholest-7-en-3β-ol nadph NADPH nadph->dhcr24 nadp NADP+ dhcr24->prod dhcr24->nadp

Caption: Enzymatic conversion of 5α-Cholesta-7,24-dien-3β-ol by DHCR24.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay In Vitro Assay cluster_Analysis Analysis exp Expression of recombinant DHCR24 pur Purification of DHCR24 exp->pur setup Assay Setup pur->setup inc Incubation setup->inc stop Reaction Termination inc->stop ext Lipid Extraction stop->ext hplc HPLC Analysis ext->hplc gcms GC-MS Analysis ext->gcms

Caption: Experimental workflow for the enzymatic conversion and analysis.

Conclusion and Future Directions

This guide has provided a detailed framework for studying the enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol. By following the outlined protocols, researchers can obtain reliable and reproducible data on the activity of DHCR24 and its role in sterol metabolism. Future research should focus on determining the precise kinetic parameters of DHCR24 with this specific substrate to better understand its efficiency and regulation. Furthermore, exploring the impact of the DHCR24/DHCR7 interaction on the conversion of 5α-cholesta-7,24-dien-3β-ol could provide valuable insights into the coordinated regulation of cholesterol biosynthesis. These studies will undoubtedly contribute to a deeper understanding of lipid metabolism and may pave the way for the development of novel therapeutics targeting this crucial pathway.

References

  • Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. Journal of Biological Chemistry, 290(14), 8889–8899. [Link]

  • Cui, X., Zhang, T., Wang, J., Wang, S., Li, Y., & Lou, D. (2023). Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. Molecules, 28(6), 2643. [Link]

  • Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. The Journal of biological chemistry, 290(14), 8889–8899. [Link]

  • Luu, W., Sharpe, L. J., Gelissen, I. C., & Brown, A. J. (2016). DHCR24 associates strongly with the Endoplasmic Reticulum beyond predicted membrane domains: implications for the activities of this multi-functional enzyme. Bioscience reports, 36(4), e00366. [Link]

  • Bai, X., Zhang, Y., Han, Y., Chen, Y., Liu, W., & Zhang, X. (2022). The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis. Cell & bioscience, 12(1), 28. [Link]

  • Körner, A., Giera, M., & Bracher, F. (2020). Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options. Current medicinal chemistry, 27(12), 1956–1969. [Link]

  • Sharpe, L. J., & Brown, A. J. (2013). Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis. The Journal of biological chemistry, 288(34), 24479–24488. [Link]

  • Legault, J., & Bleau, G. (1989). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 54(4), 433–443. [Link]

  • Brown, A. J., & Gelissen, I. C. (2011). The Endogenous Regulator 24(S),25-epoxycholesterol Inhibits Cholesterol Synthesis at DHCR24 (Seladin-1). Biochimica et biophysica acta, 1811(12), 1092–1098. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0006842). [Link]

  • Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. [Link]

  • Liu, H., Li, S., Wang, X., Wang, X., Li, X., He, J., ... & Chen, J. (2023). 3β-hydroxysteroid-Δ24 reductase dampens anti-viral innate immune responses by targeting K27 ubiquitination of MAVS and STING. Nature communications, 14(1), 7767. [Link]

  • Wang, C., & Song, B. L. (2019). Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition. Nature communications, 10(1), 2472. [Link]

  • Su, Z. D., Li, Y. F., & Li, X. (2007). Expression, purification, and characterization of recombinant human interleukin 24 in Escherichia coli. Protein and peptide letters, 14(3), 269–275. [Link]

  • Cui, X., Zhang, T., Wang, J., Wang, S., Li, Y., & Lou, D. (2023). Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. Molecules (Basel, Switzerland), 28(6), 2643. [Link]

  • He, X. Y., & Yang, S. Y. (2001). Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase. Protein expression and purification, 23(2), 291–297. [Link]

  • Hsieh, C. C. J., & Chien, Y. (2022). DHCR24, a Key Enzyme of Cholesterol Synthesis, Serves as a Marker Gene of the Mouse Adrenal Gland Inner Cortex. International journal of molecular sciences, 23(19), 11843. [Link]

  • Long, T., Stevenson, J., & Wang, C. (2022). Structural enzymology of cholesterol biosynthesis and storage. The Journal of steroid biochemistry and molecular biology, 218, 106064. [Link]

  • Petrunak, E. M., & Pandolfi, R. J. (2024). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. The Journal of biological chemistry, 300(1), 105527. [Link]

  • Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

  • Jin, J., & Zhao, J. (2013). A Conventional Method for Fermentation and Purification of Recombinant Human Interleukin 24 from E. coli. Research and Reviews: A Journal of Pharmaceutical Sciences, 4(4), 1-6. [Link]

  • Zhang, L., Theodoropoulos, C., & Moebius, F. F. (2008). Identification of emopamil binding protein (EBP) selective ligands with antiproliferative activity. Journal of medicinal chemistry, 51(23), 7523–7531. [Link]

  • Reactome. (n.d.). Cholesta-7,24-dien-3beta-ol is desaturated to form cholesta-5,7,24-trien-3beta-ol. [Link]

  • Molnár-Perl, I., & Horváth, K. (2000). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 873(2), 241-263. [Link]

  • Wikipedia. (n.d.). Delta24-sterol reductase. [Link]

  • Schaller, H. (2003). The role of sterols in plant growth and development. Progress in lipid research, 42(3), 163–175. [Link]

  • Bae, S. H., & Paik, Y. K. (1997). Regulation of rat hepatic 3beta-hydroxysterol Delta7-reductase: substrate specificity, competitive and non-competitive inhibition, and phosphorylation/dephosphorylation. The Biochemical journal, 326 ( Pt 2)(Pt 2), 609–616. [Link]

  • Alier, M., & Gascó, A. (2014). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Atmospheric Chemistry and Physics, 14(10), 5035-5051. [Link]

  • Perry, R. J., & Ridgway, N. D. (2006). Oxysterol-binding Protein and Vesicle-associated Membrane Protein–associated Protein Are Required for Sterol-dependent Activation of the Ceramide Transport Protein. Molecular Biology of the Cell, 17(6), 2604–2616. [Link]

  • Kim, K. S., & Kim, Y. S. (2019). Preparation and Purification of Active Recombinant Human Pancreatic Lipase in Escherichia coli. Journal of microbiology and biotechnology, 29(7), 1152–1159. [Link]

  • Moreau, J. P., Aberhart, D. J., & Caspi, E. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. The Journal of organic chemistry, 39(14), 2018–2023. [Link]

  • Giera, M., & Bracher, F. (2016). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 6(3), 27. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2017). Cloning, Expression, Purification, and Characterization of Soluble Bioactive Recombinant Human Anterior Gradient Homolog 2 - DsRed Monomer Protein in Escherichia coli. International Journal of Molecular Sciences, 18(11), 2379. [Link]

  • Nashed, N. T., & Michaud, D. P. (1987). Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. The Journal of organic chemistry, 52(23), 5345–5347. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. PubChem Compound Database. [Link]

Sources

An In-Depth Technical Guide to 5alpha-Cholesta-7,24-dien-3beta-ol in Steroidogenesis: From Biosynthesis to Clinical Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5alpha-Cholesta-7,24-dien-3beta-ol, a critical intermediate in the intricate web of steroidogenesis. Moving beyond a rudimentary overview, this document delves into the nuanced roles of this sterol, its enzymatic regulation, and its significance in both normal physiological processes and pathological conditions. By synthesizing current research, this guide offers a detailed roadmap of the Bloch and Kandutsch-Russell pathways, highlighting the pivotal position of this compound. Furthermore, it presents detailed methodologies for the analysis of this and other sterols, discusses its potential as a clinical biomarker, and explores avenues for therapeutic intervention. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolic disorders, and steroid biochemistry.

Introduction: Unveiling this compound

This compound is a C27 sterol that serves as a key intermediate in the biosynthesis of cholesterol and, consequently, all steroid hormones.[1] As a 3beta-sterol, it is characterized by a hydroxyl group at the C3 position and double bonds at C7-C8 and C24-C25.[2][3] Its strategic position in the post-lanosterol pathway places it at a crossroads between two major routes of cholesterol synthesis: the Bloch and Kandutsch-Russell pathways.[4] The metabolism of this sterol is finely tuned by a series of enzymes, the dysregulation of which can lead to severe metabolic disorders. Understanding the biochemistry and physiological roles of this compound is therefore crucial for elucidating the mechanisms of steroidogenesis and for the development of novel diagnostic and therapeutic strategies for related diseases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and quantification.

PropertyValueSource
Chemical Formula C27H44O[3]
Average Molecular Weight 384.6 g/mol [2]
Monoisotopic Molecular Weight 384.339216023 Da[2]
CAS Registry Number 651-54-7[3]
Melting Point 147 - 151 °C[2]
Physical Description Solid[2]
Solubility Practically insoluble in water[5]

The Crossroads of Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

The conversion of lanosterol to cholesterol is not a linear process but rather a network of parallel and intersecting pathways. The two principal routes are the Bloch and Kandutsch-Russell pathways, which differ primarily in the timing of the reduction of the C24-C25 double bond in the sterol side chain.[4]

  • The Bloch Pathway: In this pathway, the modifications to the sterol nucleus, including demethylation and isomerization of the double bond, occur before the reduction of the C24-C25 double bond. This pathway proceeds through a series of unsaturated intermediates, with desmosterol being the immediate precursor to cholesterol.[4]

  • The Kandutsch-Russell Pathway: Conversely, this pathway involves the early reduction of the C24-C25 double bond of lanosterol or its early derivatives. Subsequent modifications to the sterol nucleus then lead to the formation of cholesterol through intermediates with a saturated side chain.[4]

This compound is a key intermediate that can be shunted between these two pathways, primarily through the action of the enzyme delta-24-sterol reductase (DHCR24).

Caption: Crossover between the Bloch and Kandutsch-Russell pathways.

Enzymatic Regulation: The Gatekeepers of Sterol Metabolism

The metabolic fate of this compound is governed by a set of highly regulated enzymes, with DHCR24 and DHCR7 playing central roles.

Delta-24-Sterol Reductase (DHCR24)

DHCR24, also known as seladin-1, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane.[6] It catalyzes the reduction of the C24-C25 double bond in the side chain of various sterol intermediates, using NADPH as a cofactor.[7] This enzymatic reaction is a critical control point that determines the flux of intermediates between the Bloch and Kandutsch-Russell pathways.

The substrates for DHCR24 include this compound, which it converts to lathosterol, thereby shunting it into the Kandutsch-Russell pathway.[3]

Enzymatic Reaction:

This compound + NADPH + H+ -> 5alpha-Cholest-7-en-3beta-ol (Lathosterol) + NADP+

The regulation of DHCR24 is complex, occurring at both the transcriptional and post-translational levels. Its expression is influenced by sterol levels, sex hormones, and other factors.[5] Post-translational modifications, such as phosphorylation, also modulate its activity.[8]

7-Dehydrocholesterol Reductase (DHCR7)

DHCR7 is another crucial enzyme in the terminal stages of cholesterol biosynthesis. It catalyzes the reduction of the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol in the Kandutsch-Russell pathway.[4] Interestingly, recent research has revealed a physical and functional interaction between DHCR7 and DHCR24, suggesting the formation of a "cholesterol metabolon" that facilitates substrate channeling and enhances the efficiency of cholesterol synthesis.[4]

Clinical Significance: When Sterol Metabolism Goes Awry

Defects in the enzymes that metabolize this compound and other sterol intermediates can lead to a group of genetic disorders known as inborn errors of cholesterol synthesis.

Desmosterolosis

Desmosterolosis is a rare, autosomal recessive disorder caused by mutations in the DHCR24 gene.[1] The resulting deficiency in DHCR24 activity leads to the accumulation of desmosterol, the substrate for the enzyme in the Bloch pathway.[1] Clinical manifestations of desmosterolosis are severe and include multiple congenital anomalies, neurological impairment, and developmental delay.[9][10]

Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome (SLOS) is another autosomal recessive disorder of cholesterol biosynthesis, caused by mutations in the DHCR7 gene.[11] The deficiency of DHCR7 leads to a buildup of its substrate, 7-dehydrocholesterol (7-DHC), and a corresponding decrease in cholesterol levels.[11] The clinical spectrum of SLOS is broad, ranging from mild learning and behavioral problems to severe congenital malformations and intellectual disability.[11][12] The accumulation of 7-DHC and its oxidized derivatives is thought to be a major contributor to the pathophysiology of the disease.[12]

Methodologies for Sterol Analysis: A Practical Guide

Accurate and sensitive quantification of this compound and other sterols is essential for both basic research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for this purpose.

Sample Preparation and Extraction

A robust and reproducible sample preparation protocol is critical for accurate sterol analysis. The following is a general workflow for the extraction of sterols from biological matrices such as plasma, serum, or tissues.

Sterol_Extraction_Workflow start Biological Sample (Plasma, Tissue, Cells) saponification Saponification (to hydrolyze sterol esters) start->saponification extraction Liquid-Liquid Extraction (e.g., with hexane or chloroform/methanol) saponification->extraction purification Solid-Phase Extraction (SPE) (optional, for sample cleanup) extraction->purification derivatization Derivatization (e.g., silylation for GC-MS) purification->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Caption: General workflow for sterol extraction and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds like sterols. Derivatization to form trimethylsilyl (TMS) ethers is typically required to improve their chromatographic properties.

Step-by-Step Protocol for GC-MS Analysis of Sterols:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

  • Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide to release free sterols from their esterified forms.

  • Extraction of Non-saponifiable Lipids: Extract the free sterols from the saponified mixture using a non-polar solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterol residue to form TMS ethers using a silylating agent (e.g., BSTFA with 1% TMCS).

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Data Analysis: Identify and quantify the sterols based on their retention times and mass spectra, using appropriate internal standards for calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing sterols without the need for derivatization, and it can be particularly useful for the analysis of more polar sterol metabolites.

Step-by-Step Protocol for LC-MS/MS Analysis of Sterols:

  • Lipid Extraction: Perform a lipid extraction as described for the GC-MS protocol. Saponification may be optional depending on the specific sterols of interest.

  • LC Separation: Inject the lipid extract onto a reverse-phase LC column (e.g., a C18 or C8 column) and elute the sterols using a gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) and water.

  • MS/MS Detection: Couple the LC system to a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of the target sterols.

  • Data Analysis: Quantify the sterols by comparing their peak areas to those of stable isotope-labeled internal standards.

Biomarker Potential and Therapeutic Avenues

The unique position of this compound and its metabolites in steroidogenesis makes them attractive candidates as biomarkers for various physiological and pathological states.

This compound as a Biomarker

Elevated or altered levels of this compound and other sterol intermediates can serve as indicators of specific metabolic dysregulations. For instance, studies have shown that the sterol composition of spermatozoa changes during maturation, with a notable increase in this compound in mature hamster sperm.[13][14] This suggests its potential as a biomarker for sperm maturation and male fertility. Further clinical validation is needed to establish its utility in diagnosing male infertility.

Moreover, the analysis of the complete sterol profile, including this compound, is a cornerstone in the diagnosis of inborn errors of cholesterol synthesis like desmosterolosis and SLOS.[12][15]

Therapeutic Strategies Targeting Sterol Biosynthesis

The enzymes involved in the metabolism of this compound, particularly DHCR24, represent promising targets for therapeutic intervention.

  • Inhibition of Cholesterol Biosynthesis: Inhibitors of the cholesterol biosynthesis pathway, such as statins (HMG-CoA reductase inhibitors), are widely used to lower plasma cholesterol levels and reduce the risk of cardiovascular disease.[16] While statins act upstream of this compound, the development of inhibitors targeting downstream enzymes like DHCR24 could offer more specific and potentially safer therapeutic options.[8]

  • Treatment of Genetic Disorders: For genetic disorders like SLOS, therapeutic strategies are aimed at correcting the underlying metabolic defect. Cholesterol supplementation is a mainstay of treatment, although its efficacy in addressing the neurological symptoms is limited due to the blood-brain barrier.[12] Simvastatin, an HMG-CoA reductase inhibitor, has been investigated as a potential therapy to reduce the accumulation of the toxic precursor 7-DHC.[12]

Conclusion and Future Directions

This compound is far more than a simple intermediate in a metabolic pathway. It stands at a critical juncture in steroidogenesis, and its metabolism is a key determinant of cellular sterol homeostasis. The intricate regulation of the enzymes that act upon it, and the severe consequences of their dysfunction, underscore its physiological importance.

Future research should focus on several key areas:

  • Elucidating the precise regulatory mechanisms governing the activity of DHCR24 and its interaction with other enzymes in the cholesterol metabolon.

  • Validating this compound and other sterol intermediates as clinical biomarkers for a wider range of diseases, including male infertility and neurodegenerative disorders.

  • Developing novel therapeutic agents that specifically target enzymes in the post-lanosterol pathway to treat metabolic disorders and potentially other conditions.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the diagnosis and treatment of a host of human diseases.

References

  • Bae, S. H., & Paik, Y. K. (1997). Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase. Biochemical Journal, 326(2), 609–616. [Link]

  • Bleau, G., & Vandenheuvel, W. J. (1974). Identification of cholesta-7,24-dien-3 beta-ol and desmosterol in hamster cauda epididymal spermatozoa. Steroids, 24(4), 549–556. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0006842). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Retrieved from [Link]

  • Porter, F. D. (2002). Smith-Lemli-Opitz syndrome: pathogenesis, diagnosis and management. European Journal of Human Genetics, 10(7), 434–439. [Link]

  • Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. Journal of Lipid Research, 56(5), 888–897. [Link]

  • Waterham, H. R., Koster, J., Romeijn, G. J., Hennekam, R. C., Vreken, P., Andersson, H. C., ... & Wanders, R. J. (2001). Mutations in the 3β-hydroxysterol Δ24-reductase gene cause desmosterolosis, an autosomal recessive disorder of cholesterol biosynthesis. The American Journal of Human Genetics, 69(4), 685–694. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Sterol analysis by mass spectrometry. TrAC Trends in Analytical Chemistry, 114, 18-34.
  • Sharifi, M., & Brown, A. J. (2014). Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis. Journal of Lipid Research, 55(7), 1468–1476. [Link]

  • Giera, M., & Bracher, F. (2018). DHCR24: A promising drug target. Expert Opinion on Therapeutic Targets, 22(11), 973-981.
  • Zerenturk, E. J., Kristiana, I., & Brown, A. J. (2012). Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(11), 1459-1466. [Link]

  • Correa-Soto, C., & Porter, F. D. (2021). Chemical Inhibition of Sterol Biosynthesis. Molecules, 26(23), 7233. [Link]

  • Zolotushko, J., & He, M. (2014). Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders. Orphanet journal of rare diseases, 9(1), 1-5. [Link]

  • Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and physics of lipids, 164(6), 457-468.
  • Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340.
  • Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature reviews Drug discovery, 2(7), 517-526. [Link]

  • He, M., & Porter, F. D. (2014). Amiodarone, a potent DHCR24 inhibitor, is associated with increased desmosterol levels in cardiac patients. Journal of lipid research, 55(2), 329-337.
  • Żądziłowska, A., Kucharz, M., & Kądziołka, P. (2025). Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations. International Journal of Molecular Sciences, 26(1), 116. [Link]

  • Caccia, C., & Leoni, V. (2021). Exploiting sterol profile analysis: over ten years of experience. a narrative review. Acta Medica Mediterranea, 37(1), 3-10. [Link]

  • Legault, Y., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1979). The sterol composition of hamster cauda epididymal spermatozoa. Steroids, 34(1), 99-107. [Link]

  • MedlinePlus. (2014). Desmosterolosis. U.S. National Library of Medicine. Retrieved from [Link]

  • Chattopadhyay, A., & Paila, Y. D. (2023). Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis. Frontiers in Molecular Biosciences, 10, 1120373. [Link]

  • Korade, Z., Xu, L., Mirnics, K., & Porter, N. A. (2016). Medication effects on developmental sterol biosynthesis. Neurobiology of disease, 86, 124-133. [Link]

  • Giera, M., Ioannou, M., Bracher, F., & De Brabander, J. K. (2015). Cholesterol biosynthetic pathway. Cholesterol (Chol) and key sterol... ResearchGate. Retrieved from [Link]

  • Luu, W., Sharpe, L. J., Stevenson, J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. ResearchGate. Retrieved from [Link]

  • Koelmel, J. P., Ulmer, C. Z., Jones, C. M., Yost, R. A., & Garrett, T. J. (2017). A validated, fast method for quantification of sterols and gut microbiome derived 5α/β-stanols in human faeces by isotope dilu. LIPID MAPS. Retrieved from [Link]

  • Metabolic Support UK. (n.d.). Desmosterolosis. Retrieved from [Link]

  • J. Am. Soc. Mass Spectrom. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. Retrieved from [Link]

  • ContaminantDB. (n.d.). 24-Ethyl-5alpha-cholesta-7,22-dien-3beta-ol (CHEM025823). Retrieved from [Link]

  • Thurm, A., Tierney, E., & Porter, F. D. (2016). Development, behavior, and biomarker characterization of Smith-Lemli-Opitz syndrome: an update. Journal of neurodevelopmental disorders, 8(1), 1-10. [Link]

  • International Journal of Science and Research Archive. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 029-038. [Link]

  • He, M., & Wassif, C. A. (2014). Desmosterolosis: An illustration of diagnostic ambiguity of cholesterol synthesis disorders. ResearchGate. Retrieved from [Link]

  • Wüst, M. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(13), 2353. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MedlinePlus. (2014). DHCR24 gene. U.S. National Library of Medicine. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study of Smith-Lemli-Opitz Syndrome. U.S. National Library of Medicine. Retrieved from [Link]

  • Tsai, C. H., & Lin, C. Y. (2021). DHCR24, a Key Enzyme of Cholesterol Synthesis, Serves as a Marker Gene of the Mouse Adrenal Gland Inner Cortex. International journal of molecular sciences, 22(19), 10467. [Link]

  • Dias, A. M., & Viegas, C. S. (2016). Cholesterol Biosynthesis: A Mechanistic Overview. Biochemistry, 55(41), 5791-5812. [Link]

  • ResearchGate. (n.d.). The roles of nuclear receptors in cholesterol metabolism and reverse cholesterol transport in nonalcoholic fatty liver disease. Retrieved from [Link]

  • Yang, C., & Zhang, H. (2020). Effects of phytosterol-rich foods on lipid profile and inflammatory markers in patients with hyperlipidemia: a systematic review and meta-analysis. Frontiers in immunology, 11, 565879. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5α-Cholesta-7,24-dien-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5α-Cholesta-7,24-dien-3β-ol, a significant sterol intermediate, plays a crucial role in the biosynthesis of cholesterol and other vital steroids.[1] Its unique structure, featuring a C7-C8 double bond in the sterol nucleus and a C24-C25 double bond in the side chain, makes it a valuable tool for researchers in lipidomics, drug development, and metabolic studies. This document provides a comprehensive guide to the chemical synthesis of 5α-Cholesta-7,24-dien-3β-ol, offering detailed protocols and explaining the rationale behind the experimental choices to ensure scientific rigor and reproducibility.

This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this sterol for their studies. The protocols described herein are designed to be self-validating, with clear steps for purification and characterization.

Synthetic Strategy Overview

The synthesis of 5α-Cholesta-7,24-dien-3β-ol is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The overall strategy involves the sequential introduction of the two double bonds onto a saturated 5α-cholestane backbone. A common and effective approach starts from a readily available cholesterol derivative.

The proposed synthetic pathway can be broken down into four key stages:

  • Protection of the 3β-hydroxyl group: This initial step prevents the hydroxyl group from interfering with subsequent reactions.

  • Introduction of the Δ⁷ double bond: This is typically achieved through an allylic bromination followed by dehydrobromination.

  • Introduction of the Δ²⁴ double bond in the side chain: This can be accomplished via a Wittig reaction or other olefination methods on a suitable side-chain ketone precursor.

  • Deprotection of the 3β-hydroxyl group: The final step to yield the target molecule.

Synthetic_Workflow Start Starting Material (e.g., Cholesterol derivative) Step1 Step 1: Protection of 3β-Hydroxyl Group Start->Step1 Acetylation Step2 Step 2: Introduction of Δ⁷ Double Bond Step1->Step2 Allylic Bromination & Dehydrobromination Step3 Step 3: Side Chain Modification (Δ²⁴) Step2->Step3 Ozonolysis & Wittig Reaction Step4 Step 4: Deprotection of 3β-Hydroxyl Group Step3->Step4 Saponification End Final Product 5α-Cholesta-7,24-dien-3β-ol Step4->End

Caption: Overall workflow for the synthesis of 5α-Cholesta-7,24-dien-3β-ol.

Detailed Experimental Protocols

Part 1: Protection of the 3β-Hydroxyl Group as an Acetate

Rationale: The hydroxyl group at the C3 position is reactive and can interfere with the subsequent bromination and olefination reactions. Acetylation is a simple and effective method to protect this group, and the resulting acetate is stable under the conditions of the following steps and can be easily removed at the end of the synthesis.

Protocol:

  • Dissolve 1 equivalent of the starting sterol (e.g., Lathosterol, 5α-cholest-7-en-3β-ol) in 10 volumes of anhydrous pyridine.

  • Add 1.5 equivalents of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 20 volumes).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3β-acetoxy sterol.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Part 2: Introduction of the Δ⁷ Double Bond

Rationale: The introduction of the C7-C8 double bond is a critical step. A well-established method involves the allylic bromination of a Δ⁵-sterol derivative, followed by dehydrobromination. For a starting material that already contains a Δ⁷ bond like lathosterol, this step is not necessary. If starting from a cholesterol derivative, the Δ⁵ bond would first be protected, for instance, by i-ether formation, followed by introduction of the Δ⁷ bond, and then regeneration of the Δ⁵ bond. For the sake of a more direct, though potentially lower-yielding route from a more accessible starting material, we will outline a procedure starting from a cholesterol derivative. A common method for introducing a C7 double bond involves allylic bromination with N-bromosuccinimide (NBS) followed by elimination.[2]

Protocol (starting from 3β-acetoxy-5α-cholestane):

  • Dissolve 1 equivalent of 3β-acetoxy-5α-cholestane in 20 volumes of a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture under a nitrogen atmosphere, with irradiation from a tungsten lamp to facilitate the radical reaction, for 4-6 hours.

  • Monitor the reaction by TLC. The formation of a new, slightly more polar spot corresponding to the 7-bromo derivative should be observed.

  • After cooling to room temperature, filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude 7-bromo intermediate is often used directly in the next step without further purification.

  • Dissolve the crude 7-bromo intermediate in a suitable solvent for elimination, such as collidine or dimethylformamide (DMF).

  • Heat the solution at reflux for 2-4 hours to effect dehydrobromination.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to give the crude 3β-acetoxy-5α-cholest-7-ene.

  • Purify by column chromatography.

Part 3: Introduction of the Δ²⁴ Double Bond in the Side Chain

Rationale: The creation of the double bond at C24 in the side chain is typically achieved by converting a C25-hydroxy or C24-keto group into an alkene. A Wittig reaction on a C24-ketone is a reliable method. The C24-ketone can be prepared by ozonolysis of the Δ²⁴ double bond of a suitable precursor, followed by reductive workup. For this protocol, we will assume the starting material for this step is 3β-acetoxy-5α-cholest-7-en-24-one.

Protocol (Wittig Reaction):

  • Prepare the Wittig reagent: Suspend 1.2 equivalents of isopropyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to -78°C and add 1.1 equivalents of a strong base such as n-butyllithium (n-BuLi) dropwise.

  • Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Dissolve 1 equivalent of 3β-acetoxy-5α-cholest-7-en-24-one in anhydrous THF.

  • Cool the ketone solution to -78°C and add the freshly prepared Wittig reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate 3β-acetoxy-5α-cholesta-7,24-diene.

Part 4: Deprotection of the 3β-Hydroxyl Group

Rationale: The final step is the removal of the acetate protecting group to reveal the free 3β-hydroxyl group. This is readily achieved by saponification with a base.

Protocol:

  • Dissolve the purified 3β-acetoxy-5α-cholesta-7,24-diene in a mixture of methanol and THF (1:1).

  • Add a 10% aqueous solution of potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the reaction mixture with 1M HCl and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude 5α-Cholesta-7,24-dien-3β-ol.

  • Purify the final product by recrystallization from a suitable solvent system, such as methanol/water or acetone/water, to obtain a pure crystalline solid.

Product Characterization and Data

Table 1: Expected Product Characteristics

ParameterExpected Value
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Appearance White crystalline solid
Melting Point Varies with purity
¹H NMR (CDCl₃, δ) Peaks corresponding to olefinic protons at C7, C24 and vinyl methyl groups.
¹³C NMR (CDCl₃, δ) Signals for sp² carbons of the two double bonds.
Mass Spectrometry M⁺ peak at m/z 384.3
Purity (by HPLC/GC) >95% after recrystallization

digraph "Characterization_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Crude [label="Crude Product"]; Purification [label="Purification\n(Column Chromatography &\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(HPLC/GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Structural Elucidation\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Pure 5α-Cholesta-7,24-dien-3β-ol", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

Crude -> Purification; Purification -> Purity; Purification -> Structure; Purity -> Final; Structure -> Final; }

Caption: Workflow for purification and characterization of the final product.

Analytical Techniques

The identity and purity of the synthesized 5α-Cholesta-7,24-dien-3β-ol should be confirmed using a combination of analytical techniques.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for analyzing phytosterol content and composition.[3][4] They are essential for assessing the purity of the final product and for separating it from any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons, especially the olefinic protons at C7 and C24, and the signals of the sp² hybridized carbons provide definitive proof of the presence and location of the double bonds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.[5]

Safety Precautions

This synthesis involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Pyridine is toxic and flammable. Acetic anhydride is corrosive. N-Bromosuccinimide is a lachrymator. n-Butyllithium is pyrophoric. Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.

References

  • Moreau, J., Aberhart, D. J., & Caspi, E. (1974). Synthesis of 5alpha-cholesta-7,24-dien-3beta-ol and cholesta-5,7,24-trien-3beta-ol. The Journal of Organic Chemistry, 39(14), 2018–2023. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0006842). Retrieved from [Link]

  • Bleau, G., & VandenHeuvel, W. J. (1974). This compound as a major sterol of the male hamster reproductive tract. Steroids, 24(4), 549-556.
  • Master Organic Chemistry. (2013). Allylic Bromination. Retrieved from [Link]

  • MDPI. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]

  • AOCS. (n.d.). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]

  • MDPI. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 5α-Cholesta-7,24-dien-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5α-Cholesta-7,24-dien-3β-ol

5α-Cholesta-7,24-dien-3β-ol is a sterol intermediate in the biosynthesis of cholesterol.[1] As a precursor in this vital metabolic pathway, its quantification can provide critical insights into cellular processes and the effects of therapeutic interventions targeting cholesterol metabolism. This compound has been identified as a major sterol in the male hamster reproductive tract, suggesting a significant physiological role in certain biological systems.[2] The analysis of 5α-Cholesta-7,24-dien-3β-ol and other cholesterol precursors is challenged by their structural similarity to other sterols, their nonpolar nature, and their relatively low abundance in many biological matrices.

Mass spectrometry, coupled with chromatographic separation, offers the sensitivity and specificity required for the accurate and precise quantification of 5α-Cholesta-7,24-dien-3β-ol. This application note provides a comprehensive guide to the analysis of this sterol using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of 5α-Cholesta-7,24-dien-3β-ol

PropertyValueSource
Chemical Formula C₂₇H₄₄O[1]
Monoisotopic Molecular Weight 384.3392 Da[1]
Class Sterol, Cholesterol Precursor[1][3]
Solubility Practically insoluble in water[4]

I. Sample Preparation: A Critical First Step

The accurate quantification of 5α-Cholesta-7,24-dien-3β-ol from complex biological matrices such as plasma, tissues, or cell cultures necessitates a robust and reproducible sample preparation workflow. The primary goals are to efficiently extract the analyte, remove interfering substances, and concentrate the sample for analysis.

A. Lipid Extraction from Biological Samples

A modified Bligh-Dyer extraction is a widely used and effective method for extracting total lipids, including sterols, from biological samples.[5]

Protocol: Modified Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline, PBS). For cultured cells, they can be scraped and suspended in PBS.

  • Solvent Addition: To the homogenate, add a mixture of chloroform and methanol (1:2, v/v). For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of water for every 1 mL of the initial aqueous sample. Vortex the mixture thoroughly and centrifuge to induce phase separation.

  • Collection of Organic Phase: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.

  • Drying: The collected organic phase is dried under a gentle stream of nitrogen.

B. Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices, a solid-phase extraction (SPE) step is recommended to remove highly abundant, interfering lipids like triglycerides and cholesteryl esters.

Protocol: Silica-Based SPE Cleanup

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) with an appropriate nonpolar solvent like hexane.

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of a nonpolar solvent (e.g., hexane or isooctane) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a nonpolar solvent (e.g., hexane) to elute highly nonpolar interfering compounds.

  • Elution: Elute the sterol fraction with a solvent of intermediate polarity, such as a mixture of isopropanol and hexane (e.g., 10-20% isopropanol in hexane).

  • Drying: Dry the eluted sterol fraction under a stream of nitrogen before reconstitution for MS analysis.

Sample Preparation Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For sterols, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

A. Derivatization: Trimethylsilylation (TMS)

The hydroxyl group of 5α-Cholesta-7,24-dien-3β-ol is derivatized to a trimethylsilyl (TMS) ether. This reduces the polarity and increases the volatility of the analyte.

Protocol: TMS Derivatization

  • Reagent Preparation: Use a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatization reagent.

  • Reaction: To the dried sterol extract, add the BSTFA + 1% TMCS reagent and an appropriate solvent (e.g., pyridine or acetonitrile).

  • Incubation: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

B. GC-MS Method Parameters
ParameterRecommended SettingRationale
GC Column Low-polarity capillary column (e.g., DB-5MS, HP-5MS)Provides good separation of sterol isomers.
Injector Temperature 250-280°CEnsures efficient volatilization of the derivatized sterols.
Oven Temperature Program Start at a lower temperature (e.g., 180°C) and ramp to a higher temperature (e.g., 280-300°C)Allows for the separation of different sterols based on their boiling points.
Carrier Gas HeliumInert carrier gas with good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides good mass accuracy and sensitivity.
C. Expected Fragmentation of the TMS Derivative
  • Molecular Ion (M⁺): The molecular ion of the TMS derivative is expected at m/z 456.

  • Loss of a Methyl Group: A fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected at m/z 441.

  • Loss of the Trimethylsilanol: A fragment resulting from the loss of trimethylsilanol ([M-90]⁺) is expected at m/z 366.

  • Characteristic Sterol Fragments: Cleavage of the sterol ring system will likely produce characteristic fragment ions.

G cluster_ms Predicted EI Fragmentation of TMS-derivatized 5α-Cholesta-7,24-dien-3β-ol M [M]⁺˙ m/z 456 M_minus_15 [M-CH₃]⁺ m/z 441 M->M_minus_15 - CH₃ M_minus_90 [M-TMSOH]⁺˙ m/z 366 M->M_minus_90 - (CH₃)₃SiOH Other_Fragments Other Characteristic Fragments M_minus_90->Other_Fragments G cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry sample_lc Reconstituted Sterol Fraction inject Injection sample_lc->inject column C18 or PFP Column inject->column separation Isomer Separation column->separation apci APCI Source separation->apci Elution q1 Q1: Precursor Ion Selection (m/z 367.3) apci->q1 q2 Q2: Collision Cell (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector

Sources

Application Note: Unambiguous Structure Elucidaion of 5α-Cholesta-7,24-dien-3β-ol Using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterol Identification

5α-Cholesta-7,24-dien-3β-ol is a significant sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a precursor to cholesterol, its accurate identification and characterization are critical in studies of lipid metabolism and related diseases.[2][3][4] Also known by synonyms such as 24-Dehydrolathosterol, this molecule possesses a complex tetracyclic steroid core and a flexible side chain, making its structure a non-trivial analytical challenge.[2][5] Techniques like mass spectrometry can provide an accurate mass and formula (C₂₇H₄₄O) but cannot definitively resolve the stereochemistry or the precise location of double bonds within the fused ring system and side chain.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard analytical technique for the de novo structure elucidation of such complex organic molecules. It provides unparalleled insight into the molecular framework by mapping the connectivity of atoms through bonds. This application note provides a comprehensive, field-proven guide to utilizing a suite of 1D and 2D NMR experiments for the complete and unambiguous structural assignment of 5α-Cholesta-7,24-dien-3β-ol.

Molecular Architecture and Analytical Strategy

The core of the analytical challenge lies in differentiating the numerous chemically similar methylene (-CH₂) and methine (-CH) groups within the saturated steroid nucleus and assigning the specific positions of the two olefinic double bonds (C7=C8 and C24=C25).

Molecular Structure with IUPAC Numbering

To facilitate discussion of the NMR assignments, the standard IUPAC numbering for the cholestane skeleton is used.

Caption: Hierarchical workflow for NMR-based structure elucidation.

Experimental Protocols

Part A: Protocol for Sample Preparation

Causality: The quality of the final NMR spectra is fundamentally dependent on the quality of the sample. The goal is to create a magnetically homogeneous solution, free of particulate matter, at a concentration suitable for detecting less sensitive nuclei (¹³C) and 2D correlations in a reasonable timeframe.

  • Materials:

    • 5α-Cholesta-7,24-dien-3β-ol (5-10 mg)

    • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

    • High-precision 5 mm NMR tube (e.g., Norell 509-UP or equivalent)

    • Glass Pasteur pipette

    • Small vial and vortex mixer

  • Solvent Rationale: CDCl₃ is the solvent of choice for most sterols due to its excellent solubilizing power for these relatively nonpolar molecules and its single deuterium lock signal. [6][7]The chemical shift of the residual CHCl₃ peak (~7.26 ppm) does not typically interfere with key sterol signals.

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh 7.0 mg of 5α-Cholesta-7,24-dien-3β-ol into a clean, dry vial. Expertise Note: This mass provides a good balance between signal strength and potential line broadening from aggregation.

    • Dissolution: Add 0.70 mL of CDCl₃ with TMS to the vial using a calibrated micropipette.

    • Homogenization: Cap the vial and gently vortex for 30 seconds until the solid is completely dissolved. Visually inspect against a bright light to ensure no suspended particles remain. This step is critical for achieving sharp, well-resolved NMR signals.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube to a height of approximately 4.5-5 cm.

    • Validation: Cap the NMR tube and check again for clarity. A clear, colorless solution should be observed. [6]

Part B: Protocol for NMR Data Acquisition

Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. The higher magnetic field strength is crucial for minimizing signal overlap in the crowded aliphatic region (0.8-2.5 ppm) of the sterol's ¹H spectrum.

Key Acquisition Experiments:

ExperimentPurposeKey Parameter Rationale
¹H (Proton) Provides an overview of proton environments, integration, and couplings.d1 (relaxation delay) of 2s ensures near-quantitative integration for methyl groups. 32 scans for good S/N.
¹³C (Carbon) Maps the carbon backbone of the molecule.Inverse-gated decoupling prevents NOE effects for better quantitation if needed. ~1024 scans for adequate S/N.
DEPT-135 Determines carbon multiplicity (CH/CH₃ vs. CH₂).Edits the ¹³C spectrum to show CH/CH₃ as positive peaks and CH₂ as negative peaks. Quaternary carbons are absent.
gCOSY Identifies proton-proton (¹H-¹H) spin systems through-bond.Gradient-selected (gCOSY) provides cleaner spectra with fewer artifacts than magnitude COSY.
gHSQC Correlates protons to their directly attached carbons (¹JCH).Optimized for a ¹JCH of ~145 Hz, typical for sp³ and sp² C-H bonds. Essential for carbon assignment.
gHMBC Correlates protons and carbons over multiple bonds (²⁻³JCH).Long-range delay optimized for 8 Hz. This is the key experiment for connecting fragments and assigning quaternary carbons.

Spectral Data Interpretation: A Self-Validating Analysis

The power of this method lies in using the complete dataset to build a self-consistent structural argument. Each correlation must agree with all other data points. Below is a representative interpretation using expected chemical shifts derived from literature data on structurally similar sterols. [7][8][9][10]

Step 1: Analysis of 1D Spectra (¹H, ¹³C, DEPT-135)
  • ¹H NMR: The spectrum is first divided into key diagnostic regions:

    • Olefinic Region (δH 5.0-5.4 ppm): Two distinct signals are expected. A multiplet around δH 5.15 ppm for H-7 in the steroid ring and a triplet around δH 5.10 ppm for H-24 in the side chain.

    • Carbinol Proton (δH ~3.6 ppm): A broad multiplet corresponding to H-3, the proton attached to the same carbon as the hydroxyl group. Its broadness is characteristic of its axial position and multiple coupling partners.

    • Methyl Region (δH 0.5-1.7 ppm): This region contains the sharpest and most diagnostic signals: two singlets for the angular methyl groups (C-19 and C-18, δH ~0.80 and ~0.53 ppm respectively), one doublet for the C-21 methyl (δH ~0.92 ppm), and two singlets for the side-chain C-26 and C-27 methyls (δH ~1.68 and ~1.60 ppm).

  • ¹³C NMR & DEPT-135:

    • Four olefinic carbons are identified in the ¹³C spectrum (~δC 117-146 ppm).

    • One carbinol carbon (C-3) is seen around δC 71 ppm.

    • The DEPT-135 experiment confirms the multiplicity of all protonated carbons, clearly distinguishing the five methyls (positive), numerous methylenes (negative), and methines (positive). This provides a direct count of each type of carbon group, which must match the proposed structure.

Step 2: Building Blocks with 2D COSY and HSQC
  • HSQC: This is the foundational correlation experiment. Every proton signal (except the -OH proton) is correlated to its directly attached carbon, allowing for the confident assignment of all protonated carbons. For example, the olefinic proton at δH 5.15 ppm is assigned to C-7 (δC ~117.5 ppm).

  • COSY: We trace proton-proton connectivities to build structural fragments.

    • Fragment A (A-Ring): Starting from the H-3 carbinol proton, we can walk around the A-ring by observing correlations to H-2 and H-4.

    • Fragment B (B-Ring): The olefinic H-7 shows a clear correlation to the H-6 methylene protons, establishing that part of the B-ring.

    • Fragment C (Side Chain): Starting from the olefinic H-24, correlations can be traced to the H-23 methylene protons. Similarly, the H-20 methine proton will show a correlation to the H-21 methyl protons and the H-22 methylene protons, building out the entire side chain.

Step 3: Assembling the Puzzle with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this workflow. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the fragments identified by COSY and to place the quaternary carbons (C-5, C-10, C-13) that have no attached protons.

Caption: Key HMBC correlations confirming the steroid core structure.

  • Angular Methyls as Anchors: The protons of the C-19 methyl group (H-19) are a crucial starting point. They are three bonds away from C-1, C-5, and C-9, and two bonds from C-10. Observing HMBC correlations from the H-19 singlet to these four carbons unequivocally locks down the A/B ring junction.

  • Confirming the C/D Rings: Similarly, the protons of the C-18 methyl group (H-18) will show correlations to C-12, C-14, C-17, and its parent quaternary carbon C-13, unambiguously defining the C/D ring fusion.

  • Positioning the Double Bonds:

    • C7=C8: The olefinic proton H-7 shows critical HMBC correlations to C-5, C-9, and C-14. This is definitive proof of the double bond's location at the 7-position, as no other position would satisfy all three correlations.

    • C24=C25: The protons of the C-26 and C-27 methyl groups will show strong correlations to both olefinic carbons C-24 and C-25, confirming the location of the double bond at the end of the side chain.

Summary of NMR Assignments

The combination of all experiments allows for the complete assignment of every proton and carbon in the molecule. The following table provides expected chemical shifts based on available data for this and closely related structures.

PositionExpected δC (ppm)Expected δH (ppm)Multiplicity (¹H)Key HMBC Correlations from Proton
3~71.0~3.60mC2, C4, C5
7~117.5~5.15mC5, C9, C14
8~145.5---
18~11.9~0.53sC12, C13, C14, C17
19~12.9~0.80sC1, C5, C9, C10
21~18.9~0.92dC17, C20, C22
24~124.5~5.10tC23, C25, C26, C27
25~131.5---
26~25.7~1.68sC24, C25, C27
27~17.7~1.60sC24, C25, C26

Conclusion

The described multi-dimensional NMR workflow, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, provides a robust and self-validating protocol for the complete and unambiguous structure elucidation of 5α-Cholesta-7,24-dien-3β-ol. The causality-driven approach—where each experiment is chosen to answer specific structural questions unresolved by the last—ensures high confidence in the final assignment. This methodology is not only definitive for this specific molecule but also serves as a template for the structural analysis of other complex sterols and natural products, making it an indispensable tool for researchers in drug discovery, metabolomics, and chemical biology.

References

  • ResearchGate. 1 H NMR spectra of desmosterol (A) and purifi ed product derived from... ResearchGate. Available from: [Link]

  • Wikipedia. Desmosterol. Wikipedia. Available from: [Link]

  • Bleau, G., & VandenHeuvel, W. J. (1974). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids Lipids Research. Available from: [Link]

  • ResearchGate. Identification of sterol products.: (1) 1H NMR spectra of (A)... ResearchGate. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0006842). HMDB. Available from: [Link]

  • Wikimedia Commons. File:this compound.svg. Wikimedia Commons. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). HMDB. Available from: [Link]

  • PubChem. Lathosterol. National Institutes of Health. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001170). HMDB. Available from: [Link]

  • PubChem. Desmosterol. National Institutes of Health. Available from: [Link]

  • Dias, J. R., & Gao, H. (2009). 13C nuclear magnetic resonance data of lanosterol derivatives—Profiling the steric topology of the steroid skeleton via substituent effects on its 13C NMR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Lipotype. Lathosterol Analysis. Lipotype. Available from: [Link]

  • FooDB. Showing Compound 5a-Cholesta-7,24-dien-3b-ol (FDB024115). FooDB. Available from: [Link]

  • MDPI. Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. MDPI. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 5α-Cholesta-7,24-dien-3β-ol Trimethylsilyl Ether by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the identification and quantification of 5α-Cholesta-7,24-dien-3β-ol, a significant sterol intermediate in cholesterol biosynthesis, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Due to the low volatility and polar nature of sterols, a crucial derivatization step is employed to convert the analyte into its trimethylsilyl (TMS) ether, rendering it amenable to GC analysis.[3][4] This guide provides a detailed, step-by-step protocol for sample preparation, trimethylsilylation, and subsequent GC-MS analysis. Authored for researchers, scientists, and professionals in drug development, this document explains the rationale behind key experimental parameters and discusses the expected fragmentation patterns for confident identification of the target analyte.

Introduction: The Significance of 5α-Cholesta-7,24-dien-3β-ol

5α-Cholesta-7,24-dien-3β-ol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and an isomer of lathosterol. The analysis of cholesterol precursors is critical in clinical research and drug development, particularly for evaluating the efficacy of cholesterol-lowering therapies.[1] Lathosterol levels in plasma, for instance, are used as a biomarker for whole-body cholesterol synthesis.[1][5] Accurate and sensitive analytical methods are therefore essential for elucidating the roles of these sterols in health and disease.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols.[6][7][8] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for analyzing complex biological mixtures.[7][8] However, the direct analysis of sterols by GC is challenging due to their high boiling points and polarity. Chemical derivatization to form trimethylsilyl (TMS) ethers increases their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3][4]

This application note provides a field-proven protocol for the analysis of 5α-Cholesta-7,24-dien-3β-ol as its TMS ether derivative, ensuring both scientific integrity and reliable results.

Principle of the Method

The analytical workflow involves two primary stages: sample preparation and instrumental analysis.

  • Sample Preparation (Derivatization): The hydroxyl group at the C-3 position of the 5α-Cholesta-7,24-dien-3β-ol is converted to a trimethylsilyl ether. This is achieved through a nucleophilic substitution reaction with a silylating agent, typically a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) as a catalyst.[3][4][6] The reaction replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, thereby increasing the molecule's volatility and making it suitable for GC.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The TMS-ether of 5α-Cholesta-7,24-dien-3β-ol is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a chemical fingerprint for identification and quantification.[6][8]

The entire analytical workflow is depicted in the following diagram:

Figure 1: General workflow for the GC-MS analysis of sterols.

Experimental Protocols

Reagents and Materials
  • 5α-Cholesta-7,24-dien-3β-ol standard (or sample extract)

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • n-Hexane, GC grade

  • Nitrogen gas, high purity

  • Autosampler vials with inserts and caps

  • Heating block or oven

Protocol for Trimethylsilylation

This protocol is a robust starting point and can be optimized based on sample matrix and concentration.[5][6][9]

  • Sample Preparation: Accurately transfer an aliquot of the sample extract containing the sterol (typically 1-5 mg of material, or a dried plasma extract) into a clean, dry reaction vial.[6] If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the absence of moisture, which can hydrolyze the silylating reagent.[9]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Following this, add 100 µL of BSTFA + 1% TMCS.[5][6] The ratio of pyridine to silylating agent can be adjusted (e.g., 1:1 v/v).[5]

  • Reaction: Securely cap the vial and heat at 60-70°C for 1 hour in a heating block or oven.[5][6][9] For some sterols, the reaction may be complete in a shorter time or even at room temperature, but heating ensures the derivatization of sterically hindered hydroxyl groups.[6][10]

  • Sample Dilution: After cooling to room temperature, the derivatized sample can be injected directly or diluted with an appropriate volume of n-hexane to achieve the desired concentration for GC-MS analysis.[6][9]

  • Analysis: The TMS-ethers are susceptible to hydrolysis over time and should ideally be analyzed within a few days of preparation.[10]

GC-MS Instrumentation and Parameters

The following parameters are a typical starting point for the analysis of sterol TMS ethers on a standard capillary GC-MS system. Optimization may be required depending on the specific instrument and column used.[6][11][12]

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp.275-300°CEnsures rapid volatilization of the high-boiling point TMS-ether without thermal degradation.[6]
Injection ModeSplit (e.g., 15:1 to 100:1)Prevents column overloading and ensures sharp chromatographic peaks. The ratio should be optimized based on sample concentration.[6]
Carrier GasHeliumProvides good efficiency and is inert.
ColumnFused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)This type of column separates compounds primarily based on their boiling points, which is ideal for sterol analysis.
Oven ProgramInitial Temp: 190°C, hold for 2 min. Ramp at 20°C/min to 230°C. Ramp at 5°C/min to 310°C, hold for 10 min.This temperature program allows for the separation of solvent and derivatizing agents from the sterol peaks of interest.[12][13]
Mass Spectrometer
Ionization ModeElectron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[6]
Ionization Energy70 eVA standard energy that provides consistent and extensive fragmentation, aiding in structural elucidation.[6][11]
Ion Source Temp.230-250°CA typical temperature to maintain analyte integrity in the ion source.[11]
Mass Rangem/z 50-600This range covers the expected molecular ion and fragment ions of the derivatized sterol.[11]
Scan ModeFull ScanUsed for identification and spectral confirmation. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, the trimethylsilyl ether of 5α-Cholesta-7,24-dien-3β-ol is expected to elute as a sharp, symmetrical peak. The retention time will be influenced by the specific GC column and temperature program used. Generally, the elution order of sterols is dependent on structural features such as the number of carbons and the position of double bonds.[6]

Mass Spectral Interpretation

The molecular weight of underivatized 5α-Cholesta-7,24-dien-3β-ol is 384.6 g/mol . The derivatization process adds a trimethylsilyl group (Si(CH₃)₃), which has a mass of 72.1 g/mol (after loss of H). Therefore, the molecular weight of the TMS ether is 456.8 g/mol .

The Electron Impact (EI) mass spectrum of the TMS ether of 5α-Cholesta-7,24-dien-3β-ol is expected to show a molecular ion peak (M⁺) at m/z 456. The fragmentation pattern will exhibit characteristic ions for sterol TMS ethers.[8][12]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺) at m/z 456: This peak confirms the molecular weight of the derivatized analyte. It may be of relatively low abundance due to extensive fragmentation.

  • [M-15]⁺ at m/z 441: Loss of a methyl radical (•CH₃) from one of the TMS groups or the sterol backbone.

  • [M-90]⁺ at m/z 366: A characteristic fragmentation of TMS ethers, corresponding to the loss of trimethylsilanol (TMSOH) via a McLafferty-type rearrangement.[14] This is often a prominent ion.

  • [M-90-15]⁺ at m/z 351: Subsequent loss of a methyl group after the loss of TMSOH.

  • Ion at m/z 129: A very common and often base peak in the spectra of Δ⁵-sterol TMS ethers, though its intensity can vary for other isomers.[12] It arises from cleavage within the B-ring.

  • Other diagnostic ions: Further fragmentation of the sterol ring system will produce a series of ions in the lower mass range that can help confirm the sterol structure.

The presence of the molecular ion and the characteristic loss of 90 Da are strong indicators of a TMS-derivatized sterol.[8][14] The complete fragmentation pattern should be compared against a reference spectrum or a spectral library (such as NIST or Wiley) for confident identification.[11][15][16]

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the analysis of 5α-Cholesta-7,24-dien-3β-ol by GC-MS. The critical step of trimethylsilylation is essential for achieving the necessary volatility and thermal stability for successful gas chromatographic analysis. By following the outlined procedures for derivatization and utilizing the specified GC-MS parameters, researchers can confidently identify and quantify this important cholesterol precursor in various matrices. The interpretation of the resulting mass spectra, guided by the principles of sterol TMS ether fragmentation, ensures a high degree of analytical certainty.

References

  • American Oil Chemists' Society. (n.d.). Gas Chromatographic Analysis of Plant Sterols. AOCS. Retrieved from [Link]

  • Rushdi, A. I. (2018). How to do successful derivatization of sterol? ResearchGate. Retrieved from [Link]

  • Jenner, A. M., & Brown, S. H. (2021). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipid Analysis (pp. 221-239). Springer US.
  • Björkhem, I., Diczfalusy, U., Lövgren-Sandblom, A., & Guengerich, F. P. (2014). On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO. Journal of Lipid Research, 55(4), 775–780.
  • Brooks, C. J., Horning, E. C., & Young, J. S. (1968). Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers. Lipids, 3(5), 391–402.
  • Kempen, H. J., Glatz, J. F., Gevers Leuven, J. A., van der Voort, H. A., & Katan, M. B. (1988). Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration. Journal of Lipid Research, 29(8), 1111–1117.
  • Koellensperger, G., & Wenzl, T. (2018).
  • Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of the trimethylsilyl derivatives of main sterols in palm oil. Retrieved from [Link]

  • Lee, M. H., & Chen, S. W. (1999). A Rapid Gas Chromatographic Method for Direct Determination of Free Sterols in Animal and Vegetable Fats and Oils. Journal of Food and Drug Analysis, 7(4), 269-280.
  • Nusblat, A. D., Nudel, C. B., & de Mendoza, D. (2011). GC-MS analysis of trimethylsilyl ether derivatives of total sterols isolated from WT T. thermophila and the KO270 mutant grown with lathosterol. ResearchGate. Retrieved from [Link]

  • Honda, A., Miyazaki, T., Ikegami, T., & Matsuzaki, Y. (2023). Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment. Journal of Clinical Biochemistry and Nutrition, 73(1), 1–9.
  • ResearchGate. (n.d.). A representative mass-fragmentation pattern of cholesterol (trimethylsiloxy [TMS] derivative). Retrieved from [Link]

  • Szymańska, E., & Winnicka, K. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(18), 4215.
  • IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Retrieved from [Link]

  • Bleau, G., & VandenHeuvel, W. J. (1974). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 24(4), 549–556.
  • Metherel, A. H., & Stark, K. D. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 57(7), 1339–1349.
  • Abidi, S. L. (2001). Chromatographic analysis of plant sterols in foods and vegetable oils.
  • Winkler-Moser, J. K. (2013). Gas Chromatographic Analysis of Plant Sterols. Scribd. Retrieved from [Link]

  • NIST. (n.d.). Cholesta-5,7-dien-3-ol, (3β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Can any one tell me the GCMS spectrum and fragmentation mechanism of 27-hydroxycholesterol? Retrieved from [Link]

  • Pozo, O. J., De Brabanter, J., & Van Eenoo, P. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
  • ResearchGate. (n.d.). Mass spectrum of the trimethylsilyl (TMS) ether of cholesterol. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Retrieved from [Link]

  • ContaminantDB. (2016). 24-Ethyl-5alpha-cholesta-7,22-dien-3beta-ol (CHEM025823). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5α-Cholesta-7,24-dien-3β-ol in Cholesterol Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crossroads of Cholesterol Biosynthesis

Cholesterol is a molecule of profound biological importance, serving as an indispensable structural component of cell membranes and the precursor to steroid hormones and bile acids.[1] Its synthesis is a complex, multi-step process, primarily occurring through two alternative routes in the final stages: the Bloch pathway and the Kandutsch-Russell pathway.[2][3] These pathways diverge after the formation of lanosterol and differ in the timing of the reduction of a double bond in the sterol side chain.[2] 5α-Cholesta-7,24-dien-3β-ol is a key sterol intermediate located at a critical juncture of these pathways.[4][5] Its strategic position makes it an invaluable tool for researchers investigating the enzymatic control of cholesterol homeostasis, the pathophysiology of genetic disorders, and the development of novel therapeutic agents.

This guide provides an in-depth exploration of the applications of 5α-Cholesta-7,24-dien-3β-ol, moving from its biochemical context to detailed, field-proven protocols for its use in mass spectrometry, enzyme kinetics, and cell-based metabolic studies.

Part 1: The Biochemical Landscape

5α-Cholesta-7,24-dien-3β-ol exists within a dynamic network of enzymatic conversions that ultimately lead to cholesterol. Understanding its place in this network is fundamental to its effective use in research. The molecule is a substrate for Δ24-sterol reductase (DHCR24), which reduces the C24-25 double bond, and is related to the activity of 7-dehydrocholesterol reductase (DHCR7), the enzyme deficient in Smith-Lemli-Opitz Syndrome (SLOS).[4][6]

The Kandutsch-Russell pathway, prominent in the brain and skin, produces 7-dehydrocholesterol (7-DHC) as a key intermediate, which is then converted to cholesterol by DHCR7.[2][7] Conversely, the Bloch pathway, more active in the liver, yields desmosterol as the final intermediate before its conversion to cholesterol by DHCR24.[2] 5α-Cholesta-7,24-dien-3β-ol is an intermediate in the Kandutsch-Russell pathway, preceding the formation of 7-dehydrocholesterol.

Cholesterol_Biosynthesis_Pathways Lathosterol Lathosterol Cholesta_dienol 5α-Cholesta-7,24-dien-3β-ol Lathosterol->Cholesta_dienol Multiple Steps DHC_7 7-Dehydrocholesterol (7-DHC) Cholesta_dienol->DHC_7 SC5D Cholesterol_KR Cholesterol DHC_7->Cholesterol_KR DHCR7 Zymosterol Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Multiple Steps Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24

Figure 1: Simplified schematic of the late stages of cholesterol biosynthesis. This diagram highlights the positions of 5α-Cholesta-7,24-dien-3β-ol and key enzymes DHCR7 and DHCR24 within the Kandutsch-Russell and Bloch pathways.

Part 2: Core Research Applications

The unique position of 5α-Cholesta-7,24-dien-3β-ol enables its use in several critical research areas.

Application 1: Probing Genetic Disorders of Cholesterol Synthesis

Causality: Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to a deficiency in the 7-dehydrocholesterol reductase enzyme.[6][8] This enzymatic block prevents the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, resulting in pathologically low cholesterol levels and a massive accumulation of 7-DHC and its metabolic precursors.[7][8][9] While 7-DHC is the primary biomarker, a comprehensive analysis of the entire sterol profile, including intermediates like 5α-Cholesta-7,24-dien-3β-ol, provides a more complete picture of the metabolic dysregulation. Using 5α-Cholesta-7,24-dien-3β-ol as a certified reference standard is essential for the accurate chromatographic identification and quantification of related sterols in patient samples.

Application 2: Characterization of Enzyme Kinetics and Inhibitor Screening

Causality: The enzymes DHCR7 and DHCR24 are critical control points in cholesterol synthesis and represent potential drug targets.[10] For instance, inhibiting DHCR24 causes an accumulation of desmosterol, which has been shown to have potent anti-inflammatory and regenerative effects in certain contexts.[11] 5α-Cholesta-7,24-dien-3β-ol can be used in several ways:

  • As a Substrate: While not the primary substrate for DHCR7, its structural similarity allows it to be used in competitive binding assays to identify compounds that interact with the enzyme's active site.

  • As a Reference Compound: In assays measuring the activity of upstream enzymes, the production of 5α-Cholesta-7,24-dien-3β-ol can be monitored. Conversely, in assays for downstream enzymes like DHCR24 (using desmosterol as a substrate), it can serve as a negative control or a structurally related standard.

Application 3: Elucidating Metabolic Flux in Cell-Based Models

Causality: Introducing exogenous sterols into cell culture allows researchers to trace their metabolic fate and understand how cells regulate sterol processing. By treating cells (e.g., human fibroblasts, hepatocytes, or neurons) with 5α-Cholesta-7,24-dien-3β-ol, one can directly measure the activity of the downstream metabolic machinery. This approach is invaluable for:

  • Assessing the impact of genetic mutations (e.g., in DHCR7 or DHCR24) on sterol conversion.

  • Evaluating the efficacy of small molecules designed to modulate the activity of sterol-processing enzymes.

  • Studying the feedback mechanisms that regulate cholesterol biosynthesis, such as the SREBP pathway.[12]

Part 3: Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints.

Protocol 1: Quantitative Sterol Profiling by GC-MS

This protocol provides a robust method for the simultaneous quantification of multiple sterols, including 5α-Cholesta-7,24-dien-3β-ol, from biological samples.

Workflow Diagram:

Figure 2: Workflow for sterol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • For cell pellets: Resuspend in 1 mL of PBS.

    • For plasma: Use 50-100 µL.

    • To each sample, add 10 µL of an internal standard (IS) solution (e.g., Epicoprostanol at 100 µg/mL in ethanol) to correct for extraction efficiency. Vortex briefly.

  • Lipid Extraction (Folch Method):

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the organic solvent under a gentle stream of nitrogen at 40°C.

  • Saponification (Optional, for removing esterified sterols):

    • Reconstitute the dried lipid extract in 1 mL of 1 M NaOH in 90% ethanol.

    • Incubate at 80°C for 1 hour.

    • Allow to cool, then add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.

    • Collect the upper hexane layer and dry under nitrogen.

  • Derivatization:

    • Causality: Silylation converts the hydroxyl group on the sterol to a trimethylsilyl (TMS) ether. This increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity in GC-MS.

    • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the tube tightly and heat at 60°C for 1 hour.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

    • Use a non-polar capillary column (e.g., HP-5ms).

    • Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

Data Presentation: Typical GC-MS Parameters

Sterol Retention Time (approx.) Monitored Ions (m/z)
Cholesterol-TMS 18.5 min 458, 368, 329
Desmosterol-TMS 18.2 min 456, 366, 343
7-DHC-TMS 19.1 min 456, 366, 351
5α-Cholesta-7,24-dien-3β-ol-TMS 18.8 min 456, 366, 255

| Epicoprostanol-TMS (IS) | 17.5 min | 460, 370, 355 |

Protocol 2: Cell-Based Assay for Sterol Metabolism

This protocol details how to treat cultured cells with 5α-Cholesta-7,24-dien-3β-ol to monitor its conversion into other sterols.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed human fibroblasts or a relevant cell line in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

    • Culture in standard medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • Preparation of Sterol Stock Solution:

    • Causality: Sterols are highly lipophilic and insoluble in aqueous media. Complexing with cyclodextrin creates a water-soluble carrier that facilitates efficient delivery to cells.

    • Prepare a 10 mM stock solution of 5α-Cholesta-7,24-dien-3β-ol in dimethyl sulfoxide (DMSO).

    • Prepare a 50 mM solution of Methyl-β-cyclodextrin in serum-free medium.

    • Add the sterol stock solution dropwise to the cyclodextrin solution while vortexing to achieve a final sterol concentration of 100 µM. Incubate at 37°C for 15 minutes.

  • Cell Treatment:

    • Wash the cell monolayers twice with sterile PBS.

    • Add the sterol-cyclodextrin complex (or a vehicle control containing cyclodextrin and DMSO) to the cells.

    • Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Cell Harvest and Analysis:

    • After incubation, wash the cells three times with ice-cold PBS to remove any remaining treatment media.

    • Scrape the cells into 1 mL of PBS and pellet by centrifugation.

    • Store the cell pellet at -80°C until ready for lipid extraction and sterol analysis as described in Protocol 1 .

Expected Results: In wild-type cells, you would expect to see a time-dependent decrease in the 5α-Cholesta-7,24-dien-3β-ol signal and a corresponding increase in the signals for downstream metabolites like 7-DHC and cholesterol. In cells with a DHCR7 deficiency, you would expect to see accumulation of 7-DHC but not cholesterol.

Part 4: Data Interpretation & Trustworthiness

  • Self-Validation: Every experiment should include controls. In GC-MS, the internal standard validates the extraction process. In cell-based assays, a vehicle-treated control is essential to establish a baseline sterol profile.

  • Quantitative Analysis: Always generate a standard curve using certified reference standards for each analyte to ensure accurate quantification. The ratio of a precursor to the final product (e.g., 7-DHC/cholesterol ratio) is often more informative than absolute concentrations.

  • Troubleshooting:

    • Poor Peak Shape (GC-MS): Incomplete derivatization is a common cause. Ensure the sample is completely dry before adding the silylation reagent and that the reaction goes to completion.

    • High Cell Toxicity: The sterol-cyclodextrin complex can be toxic at high concentrations or with prolonged exposure. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.

    • No Sterol Conversion: This could indicate low enzymatic activity in the chosen cell line or an issue with sterol delivery. Confirm the expression of relevant enzymes (e.g., DHCR7, DHCR24) via qPCR or western blot.

References

  • MDPI. (n.d.). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture.
  • Legault, Y., VandenHeuvel, W. J., Arison, B. H., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1978). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 32(5), 649–658. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006842). Retrieved from [Link]

  • Reactome. (n.d.). Cholesta-7,24-dien-3beta-ol is desaturated to form cholesta-5,7,24-trien-3beta-ol. Retrieved from [Link]

  • MedlinePlus. (2020). DHCR7 gene. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Dehydrocholesterol reductase. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Retrieved from [Link]

  • Moreau, J., Aberhart, D. J., & Caspi, E. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. Journal of Organic Chemistry, 39(14), 2018–2023. Retrieved from [Link]

  • Pascal, R. A., Jr., & Schroepfer, G. J., Jr. (1980). Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. Journal of Lipid Research, 21(1), 118–122. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. Retrieved from [Link]

  • PubMed. (2025). The role of cholesterol biosynthesis and metabolism causing medical complexity in patients with Smith-Lemli-Opitz Syndrome (SLOS). Retrieved from [Link]

  • Reactome. (n.d.). Zymostenol biosynthesis via lathosterol (Kandutsch-Russell pathway). Retrieved from [Link]

  • Avanti Polar Lipids. (2022). Desmosterol - Master Regulator of Lipid Metabolism. Retrieved from [Link]

  • PubMed. (2016). Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis. Retrieved from [Link]

  • ScienceDirect. (2025). The role of cholesterol biosynthesis and metabolism causing medical complexity in patients with Smith-Lemli-Opitz Syndrome (SLOS). Retrieved from [Link]

  • PubMed. (n.d.). Cholesta-5,7,9(11)-trien-3 beta-ol found in plasma of patients with Smith-Lemli-Opitz syndrome indicates formation of sterol hydroperoxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Abnormal cholesterol biosynthesis in the Smith-Lemli-Opitz syndrome. Retrieved from [Link]

Sources

Troubleshooting & Optimization

stability of 5alpha-Cholesta-7,24-dien-3beta-ol under laboratory conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5alpha-Cholesta-7,24-dien-3beta-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under typical laboratory conditions. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments, ensuring the integrity of your results.

Introduction to this compound

This compound is a di-unsaturated sterol, an important intermediate in cholesterol biosynthesis.[1][2][3][4] Its structure, featuring two double bonds at positions 7 and 24, makes it susceptible to degradation under various laboratory conditions. Understanding its stability is crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Oxidation: The presence of two double bonds in the molecule makes it susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[5][6][7][8]

  • Temperature: Higher temperatures can increase the rate of both oxidative and hydrolytic degradation.[9]

  • Light: Exposure to UV and visible light can promote photo-oxidation, leading to the formation of various degradation products.[10][11]

  • pH: Although sterols are generally more stable in neutral conditions, strongly acidic or basic environments can potentially lead to isomerization or other rearrangements, particularly if the sample is in a solution.[12]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions, based on best practices for unsaturated lipids:[13]

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Amber glass vial or protect from lightPrevents photo-oxidation.
Form Dissolved in a suitable organic solventReduces exposure to atmospheric oxygen and moisture.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures a tight seal.

Q3: What are the best solvents for dissolving and storing this compound?

A3: High-purity, peroxide-free solvents are recommended. Suitable options include:

  • Ethanol: A good general-purpose solvent for sterols.

  • Chloroform or Dichloromethane: Effective solvents, but care must be taken as they can contain acidic impurities that may promote degradation. Ensure the solvent is of high purity and stored properly.

  • Dimethylformamide (DMF): Can be used for preparing concentrated stock solutions.[14]

Always use freshly opened or properly stored anhydrous solvents to minimize exposure to water and peroxides.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar di-unsaturated sterols like 7-dehydrocholesterol, the following types of products can be anticipated:[6][15]

  • Oxysterols:

    • Epoxides: Formed by the oxidation of the double bonds at C7-C8 and C24-C25.

    • Ketones: Oxidation of the hydroxyl group at C3 or at allylic positions.

    • Hydroxylated derivatives: Addition of hydroxyl groups across the double bonds or at other positions.

  • Isomerization products: Under certain conditions (e.g., acidic pH), migration of the double bonds could occur.

The formation of these products can be visualized in the following potential degradation pathway:

DegradationPathway cluster_products Potential Degradation Products This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress O2, Light, Heat Degradation Products Degradation Products Oxidative Stress->Degradation Products Epoxides Epoxides Degradation Products->Epoxides Ketones Ketones Degradation Products->Ketones Hydroxylated Derivatives Hydroxylated Derivatives Degradation Products->Hydroxylated Derivatives

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/GC-MS analysis. Degradation of the compound due to improper handling or storage.1. Verify Storage Conditions: Ensure the compound has been stored at -20°C or below, under an inert atmosphere, and protected from light.[13]2. Check Solvent Quality: Use fresh, high-purity, peroxide-free solvents for sample preparation.3. Minimize Exposure: Prepare samples immediately before analysis and minimize their exposure to air and light.4. Analyze a Fresh Sample: If possible, analyze a freshly opened vial of the compound to compare with the suspect sample.
Loss of compound or lower than expected concentration. Adsorption to plasticware or degradation.1. Use Appropriate Labware: Always use glass or Teflon-coated labware. Avoid plastic tubes and pipette tips for organic solutions of lipids.[13]2. Perform a Forced Degradation Study: To understand the stability of the compound in your specific experimental matrix, conduct a forced degradation study.
Inconsistent experimental results. Variability in the purity of the compound due to degradation between experiments.1. Implement Strict Handling Protocols: Standardize your sample preparation procedure to minimize variability.2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination of the main stock.3. Perform Quality Control: Regularly check the purity of your stock solution using a suitable analytical method (e.g., HPLC with a UV or MS detector).

Experimental Protocols

Protocol 1: Recommended Handling Procedure for this compound

This protocol outlines the best practices for handling the compound to minimize degradation.

HandlingWorkflow start Start: Receive Compound storage Store at <= -20°C under inert gas (Argon/Nitrogen) start->storage equilibration Equilibrate to Room Temperature (in desiccator) storage->equilibration weighing Weigh desired amount in a glove box or under inert gas stream equilibration->weighing dissolution Dissolve in high-purity, peroxide-free solvent weighing->dissolution aliquoting Aliquot into single-use amber glass vials with Teflon-lined caps dissolution->aliquoting final_storage Store aliquots at <= -20°C under inert gas aliquoting->final_storage end Ready for experiment final_storage->end

Caption: Recommended workflow for handling this compound.

Steps:

  • Receiving and Initial Storage: Upon receipt, immediately store the compound in its original packaging at -20°C or below, protected from light.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weighing: If possible, weigh the compound in an inert atmosphere (e.g., a glove box flushed with argon or nitrogen). If a glove box is not available, minimize exposure to air.

  • Dissolution: Dissolve the weighed compound in a suitable high-purity, peroxide-free organic solvent in a glass container.

  • Aliquoting: For long-term use, it is highly recommended to prepare a stock solution and divide it into single-use aliquots in amber glass vials with Teflon-lined caps.

  • Final Storage: Flush the headspace of each aliquot with an inert gas before sealing and store at -20°C or below.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][16][17][18]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile. A target degradation of 5-20% is generally recommended.[9]

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., ethanol).

    • Add 0.1 M HCl.

    • Incubate at room temperature or slightly elevated (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Prepare a solution of the compound.

    • Add 0.1 M NaOH.

    • Follow the incubation and analysis steps as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light, for defined time points.

    • Analyze the samples at each time point.

  • Thermal Degradation:

    • Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C) in a controlled oven.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analysis:

Analyze the stressed samples using a suitable stability-indicating method, such as HPLC-UV/MS or GC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.

References

  • Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Desmosterol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies. (2010). Journal of the American Chemical Society, 132(10), 3473–3481. [Link]

  • Plant stanol content remains stable during storage of cholesterol-lowering functional foods. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Showing metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). (n.d.). HMDB. Retrieved January 23, 2026, from [Link]

  • Reactivities and products of free radical oxidation of cholestadienols. (2014). Journal of the American Chemical Society, 136(15), 5813–5821. [Link]

  • Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • This compound as a major sterol of the male hamster reproductive tract. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Depletion of cholesterol and accumulation of desmosterol in the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 23, 2026, from [Link]

  • Controversial role of plant sterol esters in the management of hypercholesterolaemia. (2009). NIH. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 23, 2026, from [Link]

  • Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Showing metabocard for this compound (HMDB0006842). (n.d.). HMDB. Retrieved January 23, 2026, from [Link]

  • Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L. (2013). PubMed Central. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Regulation of 7-Dehydrocholesterol Reductase by Vitamin D3. (2013). UKnowledge. [Link]

  • 7-Dehydrocholesterol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Plant sterols: factors affecting their efficacy and safety as functional food ingredients. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. (1974). Journal of Organic Chemistry, 39(14), 2018–2023. [Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for 5α-Cholesta-7,24-dien-3β-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5α-Cholesta-7,24-dien-3β-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful quantification of this and related sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to 5α-Cholesta-7,24-dien-3β-ol Analysis by GC-MS

5α-Cholesta-7,24-dien-3β-ol is a sterol intermediate in the biosynthesis of cholesterol.[1] Accurate quantification of this and other related sterols is crucial in various fields, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for sterol analysis due to its high sensitivity and specificity.[2] However, the analysis of sterols like 5α-Cholesta-7,24-dien-3β-ol can present several challenges, including their low volatility and the potential for co-elution with isomeric compounds. This guide will address these challenges and provide practical solutions for optimizing your GC-MS method.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 5α-Cholesta-7,24-dien-3β-ol?

A1: Sterols, including 5α-Cholesta-7,24-dien-3β-ol, are not naturally volatile compounds. Derivatization is a crucial step to increase their volatility and thermal stability, making them suitable for GC analysis.[3] The most common derivatization method for sterols is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[4] This process reduces the polarity of the molecule, leading to improved chromatographic peak shape and preventing thermal degradation in the hot injector and column.[3]

Q2: What are the most common derivatization reagents for sterol analysis?

A2: The most popular silylating reagents for sterol analysis are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate.[5] The choice of reagent and reaction conditions (temperature and time) should be optimized to ensure complete derivatization.[6]

Q3: What type of GC column is best suited for separating 5α-Cholesta-7,24-dien-3β-ol from its isomers?

A3: The separation of sterol isomers is a significant challenge in GC analysis. A mid-polarity capillary column is often the best choice for resolving closely related sterols.[7] Columns with a stationary phase such as 5% phenyl-methylpolysiloxane are commonly used. The column dimensions (length, internal diameter, and film thickness) also play a critical role in achieving the desired resolution. A longer column with a smaller internal diameter and a thicker film can enhance separation efficiency.

Q4: What are the key MS parameters to consider for the analysis of 5α-Cholesta-7,24-dien-3β-ol?

A4: For mass spectrometry, electron ionization (EI) at 70 eV is the most common ionization method for sterol analysis.[8] This technique produces a reproducible fragmentation pattern that is useful for structural elucidation and quantification. When developing a method, it is essential to identify the characteristic ions of the TMS-derivatized 5α-Cholesta-7,24-dien-3β-ol. Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly improve sensitivity and selectivity by monitoring only the specific ions of interest.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of 5α-Cholesta-7,24-dien-3β-ol.

Problem 1: No or Low Peak Response

Possible Causes & Solutions:

  • Incomplete Derivatization:

    • Verify Reagent Quality: Ensure your silylating reagents are fresh and have not been exposed to moisture.[5]

    • Optimize Reaction Conditions: Increase the reaction temperature or time to ensure complete derivatization. A typical starting point is 70°C for 1 hour.[5][6]

    • Sample Purity: Ensure the sample extract is dry before adding the derivatization reagent, as water will deactivate the silylating agent.[5]

  • Injector Issues:

    • Incorrect Temperature: The injector temperature must be high enough to volatilize the derivatized sterol without causing degradation. A starting point of 250-280°C is recommended.[10]

    • Contaminated Inlet Liner: Active sites in a dirty liner can lead to analyte degradation. Regularly replace or clean the inlet liner.[11]

  • Column Problems:

    • Column Bleed: High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions.[10]

    • Column Contamination: If the column is contaminated, consider trimming the first few centimeters from the inlet end.[12]

  • MS Detector Issues:

    • Source Cleaning: A dirty ion source can significantly reduce sensitivity. Regular cleaning is essential.[10]

    • Detector Voltage: Ensure the detector voltage is set appropriately.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Peak Tailing:

    • Active Sites: Active sites in the GC system (liner, column) can cause peak tailing. Use a deactivated liner and a high-quality column.[10]

    • Incomplete Derivatization: As mentioned above, this can lead to the presence of underivatized, more polar analytes that interact strongly with the stationary phase.

    • Column Overload: Injecting too much sample can lead to peak fronting.[13] Dilute your sample or use a split injection.[10]

  • Peak Fronting:

    • Column Overload: This is the most common cause of peak fronting. Reduce the amount of sample injected.[13]

    • Injection Technique: Ensure a fast and efficient injection.

Problem 3: Poor Resolution of Isomers

Possible Causes & Solutions:

  • Suboptimal GC Method:

    • Temperature Program: A slow oven temperature ramp rate is crucial for separating closely eluting isomers.[7]

    • Carrier Gas Flow Rate: Optimize the carrier gas (usually helium) flow rate to achieve the best column efficiency. A flow rate of around 1.0-1.2 mL/min is a good starting point.[7]

  • Incorrect Column Choice:

    • As discussed in the FAQs, a mid-polarity column is generally preferred for sterol isomer separation.

Problem 4: Ghost Peaks

Possible Causes & Solutions:

  • Carryover: Previous injections of high-concentration samples can lead to ghost peaks. Run a blank solvent injection to check for carryover.[12]

  • Contaminated Syringe: Clean the injection syringe thoroughly between samples.

  • Septum Bleed: Degraded septa can release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.[12]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization
  • Saponification and Extraction (for complex matrices):

    • To an appropriate amount of sample, add an internal standard (e.g., epicoprostanol).

    • Add 1 M ethanolic KOH and heat at 70°C for 1 hour to hydrolyze any sterol esters.[6]

    • After cooling, add water and extract the non-saponifiable lipids with n-hexane.

    • Wash the hexane extract with water until neutral.

    • Dry the hexane extract under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[3]

    • Seal the vial and heat at 70°C for 1 hour.[5]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Recommended GC-MS Starting Parameters
ParameterRecommended Setting
GC System
Injector Temperature280 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp 180°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 15 min
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Scan ModeFull Scan (m/z 50-600) for initial identification, then SIM for quantification
Transfer Line Temp.280 °C

Visualizations

GC-MS Analysis Workflow

GC-MS Workflow for Sterol Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Saponification Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of 5α-Cholesta-7,24-dien-3β-ol.

Troubleshooting Logic Diagram

GC-MS Troubleshooting Logic cluster_no_peak No/Low Peak Troubleshooting cluster_bad_shape Poor Peak Shape Troubleshooting cluster_poor_res Poor Resolution Troubleshooting Start Problem Observed No_Peak No/Low Peak Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape Poor_Res Poor Resolution Start->Poor_Res Check_Deriv Check Derivatization No_Peak->Check_Deriv Check_Active_Sites Check for Active Sites Bad_Shape->Check_Active_Sites Optimize_GC_Method Optimize Temp. Program/Flow Poor_Res->Optimize_GC_Method Check_Injector Check Injector Temp./Liner Check_Deriv->Check_Injector Check_Column_NP Check Column Integrity Check_Injector->Check_Column_NP Check_MS Check MS Source/Detector Check_Column_NP->Check_MS Check_Overload Check for Column Overload Check_Active_Sites->Check_Overload Check_Deriv_BS Verify Complete Derivatization Check_Overload->Check_Deriv_BS Check_Column_Type Verify Correct Column Optimize_GC_Method->Check_Column_Type

Caption: A logical approach to troubleshooting common GC-MS issues.

References

  • Saito, Y., et al. (2024). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. PubMed Central. [Link]

  • Bleau, G., & VandenHeuvel, W. J. (1974). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. PubMed. [Link]

  • Sandhoff, R., et al. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. National Institutes of Health. [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent Technologies. [Link]

  • Kelley, R. I. (1995). Diagnosis of Smith-Lemli-Opitz syndrome by gas chromatography/mass spectrometry of 7-dehydrocholesterol in plasma, amniotic fluid and cultured skin fibroblasts. PubMed. [Link]

  • Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Medpace. [Link]

  • American Oil Chemists' Society. (n.d.). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]

  • Ferreira, A. M., et al. (2005). Method Validation for the Simultaneous Determination of Fecal Sterols in Surface Waters by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Human Metabolome Database. (2012). 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). HMDB. [Link]

  • Wang, Y., et al. (2015). [Orthogonal Experiment for Optimization of the Sample Pretreatment Conditions for the Serum Cholesterol and Markers Determination by GC-MS]. PubMed. [Link]

  • Slominski, A. T., et al. (2021). Detection of 7-Dehydrocholesterol and Vitamin D3 Derivatives in Honey. MDPI. [Link]

  • Singh, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. [Link]

  • He, H. (2018). How to do successful derivatization of sterol?. ResearchGate. [Link]

  • Marasca, C., et al. (2018). Analytical methods for cholesterol quantification. ScienceOpen. [Link]

  • Sayago, A., et al. (2017). Development, validation and application of a GC-MS method for the simultaneous detection and quantification of neutral lipid species in Trypanosoma cruzi. PubMed. [Link]

  • Niu, Y., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

  • García-Serrano, A., et al. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). MDPI. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Ramaroson-Raonizafinimanana, B., et al. (1998). Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0006842). HMDB. [Link]

  • Borecka, O., et al. (2022). A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research. ResearchGate. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Lütjohann, D., et al. (2013). Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. ResearchGate. [Link]

  • Perestrelo, R., et al. (2011). Optimization of analytical procedures for GC–MS determination of phytosterols and phytostanols in enriched milk and yoghurt. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Springer Nature. [Link]

  • Gostiša, J., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. National Institutes of Health. [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

  • NIST. (n.d.). Cholesta-5,7-dien-3-ol, (3β)-. NIST WebBook. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for 5α-Cholesta-7,24-dien-3β-ol in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5α-Cholesta-7,24-dien-3β-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common and significant challenge in LC-MS: ion suppression . Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to develop robust and reliable analytical methods.

Section 1: Understanding the Problem - FAQs

This section addresses the fundamental challenges associated with the analysis of 5α-Cholesta-7,24-dien-3β-ol.

Q1: What is 5α-Cholesta-7,24-dien-3β-ol and why is it difficult to analyze with LC-MS?

5α-Cholesta-7,24-dien-3β-ol is a sterol, a class of lipids characterized by a specific four-ring carbon structure.[1][2] It is an intermediate in the biosynthesis of cholesterol.[3] The analytical difficulty arises from its key physicochemical properties:

  • Low Polarity: With a high LogP value (a measure of lipophilicity), this molecule is very nonpolar and hydrophobic.[4]

  • Poor Ionization Efficiency: It lacks easily ionizable functional groups. Consequently, it does not readily accept a proton (or lose one) in common ionization sources, especially Electrospray Ionization (ESI), leading to low intrinsic sensitivity.[5]

These properties make it susceptible to being "outcompeted" in the ionization source by other molecules from the sample matrix, a phenomenon known as ion suppression.

Q2: What is ion suppression and how does it negatively impact my results?

Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[6] This occurs because these interfering compounds compete with the analyte for ionization efficiency in the MS source.[6]

The consequences for your data integrity can be severe:

  • Poor Sensitivity: Reduced signal intensity leads to higher limits of detection (LOD) and quantification (LOQ).

  • Inaccurate Quantification: If the degree of suppression varies between samples or between your samples and your calibration standards, your quantitative results will be inaccurate.

  • Poor Reproducibility: Inconsistent suppression leads to high variability (%RSD) in your results, making the method unreliable.

Q3: Why is Electrospray Ionization (ESI) particularly challenging for this analyte, and what is the recommended alternative?

ESI is a liquid-phase ionization technique that works best for polar to moderately polar compounds that are already ions in solution or can easily form them.[7] Since 5α-Cholesta-7,24-dien-3β-ol is nonpolar and does not readily form ions in solution, ESI is a poor choice and often results in significant ion suppression.[5][8]

The strongly recommended alternative is Atmospheric Pressure Chemical Ionization (APCI) . APCI is a gas-phase ionization technique that is highly effective for less polar and more volatile compounds.[7][9] In APCI, the mobile phase is vaporized in a heated tube, and a corona discharge creates reactant ions that then ionize the analyte molecules through chemical reactions in the gas phase.[10] For sterols, APCI consistently provides better sensitivity and is less susceptible to ion suppression compared to ESI.[5][11]

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Mitigation

Follow this systematic process to diagnose, troubleshoot, and minimize ion suppression in your assay.

Step 1: Confirming and Locating Ion Suppression

Before optimizing your method, you must first confirm that ion suppression is the root cause of your issues and identify where in the chromatogram it occurs.

Q4: How can I definitively confirm that ion suppression is causing my low signal or poor reproducibility?

The most effective method is a Post-Column Infusion (PCI) experiment . This technique allows you to visualize the regions in your chromatographic run where co-eluting matrix components suppress the MS signal.

Objective: To create a stable baseline of your analyte's signal and observe any dips caused by the injection of a blank matrix sample.

Methodology:

  • Prepare Analyte Solution: Make a solution of 5α-Cholesta-7,24-dien-3β-ol in your mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • Set up Infusion: Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.[12] A 'T' connector is used for this purpose.

  • Establish Baseline: Start the LC flow and the syringe pump. Monitor the signal for your analyte using its specific MRM transition. Wait for the signal to become a stable, flat baseline.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample (e.g., extracted plasma from a source known not to contain the analyte) that has been prepared using your standard sample preparation procedure.

  • Analyze the Chromatogram: Observe the baseline signal of your infused analyte. A significant drop in the baseline indicates a region where matrix components are eluting and causing ion suppression.[13] Repeating this with your actual sample can also reveal if the analyte itself is eluting in this suppression zone.

G cluster_LC LC System cluster_Infusion Infusion System HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Tee Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Ion Source Tee->MS

Caption: Workflow for a Post-Column Infusion experiment.
Step 2: Aggressive Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before the sample ever reaches the LC-MS system.[6][14]

Q5: What is the most effective sample preparation strategy to remove matrix interferences for a nonpolar analyte like this?

For nonpolar analytes in complex biological matrices like plasma or tissue homogenates, Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) are superior to simpler methods like protein precipitation.[15] Solid-Phase Extraction (SPE) can also be highly effective.[16]

Technique Principle Pros Cons Best For...
Liquid-Liquid Extraction (LLE) Partitions analyte between two immiscible liquids (e.g., aqueous sample and organic solvent).Excellent at removing salts and polar interferences. Cost-effective.Can be labor-intensive, may form emulsions, requires solvent evaporation/reconstitution.Removing highly different polarity interferences.
Supported Liquid Extraction (SLE) Aqueous sample is absorbed onto an inert solid support. Analyte is eluted with a water-immiscible organic solvent.High recovery, no emulsion formation, easily automated.[15]Higher cost per sample than LLE.High-throughput screening and routine analysis.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, can concentrate the analyte, excellent for removing a wide range of interferences.[16]Requires method development, higher cost per sample.Complex matrices requiring high purity extracts.
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, and cheap."Dirty" extracts; leaves salts, phospholipids, and other small molecules that are major sources of ion suppression.Not recommended for sensitive quantitative assays.

Objective: To efficiently extract 5α-Cholesta-7,24-dien-3β-ol from plasma while leaving behind proteins, salts, and phospholipids. This is based on the robust Matyash method.[17]

Methodology:

  • Sample Aliquot: In a clean tube, add 100 µL of plasma.

  • Add Internal Standard: Add your stable isotope-labeled internal standard (e.g., d7-5α-Cholesta-7,24-dien-3β-ol) in a small volume of solvent.

  • Add Methanol: Add 1.5 mL of cold LC-MS grade methanol. Vortex for 10 seconds to precipitate proteins.

  • Add MTBE: Add 5 mL of cold LC-MS grade MTBE. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the sample to sit for 10 minutes at room temperature for phase separation. Alternatively, centrifuge at 1,000 x g for 10 minutes.

  • Collect Organic Layer: Carefully transfer the upper (organic) MTBE layer to a new clean tube, avoiding the lower aqueous layer and the protein pellet.[17]

  • Dry Down: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of your initial mobile phase. Vortex and transfer to an autosampler vial.

Step 3: Chromatographic Separation

Your chromatography is your last line of defense. The goal is to ensure your analyte elutes in a "quiet" region of the chromatogram, away from the suppression zones you identified in Step 1.

Q6: How can I adjust my HPLC method to separate my analyte from the suppression zone?

  • Adjust the Gradient: If suppression occurs early in the run (the "matrix front"), increase the initial hold time at a low organic percentage to allow polar interferences to elute before your analyte. If suppression occurs later, adjust the gradient slope to move your analyte's retention time.

  • Change Column Chemistry: Standard C18 columns are often a good starting point. However, if co-elution is an issue, a column with a different selectivity, such as a Pentafluorophenyl (PFP) phase, can provide alternative retention mechanisms and resolve your analyte from interferences.[18]

  • Consider Metal-Free Systems: For certain analytes, interactions with the stainless steel components of standard HPLC columns and systems can cause peak tailing and signal loss. If you observe these issues, a metal-free or PEEK-lined column and system may offer improvements.[19]

Step 4: Ion Source Optimization

Proper tuning of the ion source is critical for maximizing signal and minimizing the impact of any remaining matrix.

Q7 & Q8: What are the ideal starting parameters for an ESI or APCI source?

While optimal parameters are instrument-dependent, the table below provides a validated starting point. APCI is the recommended source.

Parameter Atmospheric Pressure Chemical Ionization (APCI) Electrospray Ionization (ESI) - If APCI is unavailable Causality / Reason for Setting
Ionization Mode Positive PositiveThe hydroxyl group can be lost as water, and the remaining molecule is protonated [M-H₂O+H]⁺.[11]
Vaporizer Temp. 350 - 450 °C N/AEssential for efficient desolvation and vaporization of the nonpolar analyte into the gas phase for ionization.
Corona Current 3 - 5 µA N/AThe source of reactant ions. Needs to be high enough for efficient chemical ionization but not so high it causes fragmentation.
Capillary Temp. 250 - 300 °C250 - 300 °CAssists in final desolvation and ion transfer into the mass spectrometer.
Sheath/Nebulizer Gas High (e.g., 40-60 arb)High (e.g., 40-60 arb)High gas flow aids in nebulization and desolvation, which is critical for efficient ionization.
Auxiliary Gas High (e.g., 10-20 arb)High (e.g., 10-20 arb)Sweeps away neutral molecules and solvent vapor, reducing source contamination and chemical noise.
Capillary Voltage N/A3.5 - 4.5 kVCreates the charged droplets in the ESI process.
Section 3: The Gold Standard for Accurate Quantification

When eliminating ion suppression completely is not feasible, you must compensate for it.

Q9: How do I properly use an internal standard to compensate for ion suppression?

The most robust and reliable method for compensating for matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[20] A SIL-IS is a version of your analyte where one or more atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H/Deuterium).[21]

Why it works: The SIL-IS is chemically identical to the analyte, so it has the same extraction recovery, chromatographic retention time, and ionization efficiency (and suppression).[20][22] It is only differentiated by its mass in the MS. By adding a known amount of SIL-IS to every sample at the very beginning of the sample preparation process, any signal loss due to suppression will affect both the analyte and the SIL-IS equally. Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, which remains constant even if suppression varies between samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample 1. Biological Sample (Unknown Analyte Conc.) Spike 2. Spike with Known Amount of SIL-IS Sample->Spike Extract 3. Extraction (LLE/SPE) (Analyte & SIL-IS experience identical losses) Spike->Extract LCMS 4. LC-MS Analysis (Analyte & SIL-IS experience identical ion suppression) Extract->LCMS Ratio 5. Calculate Peak Area Ratio (Analyte / SIL-IS) LCMS->Ratio Quant 6. Accurate Quantification (Using Calibration Curve) Ratio->Quant

Caption: Workflow for accurate quantification using a SIL-IS.
Q10: What is derivatization, and should I consider it for my analysis?

Derivatization is a chemical reaction used to modify the analyte to improve its analytical properties.[5] For sterols, derivatization can be used to add a permanently charged or easily ionizable group to the molecule, dramatically increasing its ESI signal and potentially moving it away from interfering matrix components.[23]

However, derivatization adds complexity, time, and potential sources of error to your workflow (e.g., incomplete reactions, side products).[5] It should be considered an advanced technique to be used only if optimizing the sample preparation, chromatography, and switching to an APCI source fails to provide the required sensitivity.

Section 4: Summary of Key Recommendations
Strategy Impact Level Key Action
Switch to APCI Source High Move away from ESI. APCI is fundamentally better suited for nonpolar sterols and is less prone to suppression.
Use a SIL-IS High Add a stable isotope-labeled internal standard at the start of sample prep to ensure accurate quantification.
Optimize Sample Prep High Implement a rigorous extraction method like LLE, SLE, or SPE to remove matrix components. Avoid protein precipitation.
Optimize Chromatography Medium Adjust the LC gradient to move the analyte away from suppression zones. Test alternative column chemistries (e.g., PFP).
Tune Source Parameters Medium Methodically optimize gas flows, temperatures, and voltages/currents to maximize analyte signal.
References
  • Šatínský, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Sample preparation method for analysis of sterols in plasma. ResearchGate. Available at: [Link]

  • Ismaiel, O. A., et al. (2013). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]

  • Li, W., et al. (2015). Comparison of ESI- and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ito, Y., & Kato, M. (2022). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]

  • da Silva, R. B., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. ResearchGate. Available at: [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. Available at: [Link]

  • Lin, Y., et al. (2014). Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 5alpha-Cholesta-7,24-dien-3beta-ol (HMDB0006842). HMDB. Available at: [Link]

  • Cajka, T., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: [Link]

  • van der Zande, M., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. Available at: [Link]

  • AMS Biopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. Available at: [Link]

  • Biotage. (2022). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. Available at: [Link]

  • Dolan, J. W. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Tran, P. (2019). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Available at: [Link]

  • Šatínský, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. ResearchGate. Available at: [Link]

  • Crawford, E. (2021). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 5a-Cholesta-7,24-dien-3b-ol (FDB024115). FooDB. Available at: [Link]

  • Wang, D., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Hematology & Oncology. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Available at: [Link]

  • Rossmann, J., et al. (2022). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. Available at: [Link]

  • LIPID MAPS. (2006). Extraction and Analysis of Sterol Lipids. LIPID MAPS. Available at: [Link]

  • Byrdwell, W. C. (2012). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. Available at: [Link]

  • Münger, L. H., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science. Available at: [Link]

  • de Andrade, J. B., et al. (2016). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. Available at: [Link]

  • LGC Standards. (2017). Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. Available at: [Link]

  • Phillips, K. M., & Svoboda, J. A. (2011). Gas Chromatographic Analysis of Plant Sterols. AOCS. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • National Metabolomics Data Repository. (2023). Sample Preparation for Plasma Lipidomics Using MTBE Solvent System. YouTube. Available at: [Link]

  • Bleau, G., & VandenHeuvel, W. J. (1974). This compound as a major sterol of the male hamster reproductive tract. PubMed. Available at: [Link]

Sources

selecting appropriate internal standards for 5alpha-Cholesta-7,24-dien-3beta-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of 5α-Cholesta-7,24-dien-3β-ol

Guide: Selecting and Validating an Appropriate Internal Standard

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting, validating, and troubleshooting internal standards (IS) for the quantitative analysis of 5α-Cholesta-7,24-dien-3β-ol, a significant cholesterol precursor also known as lathosterol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of internal standards in sterol analysis.

Q1: What is an internal standard and why is it indispensable for the accurate analysis of 5α-Cholesta-7,24-dien-3β-ol?

A1: An internal standard is a compound of known concentration that is added to a sample prior to analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. The fundamental assumption is that the internal standard will be affected by sample processing (extraction, derivatization, injection) in the same way as the analyte.[1] By measuring the ratio of the analyte's response to the internal standard's response, we can achieve highly accurate and precise quantification, even if there are slight variations between samples. For complex biological matrices where 5α-Cholesta-7,24-dien-3β-ol is often measured, an IS is crucial to compensate for matrix effects that can suppress or enhance the instrument's signal.

Q2: What are the essential characteristics of an ideal internal standard for this analysis?

A2: The ideal internal standard should possess the following characteristics:

  • Structural and Chemical Similarity: It should be as chemically similar to 5α-Cholesta-7,24-dien-3β-ol as possible to ensure it behaves similarly during extraction, derivatization (for GC-MS), and ionization (for LC-MS).

  • Not Naturally Occurring: The IS must not be present in the original, unspiked sample.

  • Chromatographic Co-elution (with Mass Resolution): Ideally, it should elute very close to the analyte but be distinguishable by the mass spectrometer. This ensures both compounds experience similar matrix effects during the analysis.

  • High Purity and Stability: The IS must be of known high purity and should not degrade during sample storage or preparation.

  • Commercial Availability: For practical purposes, the IS should be readily available from a reliable chemical supplier.

Q3: What is the difference between a stable isotope-labeled (SIL) internal standard and a structural analog? Which is considered superior?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (5α-Cholesta-7,24-dien-3β-ol) in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). A structural analog is a different molecule that has a similar chemical structure and properties.

The SIL internal standard is unequivocally the gold standard for mass spectrometry-based quantification.[2][3][4] Because its physical and chemical properties are nearly identical to the analyte, it co-elutes perfectly and experiences the exact same extraction recovery and matrix effects.[4] The only significant difference is its mass, which allows the mass spectrometer to distinguish it from the analyte. Structural analogs are a viable alternative when a SIL-IS is not available, but they may not perfectly mimic the analyte's behavior, potentially introducing a small amount of bias.

Q4: What specific compounds are recommended as internal standards for 5α-Cholesta-7,24-dien-3β-ol?

A4: The selection is highly dependent on the analytical method (GC-MS or LC-MS) and sample matrix.

Internal Standard TypeCompound NameRationale & Use CaseAvailability
Gold Standard (SIL) Lathosterol-d4 or Lathosterol-d7The ideal choice for both GC-MS and LC-MS. It co-elutes and corrects for all analytical variability with the highest accuracy.[5][6]Commercially available from specialty chemical suppliers.[5]
Structural Analog (GC-MS) Epicoprostanol (5β-cholestan-3α-ol)Commonly used for sterol analysis. It is not naturally present in most samples and has similar derivatization efficiency to other sterols.[2][7]Widely available.
Structural Analog (GC/LC-MS) 5α-CholestaneA non-polar sterane sometimes used in sterol analysis. Lacks a hydroxyl group, so it cannot be derivatized, which can be a limitation in GC-MS methods that require silylation.[7]Widely available.

Part 2: The Internal Standard Selection Workflow

This section provides a logical framework for choosing the best internal standard for your specific application.

G cluster_0 Start: Define Analytical Needs cluster_1 Step 1: Choose Analytical Platform cluster_2 Step 2: Evaluate IS Availability cluster_3 Step 3: Validation cluster_4 End: Routine Analysis start Define Assay Requirements: - Analyte: 5α-Cholesta-7,24-dien-3β-ol - Matrix (e.g., Plasma, Tissue) - Required Sensitivity (LOQ) platform Select Analytical Method start->platform gcms GC-MS platform->gcms Volatile/Derivatizable lcms LC-MS/MS platform->lcms Non-Volatile/Polar check_sil Is a Stable Isotope-Labeled (SIL) Standard (e.g., Lathosterol-d4) Available and Affordable? gcms->check_sil lcms->check_sil select_sil Select the SIL Standard. This is the optimal choice. check_sil->select_sil Yes select_analog Select a Structural Analog. Proceed with caution and thorough validation. check_sil->select_analog No validation Perform Full Method Validation: - Specificity/Selectivity - Linearity & Range - Accuracy & Precision - Matrix Effect Evaluation - Recovery & Stability select_sil->validation select_analog->validation end Implement for Routine Quantitative Analysis validation->end

Caption: Decision workflow for selecting an internal standard.

Part 3: Experimental Protocol for Internal Standard Validation

After selecting a potential internal standard, you must rigorously validate its performance. This protocol ensures your chosen IS is fit for purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[8][9][10]

Objective: To confirm that the chosen internal standard provides accurate and precise correction for the analyte, 5α-Cholesta-7,24-dien-3β-ol, across the entire analytical process.

Materials:

  • Certified reference standards of 5α-Cholesta-7,24-dien-3β-ol and the chosen Internal Standard (IS).

  • Blank matrix (e.g., charcoal-stripped plasma, saline, or the specific matrix of your experiment devoid of the analyte).

  • All solvents and reagents required for sample preparation and analysis.

Procedure:

  • Specificity and Selectivity Assessment:

    • Analyze at least six different blank matrix samples from individual sources.

    • Process half of these blanks with no added compounds.

    • Process the other half spiked only with the IS at its working concentration.

    • Acceptance Criterion: There should be no significant interfering peaks at the retention times of the analyte or the IS in the blank samples. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[11]

  • Evaluation of Matrix Effects:

    • Prepare three sets of samples:

      • Set A (Neat): Spike the analyte and IS into the final analysis solvent.

      • Set B (Post-Extraction Spike): Extract blank matrix samples first, then spike the analyte and IS into the final extracted solvent before injection.

      • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process begins.

    • Analyze all samples at a minimum of two concentration levels (low and high).

    • Calculation:

      • Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100%

      • Recovery = (Peak Area in Set C / Peak Area in Set B) * 100%

    • Acceptance Criterion: The matrix effect should be consistent across different matrix lots. The coefficient of variation (%CV) of the analyte/IS response ratio should be ≤15%.

  • Stability Assessment:

    • Evaluate the stability of the analyte and IS in the matrix under conditions mimicking your entire workflow:

      • Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.

      • Bench-Top Stability: Leave samples on the bench at room temperature for a duration representative of your sample preparation time.

      • Autosampler Stability: Keep processed samples in the autosampler for an extended period (e.g., 24-48 hours) and re-analyze.

    • Acceptance Criterion: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Part 4: Troubleshooting Guide

This section addresses specific issues that may arise during method development and routine analysis.

Q: My analyte-to-internal standard response ratio is highly variable between replicate injections. What are the likely causes?

A: High variability in the response ratio is a critical issue that undermines quantification.

  • Root Cause 1: Inconsistent Addition of IS. The IS must be added precisely and accurately to every single sample, calibrator, and quality control sample. Verify the calibration and performance of your pipettes.

  • Root Cause 2: IS Instability. The IS may be degrading during sample preparation or while sitting in the autosampler. Review your stability experiment data. If a structural analog is being used, it may have different stability characteristics than your analyte.

  • Root Cause 3: Chromatographic Interference. A co-eluting peak from the matrix may be interfering with either the analyte or the IS peak, leading to inconsistent integration. Carefully review the chromatograms of your blank matrix samples.

  • Root Cause 4: Detector Saturation. If the concentration of the IS is too high, it can saturate the detector, leading to a non-linear response. Ensure the IS peak height or area is well within the linear dynamic range of the instrument.

Q: I've selected a structural analog IS, but my accuracy (measured via a QC sample) is poor. Why might this be happening?

A: This is a common challenge when not using a SIL-IS.

  • Root Cause 1: Differential Extraction Recovery. The structural analog, despite its similarities, may have a different extraction efficiency from the matrix compared to 5α-Cholesta-7,24-dien-3β-ol. Your validation data on recovery should reveal this.

  • Root Cause 2: Differential Matrix Effects. The analog may experience a different degree of ion suppression or enhancement in the mass spectrometer source than the analyte. This is especially prevalent in LC-MS/MS and is a key reason why SIL standards are superior.

  • Root Cause 3: Different Derivatization Efficiency (GC-MS). If using GC-MS with a derivatization step (e.g., silylation), the analog's hydroxyl group may react at a different rate or to a different extent than the analyte's, leading to a biased response ratio.

Q: I'm seeing a peak for my chosen internal standard in my unspiked, blank biological samples. What should I do?

A: This indicates that your chosen IS is endogenous to your samples.

  • Immediate Action: You must stop using this compound as an internal standard immediately. Its presence in the samples will lead to a systematic underestimation of your analyte's true concentration.

  • Solution: You must select a new internal standard that is confirmed to be absent in your samples. This is a critical part of the initial specificity validation. This situation highlights the advantage of using SIL standards, as the heavy-isotope labeled version will not be naturally present.

References

  • Schött, H. F., et al. (2018). First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods. Clinica Chimica Acta, 485, 239-246.
  • National Cholesterol Education Program Expert Panel. (1988). Report of the National Cholesterol Education Program Expert Panel on Detection, Evaluation, and Treatment of High Blood Cholesterol in Adults. Archives of Internal Medicine, 148(1), 36-69.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • Moreau, R. A., & Nyström, L. (2014). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. Retrieved from [Link]

  • Family Heart Foundation. (2025). Updated Cholesterol Guidelines – What's New? What's Changed?. Retrieved from [Link]

  • Irish National Accreditation Board. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]

  • Bleau, G., et al. (1983). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Journal of Steroid Biochemistry, 18(4), 457-460.
  • American College of Cardiology. (2018). 2018 Guideline on the Management of Blood Cholesterol. Retrieved from [Link]

  • Xu, Y., et al. (2007). Method for internal standard introduction for quantitative analysis using on-line solid-phase extraction LC-MS/MS. Analytical Chemistry, 79(21), 8296-8303.
  • U.S. Preventive Services Taskforce. (2013). Lipid Disorders in Adults (Cholesterol, Dyslipidemia): Screening. Retrieved from [Link]

  • Clement, C., et al. (2015). Development of a Method for the Analysis of Sterols in Sterol-Enriched Deli-Style Turkey with GC-FID. Food Analytical Methods, 8(9), 2337-2345.
  • De Bievre, P., et al. (2015). FDA issues revised guidance for analytical method validation.
  • American Heart Association. (2018). Highlights of the 2018 Guideline on Management of Blood Cholesterol. Retrieved from [Link]

  • de Almeida, C. V., et al. (2021). Assessment of Urban Contamination by Sewage in Sediments from Ipojuca River in Caruaru City, Pernambuco, Brazil. Journal of the Brazilian Chemical Society, 32(9), 1836-1847.
  • Mezzanzanica, D., et al. (2020). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. Metabolites, 10(6), 241.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Björkhem, I., & Ek, H. (1983). Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry. Journal of Lipid Research, 24(7), 934-939.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Miettinen, T. A., & Koivisto, P. (1983). Determination of the Sterol Composition of Diets used in Dietary Management of Hyperlipoproteinemia. Upsala Journal of Medical Sciences, 88(1), 15-24.
  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480.
  • Fabrowska, J., et al. (2017). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science, 8, 1949.
  • Lütjohann, D. (2015). Determination of cholesterol absorption in humans: From radiolabel to stable isotope studies. Atherosclerosis Supplements, 18, 123-127.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ferdinandusse, S., et al. (1998). Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy- 5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency. Journal of Lipid Research, 39(12), 2447-2454.
  • Jiang, X., et al. (2016). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research, 57(7), 1331-1338.
  • Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887.

Sources

Technical Support Center: 5alpha-Cholesta-7,24-dien-3beta-ol Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5alpha-Cholesta-7,24-dien-3beta-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the derivatization of this and other structurally similar sterols for analysis, typically by gas chromatography-mass spectrometry (GC-MS). As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to overcome common challenges and ensure robust and reproducible results.

Introduction to Derivatization of this compound

This compound, a precursor in cholesterol biosynthesis, requires derivatization prior to GC-MS analysis.[1] The primary goal of derivatization, most commonly silylation, is to increase the volatility and thermal stability of the sterol by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This process reduces the polarity of the molecule, minimizes interactions with the chromatographic column, and ultimately improves peak shape and sensitivity.[2] However, achieving a high and consistent derivatization yield can be challenging. This guide will address the most common issues encountered in the laboratory.

Troubleshooting Guide: Low Derivatization Yield and Other Common Issues

This section provides a systematic approach to identifying and resolving common problems encountered during the derivatization of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Derivatization Yield Presence of moisture in the sample or reagents. [4]Dry the sample extract completely under a stream of nitrogen before adding derivatization reagents.[4] Use anhydrous solvents and store derivatization reagents in a desiccator.
Degraded or old derivatization reagents. Use fresh, high-quality derivatization reagents. Check the expiration date and storage conditions of your reagents.
Suboptimal reaction temperature. [4]Optimize the reaction temperature. For many silylation reactions with BSTFA or MSTFA, a temperature of 60-80°C is effective.[4]
Insufficient reaction time. Increase the reaction time. While some reactions are rapid, others may require 1-3 hours or even longer to go to completion.[4][5]
Steric hindrance of the hydroxyl group. [6]For sterically hindered hydroxyls, consider using a more potent silylating agent like MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) or adding a catalyst such as TMCS (trimethylchlorosilane).[6][7]
Poor Chromatographic Peak Shape (Tailing) Incomplete derivatization. Re-optimize the derivatization protocol to ensure complete conversion of the analyte. See solutions for "Low or No Derivatization Yield".
Active sites on the GC column or liner. [8]Use a deactivated GC liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions.
Co-elution with interfering compounds. Optimize the GC temperature program to improve the separation of the analyte from matrix components.
Presence of Multiple Peaks for a Single Analyte Formation of enol-TMS ethers from keto-sterols (if present). [7]If your sample contains keto-sterols, consider a two-step derivatization process involving methoximation prior to silylation.[9]
Side reactions due to impurities. Ensure the purity of your sample and reagents. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization if necessary.[10]
Loss of Sample During Preparation Evaporation of the derivatized sample. When evaporating the solvent after derivatization, use a gentle stream of nitrogen and avoid excessive heat.[10]
Adsorption to glassware. Use silanized glassware to minimize the adsorption of the analyte to active surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the best silylating agent for this compound?

The most commonly used and effective silylating agents for sterols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][11] Both are excellent silyl donors. MSTFA is generally considered more powerful and is a good choice for sterically hindered hydroxyl groups.[6] Often, these reagents are used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance their reactivity.[12]

Q2: Why is a completely anhydrous environment so critical for silylation reactions?

Silylating agents react readily with any active hydrogen, including those from water molecules.[4][13] If moisture is present in your sample or reagents, the silylating agent will preferentially react with water, reducing the amount available to derivatize your target analyte and leading to low yields.[4] Always ensure your sample is completely dry and use anhydrous solvents.

Q3: My derivatization reaction is not working even with fresh reagents and a dry sample. What else could be the problem?

Consider the reaction kinetics. Silylation of the sterically hindered 3-beta-hydroxyl group may require more energy and time.[14] Try increasing the reaction temperature to 70-80°C and extending the reaction time to 2-3 hours.[4] Also, ensure you are using a sufficient excess of the silylating reagent (a molar ratio of at least 2:1 of reagent to active hydrogen is recommended).[12]

Q4: I see peak tailing in my chromatogram. Is this a derivatization issue or a GC problem?

It could be either, or a combination of both. Incomplete derivatization will leave some of the polar, underivatized sterol, which will interact strongly with active sites in the GC system, causing peak tailing.[8] However, even with complete derivatization, a poorly deactivated GC liner or an old, contaminated column can also lead to tailing. First, confirm complete derivatization. If the problem persists, try replacing the liner and trimming or replacing the GC column.

Q5: Should I use a solvent for my derivatization reaction?

While some protocols call for neat reagents, using a solvent like pyridine or acetonitrile can be beneficial.[4] A solvent can help to fully dissolve the sample, ensuring that it is accessible to the derivatization reagent. Pyridine can also act as a catalyst and an acid scavenger, driving the reaction to completion.[14]

Experimental Protocols

Standard Silylation Protocol for this compound

This protocol provides a robust starting point for the derivatization of this compound.

Materials:

  • Dried sample extract containing this compound

  • BSTFA + 1% TMCS (or MSTFA)

  • Anhydrous pyridine (or other suitable anhydrous solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS to the reaction vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the reaction mixture at 70°C for 2 hours in a heating block or oven.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Alternatively, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent like hexane for analysis.[4][10]

Visualizations

Troubleshooting Workflow for Derivatization Issues

troubleshooting_workflow start Low Derivatization Yield check_moisture Check for Moisture (Sample, Solvents, Reagents) start->check_moisture moisture_present Moisture Detected check_moisture->moisture_present dry_sample Dry Sample/Use Anhydrous Reagents moisture_present->dry_sample Yes check_reagents Check Reagent Age/Quality moisture_present->check_reagents No dry_sample->check_reagents reagents_bad Reagents Expired/Degraded check_reagents->reagents_bad use_fresh_reagents Use Fresh Reagents reagents_bad->use_fresh_reagents Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) reagents_bad->optimize_conditions No use_fresh_reagents->optimize_conditions conditions_suboptimal Conditions Suboptimal optimize_conditions->conditions_suboptimal increase_temp_time Increase Temperature/Time conditions_suboptimal->increase_temp_time Yes consider_catalyst Consider Stronger Reagent/Catalyst (e.g., MSTFA, TMCS) conditions_suboptimal->consider_catalyst No increase_temp_time->consider_catalyst success Successful Derivatization consider_catalyst->success

Caption: Troubleshooting workflow for low derivatization yield.

Silylation Reaction of this compound

silylation_reaction cluster_reactants Reactants cluster_products Products Sterol This compound (R-OH) TMS_Sterol TMS-Derivatized Sterol (R-O-Si(CH3)3) Sterol->TMS_Sterol + BSTFA BSTFA BSTFA ((CH3)3Si-O-C(CF3)=N-Si(CH3)3) Byproduct Byproduct (CF3-C(O)NHSi(CH3)3) BSTFA->Byproduct Reacts with R-OH

Caption: Silylation of this compound with BSTFA.

References

  • ŠMÍD, R., et al. "Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol." Molecules 24.13 (2019): 2375. [Link]

  • Lísa, M., and M. Holčapek. "Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol." National Institutes of Health, 2019. [Link]

  • Phillips, K. M., et al. "Gas Chromatographic Analysis of Plant Sterols." AOCS, 2013. [Link]

  • Fernandes, P., et al. "Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production." PMC, 2020. [Link]

  • Kishimoto, Y., et al. "Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry." MDPI, 2021. [Link]

  • He, H. "How to do successful derivatization of sterol?" ResearchGate, 2018. [Link]

  • Gelest. "General Silylation Procedures." Gelest Technical Library. [Link]

  • Denmark, S. E., and G. L. Beutner. "The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis." The Journal of Organic Chemistry, 2008. [Link]

  • Krylova, L. P., et al. "Calcium hydroxide silylation reaction with trimethylchlorosilane." MATEC Web of Conferences, 2017. [Link]

  • Anonymous. "Reason for loss of sterol esters during GC analysis?" ResearchGate, 2019. [Link]

  • Raitanen, J-E. "Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?" ResearchGate, 2017. [Link]

  • Schött, H-F., et al. "Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors." PubMed, 2012. [Link]

  • Socaci, S. A., et al. "Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity." MDPI, 2023. [Link]

  • Bleau, G., and W. J. A. VandenHeuvel. "this compound as a major sterol of the male hamster reproductive tract." PubMed, 1974. [Link]

  • Anonymous. "Influence of derivatization time on yield of derivatives obtained with SPAD sample preparation." ResearchGate. [Link]

  • Ortner, E., and E. Leitner. "GC/EI-MS method for the determination of phytosterols in vegetable oils." PMC, 2021. [Link]

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." PubMed, 2009. [Link]

  • Anonymous. "Screening of the reaction conditions: optimization of the silylation step." ResearchGate. [Link]

  • Anonymous. "The mechanism for the TMCS (trimethylchlorosilane) reactions with the..." ResearchGate. [Link]

  • Daza, I., et al. "Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode)." MDPI, 2018. [Link]

  • Hasi, F., et al. "Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry." PMC, 2018. [Link]

  • De Vrieze, M., et al. "Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel." PubMed, 2009. [Link]

  • Schött, H-F., et al. "Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors." ResearchGate, 2012. [Link]

  • Itoh, T., et al. "Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis." ResearchGate, 1978. [Link]

  • Wang, L., et al. "Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)." IDC Technologies. [Link]

  • de Souza, A. O., et al. "Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate." RSC Publishing, 2022. [Link]

  • Anonymous.
  • Zhang, Y., et al. "Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models." PubMed, 2022. [Link]

  • Gelest. "Dehydrogenative Silylation of Alcohols and Other Functionalities." Gelest Technical Library. [Link]

  • Anonymous. "Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation." ResearchGate. [Link]

  • Münger, L. H., and L. Nyström. "UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols." Frontiers in Nutrition, 2014. [Link]

  • Li, Y., et al. "Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics." MDPI, 2023. [Link]

  • Šmíd, R., et al. "Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol." MDPI, 2019. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Identification of 5α-Cholesta-7,24-dien-3β-ol in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of metabolomics, particularly within drug development and disease research, the precise identification of lipid species is paramount. Among these, sterols and their precursors represent a class of molecules whose subtle structural variations can signify profound shifts in biological pathways. This guide provides a comprehensive framework for the robust validation of 5α-cholesta-7,24-dien-3β-ol, a key intermediate in cholesterol biosynthesis. We will delve into the technical nuances of mass spectrometry and nuclear magnetic resonance spectroscopy, offering not just protocols, but the scientific rationale to empower researchers to confidently identify this metabolite and distinguish it from its close structural isomers.

The Challenge of Sterol Identification: A Tale of Isomers

The late stages of the cholesterol biosynthesis pathway are populated by a series of structurally similar sterols, many of which are isomers with the same elemental composition and nominal mass.[1] This presents a significant analytical challenge, as mass spectrometry alone is often insufficient for definitive identification. 5α-cholesta-7,24-dien-3β-ol shares its molecular formula, C27H44O, with several other important cholesterol precursors, including desmosterol, zymosterol, and lathosterol.[2] Therefore, a multi-faceted approach leveraging chromatographic separation and detailed spectral analysis is not just recommended, but essential for unambiguous identification.

The Cornerstone of Validation: The Analytical Standard

A Multi-Modal Approach to Identification

A robust validation strategy for 5α-cholesta-7,24-dien-3β-ol should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a self-validating system, significantly reducing the likelihood of misidentification. This guide will focus on a three-pronged approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique for sterol analysis, providing reproducible fragmentation patterns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The workhorse of modern metabolomics, offering high sensitivity and the ability to analyze a wider range of metabolites with minimal derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.

cluster_0 Validation Workflow Analyte Putative 5α-Cholesta-7,24-dien-3β-ol in Biological Sample GCMS GC-MS Analysis Analyte->GCMS LCMSMS LC-MS/MS Analysis Analyte->LCMSMS Standard Commercial Analytical Standard (Avanti Research Lipids) Standard->GCMS Standard->LCMSMS NMR NMR Spectroscopy Standard->NMR Confirmation Definitive Identification GCMS->Confirmation LCMSMS->Confirmation NMR->Confirmation

Caption: A generalized workflow for the definitive identification of 5α-cholesta-7,24-dien-3β-ol.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

GC-MS remains a highly valuable tool for sterol analysis due to the extensive and reproducible fragmentation of these molecules under electron ionization (EI). The resulting mass spectra serve as a "fingerprint" that can be compared to spectral libraries for identification.

Experimental Protocol: GC-MS Analysis of 5α-Cholesta-7,24-dien-3β-ol
  • Sample Preparation:

    • For biological samples, perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

    • To improve volatility and chromatographic peak shape, derivatize the extracted lipids to their trimethylsilyl (TMS) ethers. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is recommended for sterol analysis.

    • Injection: Use a splitless injection to maximize sensitivity.

    • Oven Program: A temperature gradient is necessary to achieve good separation of the sterol isomers. A typical program might start at 180°C and ramp to 300°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-600.

Data Interpretation and Validation

The definitive identification of 5α-cholesta-7,24-dien-3β-ol by GC-MS is achieved by comparing the retention time and the mass spectrum of the analyte in the sample to that of the derivatized analytical standard. The mass spectrum of the TMS-derivatized 5α-cholesta-7,24-dien-3β-ol is available in the NIST Mass Spectral Library under NIST Number 68068.[1] The key diagnostic ions should be present in both the sample and the standard.

Table 1: Key GC-MS (EI) Fragments for TMS-Derivatized 5α-Cholesta-7,24-dien-3β-ol

m/zPutative Fragment Identity
456[M]+ (TMS-ether)
366[M - 90]+ (loss of TMS-OH)
271Cleavage of the D-ring
109Side chain fragment
105Steroid nucleus fragment

Note: The fragmentation pattern should be confirmed by analyzing the analytical standard under the same conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Sensitivity and Specificity

LC-MS/MS is the preferred method for high-throughput metabolomics due to its high sensitivity and minimal sample preparation requirements (derivatization is often not necessary). For non-polar molecules like sterols, Atmospheric Pressure Chemical Ionization (APCI) is the most common and effective ionization technique.[6]

Experimental Protocol: LC-MS/MS Analysis of 5α-Cholesta-7,24-dien-3β-ol
  • Sample Preparation:

    • Perform a lipid extraction as described for GC-MS.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

  • LC-MS/MS Parameters:

    • LC System: A reverse-phase separation is typically used for sterols. A C18 or C8 column with a gradient elution of water, methanol, and isopropanol is a good starting point.

    • Ionization: APCI in positive ion mode.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. The precursor ion will likely be the dehydrated molecular ion [M+H-H2O]+. The product ions will be specific fragments of the molecule.

Data Interpretation and Validation

The validation of 5α-cholesta-7,24-dien-3β-ol by LC-MS/MS relies on matching the retention time and the MS/MS fragmentation pattern of the analyte with the analytical standard.

cluster_1 LC-MS/MS Identification Precursor [M+H-H2O]+ (m/z 367.3) Fragment1 Product Ion 1 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 Precursor->Fragment2 Fragment3 Product Ion 3 Precursor->Fragment3

Caption: A conceptual diagram of the MS/MS fragmentation process for 5α-cholesta-7,24-dien-3β-ol.

Table 2: Predicted LC-MS/MS (APCI) Transitions for 5α-Cholesta-7,24-dien-3β-ol

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
367.3159.1Cleavage of the B and C rings
367.3145.1Further fragmentation of the steroid nucleus
367.395.1Side chain fragment

Note: These transitions are predictive and must be confirmed by analyzing the analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation

NMR spectroscopy provides the most detailed structural information and is the ultimate tool for confirming the identity of a molecule, especially when dealing with isomers. While an older study mentions the use of NMR for the identification of 5α-cholesta-7,24-dien-3β-ol, detailed spectral data is not widely available.[7] However, obtaining 1H and 13C NMR spectra of the analytical standard will provide an unambiguous reference for comparison.

Experimental Protocol: NMR Analysis of 5α-Cholesta-7,24-dien-3β-ol
  • Sample Preparation:

    • A high-purity, isolated sample of the analyte or the analytical standard is required.

    • Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl3).

  • NMR Experiments:

    • 1H NMR: Provides information on the number and chemical environment of the hydrogen atoms.

    • 13C NMR: Provides information on the number and chemical environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and definitively assign the structure.

Data Interpretation and Validation

The validation by NMR is achieved by a complete and consistent assignment of all 1H and 13C chemical shifts and by comparing the spectra of the sample to the analytical standard. Key diagnostic signals will be those corresponding to the protons and carbons of the double bonds at C7-C8 and C24-C25, as well as the stereochemistry of the A/B ring junction (5α).

Comparative Analysis with Key Isomers

To underscore the importance of a multi-modal approach, it is crucial to compare the analytical properties of 5α-cholesta-7,24-dien-3β-ol with its close isomers.

Table 3: Comparison of 5α-Cholesta-7,24-dien-3β-ol with Key Isomers

Feature5α-Cholesta-7,24-dien-3β-olDesmosterolZymosterolLathosterol
Double Bond Positions Δ7, Δ24Δ5, Δ24Δ8, Δ24Δ7
GC Retention Time DifferentDifferentDifferentDifferent
LC Retention Time DifferentDifferentDifferentDifferent
Key GC-MS Fragments Similar but with subtle differences in relative abundancesSimilar but with subtle differences in relative abundancesSimilar but with subtle differences in relative abundancesDifferent due to lack of Δ24 double bond
LC-MS/MS Fragments Similar precursor, potentially different product ion ratiosSimilar precursor, potentially different product ion ratiosSimilar precursor, potentially different product ion ratiosDifferent precursor and fragments
NMR Chemical Shifts UniqueUniqueUniqueUnique

The subtle differences in the positions of the double bonds will lead to distinct chromatographic and spectroscopic properties, which can be used for their differentiation.

Conclusion: A Rigorous and Defensible Identification

The definitive identification of 5α-cholesta-7,24-dien-3β-ol in a complex biological matrix is a non-trivial task that demands a rigorous and multi-faceted analytical approach. By combining high-resolution chromatographic separation with detailed mass spectrometric and nuclear magnetic resonance data, and by using a certified analytical standard as a reference, researchers can achieve a level of confidence that is scientifically sound and defensible. This guide provides the framework and the scientific rationale to empower researchers in metabolomics and drug development to confidently navigate the challenges of sterol identification and to generate high-quality, reliable data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5459827, 5alpha-Cholesta-7,24-dien-3beta-ol. [Link].

  • Human Metabolome Database. HMDB0006842: this compound. [Link].

  • Legault, Y., VandenHeuvel, W. J., Arison, B. H., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1978). This compound as a major sterol of the male hamster reproductive tract. Steroids, 32(5), 649–658. [Link].

  • Avanti Polar Lipids. 5α-Cholesta-7,24-dien-3β-ol. [Link].

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link].

  • Griffiths, W. J., & Wang, Y. (2019). Cholesterolomics: an update. The Journal of steroid biochemistry and molecular biology, 191, 105379. [Link].

  • Creative Biolabs. Custom Lipid Synthesis Service. [Link].

  • IROA Technologies. Bile Acid/Carnitine/Sterol Metabolite Library of Standards. [Link].

  • Ačimovič, J., Rozman, D., & Lenič, A. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules (Basel, Switzerland), 25(18), 4116. [Link].

  • Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. [Link].

  • Honda, A., Yamashita, K., Miyazaki, H., Shirai, M., Ikegami, T., & Matsuzaki, Y. (2008). Simultaneous determination of oxysterols, phytosterols and cholesterol precursors by high performance liquid chromatography tandem mass spectrometry in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 870(1), 1–9. [Link].

  • Knapp, F. F., Wilson, M. S., & Schroepfer, G. J. (1976). Mass spectral fragmentation of 5alpha-hydroxysteroids. Chemistry and physics of lipids, 16(1), 31–59. [Link].

  • Goad, L. J., & Akihisa, T. (1997). Analysis of Sterols. Springer.
  • Kakela, R., & Hyvarinen, H. (1997). Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy. Lipids, 32(4), 443–459. [Link].

Sources

A Comparative Guide to Cholesterol Synthesis Intermediates: 5alpha-Cholesta-7,24-dien-3beta-ol vs. Desmosterol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crossroads of Cholesterol Production

Cholesterol is a molecule of profound biological importance, indispensable for the structural integrity of cell membranes and as a precursor to steroid hormones, vitamin D, and bile salts.[1] Its synthesis is a complex, multi-step process involving more than 20 enzymes, primarily occurring in the endoplasmic reticulum.[2] The journey from the simple two-carbon unit of acetyl-CoA to the intricate four-ring structure of cholesterol is a masterpiece of metabolic engineering.[2][3] Following the formation of lanosterol, the first sterol in the pathway, the synthetic route bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1][2]

These two pathways differ primarily in the timing of a key chemical reduction in the sterol side chain.[1] This guide provides an in-depth comparison of two critical intermediates within this post-lanosterol landscape: Desmosterol , the final precursor to cholesterol in the Bloch pathway, and 5alpha-Cholesta-7,24-dien-3beta-ol , a key upstream intermediate. Understanding the distinct roles, enzymatic fates, and clinical relevance of these two molecules is crucial for researchers in lipidomics, metabolic disorders, and drug development.

The Post-Lanosterol Bifurcation: Bloch vs. Kandutsch-Russell Pathways

After lanosterol is synthesized, it undergoes a series of demethylations and isomerizations. The critical divergence point involves the reduction of the double bond at position 24 (Δ24) in the side chain.

  • The Bloch pathway retains this Δ24 double bond until the very last step. Its penultimate sterol is desmosterol, which is then reduced to cholesterol.[1][4] This pathway is prominent in the liver and other tissues with high rates of cholesterol synthesis.[1][5][6]

  • The Kandutsch-Russell pathway reduces the Δ24 double bond earlier in the sequence. Its final intermediate before cholesterol is 7-dehydrocholesterol (7DHC).[1][2] This pathway is particularly important in the brain and skin.[1][5]

The flux between these pathways is not static; cells can shift their reliance on one pathway over the other depending on tissue type and metabolic state, highlighting a complex regulatory network.[1]

G cluster_main Post-Lanosterol Cholesterol Synthesis cluster_kr Kandutsch-Russell Pathway cluster_b Bloch Pathway Lanosterol Lanosterol Intermediates_KR ...Kandutsch-Russell Intermediates... Lanosterol->Intermediates_KR Intermediates_B ...Bloch Intermediates... Lanosterol->Intermediates_B Sterol_A This compound Intermediates_KR->Sterol_A Alternative Entry Intermediates_B->Sterol_A Cholesterol Cholesterol Sterol_B 5alpha-Cholest-7-en-3beta-ol Sterol_A->Sterol_B DHCR24 Sterol_C 7-Dehydrodesmosterol Sterol_A->Sterol_C Lathosterol oxidase DHC7 7-Dehydrocholesterol (7DHC) Sterol_B->DHC7 DHC7->Cholesterol DHCR7 Desmosterol Desmosterol Sterol_C->Desmosterol Desmosterol->Cholesterol DHCR24

Figure 1: Simplified diagram illustrating the divergence of the Bloch and Kandutsch-Russell pathways after lanosterol, highlighting the positions of this compound and Desmosterol.

In Focus: Desmosterol (Cholesta-5,24-dien-3β-ol)

Desmosterol stands as the final intermediate in the Bloch pathway of cholesterol synthesis.[4] Structurally, it is nearly identical to cholesterol, differing only by the presence of a double bond at the C24-C25 position in its side chain.[4][7]

Enzymatic Conversion and Regulation: The conversion of desmosterol to cholesterol is a single reduction reaction catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24) , also known as Seladin-1.[4][7] This enzyme uses NADPH as a cofactor to saturate the C24-C25 double bond.[8] The expression and activity of DHCR24 are critical for cholesterol homeostasis and are regulated by cellular sterol levels.[9][10] Interestingly, there is evidence of a functional interplay between the terminal enzymes of both pathways, where DHCR24 can physically interact with and enhance the activity of DHCR7, the terminal enzyme of the Kandutsch-Russell pathway.[2][9][11]

Physiological and Clinical Significance: Desmosterol is not merely a transient precursor. In certain contexts, it can functionally substitute for cholesterol in cell membranes, sustaining cell proliferation.[7] It also plays a role in regulating gene expression, particularly in suppressing the SREBP pathway (a master regulator of lipid synthesis) and activating Liver X Receptor (LXR) target genes involved in cholesterol efflux.[7]

The clinical relevance of this final step is underscored by Desmosterolosis , a rare and severe autosomal recessive disorder caused by mutations in the DHCR24 gene.[12][13] The resulting enzyme deficiency leads to a profound lack of cholesterol and a systemic accumulation of desmosterol.[9][12] This condition is characterized by multiple congenital anomalies, including severe developmental delay, craniofacial dysmorphism, and brain malformations, highlighting the indispensable role of the DHCR24-mediated conversion for normal development.[12][13][14]

In Focus: this compound

This compound is a sterol intermediate that occupies a more versatile and upstream position in the post-lanosterol pathway compared to desmosterol.[15] It contains two double bonds: one in the sterol nucleus at C7-C8 and one in the side chain at C24-C25, the same side-chain bond found in desmosterol.

Enzymatic Conversions and Pathway Crosstalk: This molecule is a critical branching point, acting as a substrate for several enzymes that can direct its flow toward either the Bloch or the Kandutsch-Russell pathway.[15]

  • Towards the Kandutsch-Russell Pathway: It is a substrate for DHCR24 , the same enzyme that reduces desmosterol. In this context, DHCR24 reduces the side-chain C24-C25 double bond to yield 5alpha-cholest-7-en-3beta-ol (lathosterol), a direct precursor to 7-dehydrocholesterol.[15] This reaction effectively shunts the intermediate into the Kandutsch-Russell pathway.

  • Towards the Bloch Pathway: It can be converted to 7-dehydrodesmosterol by lathosterol oxidase.[16] 7-dehydrodesmosterol is then converted to desmosterol, committing the molecule to the Bloch pathway.

  • Other Fates: It can also be converted to zymosterol by cholestenol delta-isomerase, representing another metabolic route.[15]

Physiological and Research Significance: While not as extensively studied in a clinical context as desmosterol, this compound has been identified as a major sterol in specific tissues, such as the male hamster reproductive tract, where its concentration can exceed that of cholesterol.[17] This suggests a tissue-specific importance that is not yet fully understood. Its position as a key metabolic node makes it a crucial molecule for researchers studying the regulation and flux of cholesterol synthesis. The enzymatic competition for this substrate is a prime example of how metabolic pathways are dynamically controlled.

Head-to-Head Comparison

FeatureThis compound Desmosterol
Full Chemical Name (3β,5α)-Cholesta-7,24-dien-3-olCholesta-5,24-dien-3β-ol
Primary Pathway Branch point between Bloch and Kandutsch-Russell pathways.[15]Penultimate intermediate of the Bloch pathway.[1][4]
Key Converting Enzymes DHCR24, Lathosterol Oxidase, Cholestenol delta-isomerase.[15][16]24-dehydrocholesterol reductase (DHCR24).[4][7]
Position in Synthesis Upstream intermediate, substrate for multiple enzymes.Final intermediate before cholesterol (Bloch pathway).
Associated Disorder No specific single-gene disorder directly linked.Desmosterolosis (due to DHCR24 gene mutations).[12][13]
Known Functions Key metabolic branching point. Found in high concentrations in specific tissues.[17]Can substitute for cholesterol in membranes; regulates SREBP and LXR pathways.[7]
Structural Hallmark Double bonds at C7 and C24.Double bonds at C5 and C24.

Experimental Guide: Quantitative Analysis of Sterol Intermediates

Analyzing the relative abundance of this compound and desmosterol provides direct insight into the activity of the Bloch and Kandutsch-Russell pathways. The following protocol outlines a robust, self-validating workflow for sterol quantification from biological samples using mass spectrometry.

Causality Behind Experimental Choices:

  • Internal Standards: The addition of deuterated standards at the very beginning is critical. These standards behave identically to their endogenous counterparts during extraction and derivatization but are distinguishable by mass. This corrects for any sample loss during the procedure, ensuring accurate quantification.

  • Saponification: Sterols in biological samples often exist as esters (bound to a fatty acid). Saponification (alkaline hydrolysis) is a necessary step to cleave this ester bond, liberating the free sterols for analysis. This ensures the measurement of the total sterol pool (free + esterified).[18]

  • Extraction Method: A biphasic liquid-liquid extraction (e.g., using hexane/isopropanol or cyclohexane) is employed to efficiently separate the nonpolar sterols from the polar components of the sample matrix.[18]

  • Derivatization (for GC-MS): Sterols have hydroxyl groups that can make them less volatile and prone to degradation at the high temperatures used in Gas Chromatography (GC). Converting them to trimethylsilyl (TMS) ethers increases their thermal stability and volatility, resulting in sharper chromatographic peaks and improved sensitivity.[18]

  • Analytical Platform (LC-MS/MS vs. GC-MS): Both are powerful techniques. GC-MS often provides excellent chromatographic separation of sterol isomers.[19] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred alternative due to its higher sensitivity and simpler sample preparation (often not requiring derivatization), making it a higher-throughput option.[19][20]

G cluster_workflow Sterol Analysis Workflow A 1. Sample Collection (Cells, Plasma, Tissue) B 2. Add Deuterated Internal Standards A->B C 3. Lipid Extraction (e.g., Hexane/Isopropanol) B->C D 4. Saponification (Alkaline Hydrolysis) C->D E 5. Re-extract Free Sterols (e.g., Cyclohexane) D->E F 6. Sample Derivatization (e.g., Silylation for GC-MS) E->F G 7. Instrumental Analysis F->G H LC-MS/MS Analysis G->H High Sensitivity/ No Derivatization I GC-MS Analysis G->I High Resolution/ Requires Derivatization J 8. Data Processing (Quantification vs. Internal Standard) H->J I->J

Figure 2: A representative experimental workflow for the quantitative analysis of cholesterol and its precursors from biological samples.

Step-by-Step Protocol:
  • Sample Preparation & Internal Standard Spiking:

    • For cultured cells: Pellet a known number of cells (e.g., 1-5 million).

    • For plasma/serum: Use a precise volume (e.g., 50-200 µL).[21]

    • Immediately add a cocktail of deuterated internal standards (e.g., d7-Cholesterol, d6-Desmosterol) to the sample.

  • Lipid Extraction:

    • Add 4 mL of a hexane:isopropanol (3:2, v/v) mixture to the sample.[18]

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully collect the upper organic layer containing the lipids into a new glass tube.

    • Repeat the extraction on the remaining aqueous layer and pool the organic phases.

  • Saponification:

    • Evaporate the pooled organic solvent under a stream of nitrogen gas.

    • Re-suspend the dried lipid film in 1 mL of 1N NaOH in 80% ethanol.[18]

    • Seal the tube and incubate at 70°C for 1 hour to hydrolyze sterol esters.

  • Non-Saponifiable Lipid Re-extraction:

    • After cooling, add 1 mL of water and 3 mL of cyclohexane.

    • Vortex vigorously and centrifuge.

    • Collect the upper cyclohexane layer containing the free sterols. Repeat and pool.

    • Dry the final extract completely under nitrogen.

  • Derivatization (for GC-MS analysis):

    • To the dried sterol extract, add 100 µL of a silylating agent (e.g., bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[18]

    • Seal the tube and heat at 70°C for 1 hour.

  • Instrumental Analysis:

    • For GC-MS: Inject 1-2 µL of the derivatized sample onto a GC column (e.g., DB-5ms). Use a temperature gradient to separate the sterols. Monitor for the characteristic ions of the derivatized sterols and their corresponding internal standards.

    • For LC-MS/MS: Reconstitute the dried, non-derivatized extract from Step 4 in a suitable mobile phase (e.g., methanol/acetonitrile). Inject onto a C18 column and use a gradient elution. Perform analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.

  • Data Quantification:

    • Generate a standard curve using known amounts of authentic standards.

    • Calculate the peak area ratio of the endogenous sterol to its corresponding deuterated internal standard.

    • Determine the concentration of each sterol in the original sample by comparing its ratio to the standard curve.

Conclusion and Future Directions

The comparison between this compound and desmosterol reveals a fascinating dichotomy in cholesterol synthesis. Desmosterol is a well-defined final precursor in the highly active Bloch pathway, and its accumulation is a clear biomarker for the severe metabolic disease Desmosterolosis.[4][12] In contrast, this compound functions as a metabolic switch, a substrate whose fate is contested by enzymes that can steer it down one of two distinct synthetic routes.

This intricate design allows for exquisite, tissue-specific control over cholesterol production and the generation of other bioactive sterol intermediates. Future research should focus on elucidating the regulatory factors that dictate the enzymatic processing of this compound in different tissues and disease states. Understanding how to modulate the flux between the Bloch and Kandutsch-Russell pathways could offer novel therapeutic strategies for managing not only inherited sterol disorders but also conditions where cholesterol metabolism is dysregulated, such as neurodegenerative diseases and certain cancers.

References

  • MDPI. (n.d.). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006842).
  • National Center for Biotechnology Information. (n.d.). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally.
  • PubMed. (1978). This compound as a major sterol of the male hamster reproductive tract. Steroids, 32(5), 649-58.
  • National Center for Biotechnology Information. (2020). Desmosterolosis and desmosterol homeostasis in the developing mouse brain.
  • PubMed. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. J Org Chem, 39(14), 2018-23.
  • National Center for Biotechnology Information. (2020). Smith-Lemli-Opitz Syndrome - GeneReviews®.
  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Lanosterol biosynthesis pathway.
  • PubMed. (n.d.). Enzymatic conversion of 5alpha-cholesta-7, 14-dien-3beta-ol to 5alpha-cholesta-8, 14-dien-3beta-ol.
  • PubMed Central. (n.d.). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways.
  • National Center for Biotechnology Information. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples.
  • eLife. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways.
  • MDPI. (n.d.). Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations.
  • Wikipedia. (n.d.). Desmosterol.
  • Semantic Scholar. (n.d.). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally[S].
  • ResearchGate. (n.d.). Cholesterol biosynthesis takes place by two pathways, namely, the.... Retrieved from [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells.
  • PubMed Central. (2022). The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis.
  • Reactome. (n.d.). Cholesta-7,24-dien-3beta-ol is desaturated to form cholesta-5,7,24-trien-3beta-ol.
  • National Institutes of Health. (n.d.). Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line.
  • MDPI. (n.d.). DHCR24, a Key Enzyme of Cholesterol Synthesis, Serves as a Marker Gene of the Mouse Adrenal Gland Inner Cortex.
  • News-Medical.Net. (2020). An Overview of the Cholesterol Biosynthesis Pathway.
  • PubMed Central. (n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma.
  • National Center for Biotechnology Information. (n.d.). Desmosterolosis presenting with multiple congenital anomalies.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5α-Cholesta-7,24-dien-3β-ol (Lathosterol) Measurement Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. 5α-Cholesta-7,24-dien-3β-ol, more commonly known as lathosterol, serves as a crucial biomarker for endogenous cholesterol biosynthesis. The ratio of lathosterol to cholesterol in plasma is a key indicator for assessing the efficacy of cholesterol-lowering therapies. Given its clinical significance, the methods used for its measurement must be robust, reliable, and thoroughly validated. This guide provides an in-depth comparison of the two most prevalent analytical platforms for lathosterol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validation to ensure data integrity across different analytical approaches.

The Biochemical Significance of Lathosterol

Lathosterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its concentration in circulation directly reflects the rate of cholesterol synthesis in the body. Therefore, precise measurement of lathosterol is essential for understanding lipid metabolism in various physiological and pathological states, as well as for monitoring the pharmacodynamic effects of drugs that inhibit cholesterol production.

cluster_pathway Cholesterol Biosynthesis (Simplified Kandutsch-Russell Pathway) cluster_analysis Analytical Target Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates Multiple Steps Lathosterol Lathosterol Intermediates->Lathosterol via 7-dehydrocholesterol reductase (DHCR7) Cholesterol Cholesterol Lathosterol->Cholesterol via Sterol-C5-desaturase (SC5D) Lathosterol_Target Lathosterol

Caption: Simplified schematic of the Kandutsch-Russell cholesterol biosynthesis pathway highlighting lathosterol.

Overview of Analytical Platforms

The choice between GC-MS and LC-MS/MS for lathosterol analysis is not trivial, as each presents a unique set of advantages and challenges. Both techniques are capable of providing the high sensitivity and selectivity required for bioanalysis. However, they differ fundamentally in sample preparation, analyte introduction, and ionization mechanisms, which directly impacts throughput, robustness, and the specific information that can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional gold-standard for sterol analysis.[1] GC-MS offers excellent chromatographic resolution and is highly sensitive.[1] A key characteristic of GC-MS analysis for sterols is the requirement for derivatization to increase the volatility and thermal stability of the analytes.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has gained popularity for sterol analysis due to its high sensitivity, specificity, and potential for higher throughput by eliminating the need for derivatization.[3] This technique separates analytes in the liquid phase before ionization and mass analysis.

Comparative Analysis of Methodologies

A critical challenge in lathosterol measurement is its separation from cholesterol. Both are isobaric, meaning they have the same molecular weight, and are structurally very similar.[4] Furthermore, cholesterol is present in plasma at concentrations that are over a thousand times higher than lathosterol, which can lead to chromatographic interference and camouflage the lathosterol peak.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds in a heated column. For non-volatile compounds like sterols, a chemical derivatization step is necessary to make them amenable to gas-phase analysis.[2] Following separation, the compounds are ionized, typically by electron impact (EI), which generates characteristic fragment ions that are detected by the mass spectrometer.[5]

Workflow Rationale:

  • Sample Preparation (Saponification & Extraction): Saponification with a strong base (e.g., KOH in ethanol) is performed to hydrolyze cholesteryl esters, liberating free sterols. This is followed by liquid-liquid extraction (LLE) to isolate the sterols from the complex plasma matrix.[6]

  • Derivatization: The hydroxyl group of sterols is masked by converting it into a trimethylsilyl (TMS) ether.[7] This is a crucial step to increase volatility and prevent thermal degradation in the hot GC inlet and column.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • GC-MS Analysis: The derivatized sample is injected into the GC, where the TMS-ether of lathosterol is separated from other sterols based on its boiling point and interaction with the column's stationary phase. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the lathosterol-TMS derivative.[9]

cluster_gcms GC-MS Workflow for Lathosterol Analysis Plasma Plasma Sample Saponification Saponification (Hydrolysis of Esters) Plasma->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Derivatization Derivatization (Silylation) LLE->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Generalized workflow for the GC-MS analysis of lathosterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS separates compounds in a liquid mobile phase passing through a packed column.[10] The eluent from the column is directed to an ionization source, most commonly atmospheric pressure chemical ionization (APCI) for nonpolar molecules like sterols, as it provides good sensitivity without derivatization.[10] The tandem mass spectrometer (MS/MS) provides an additional layer of selectivity by monitoring a specific fragmentation reaction (transition) for the analyte of interest.

Workflow Rationale:

  • Sample Preparation (Protein Precipitation & Extraction): A simpler "dilute-and-shoot" or protein precipitation approach can often be used, followed by liquid-liquid or supported liquid extraction (SLE).[4][11] This reduces sample handling time compared to the saponification required for GC-MS.

  • LC Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used to achieve chromatographic separation.[4] Reversed-phase columns, such as C18 or pentafluorophenyl (PFP), are commonly employed.[3][12] Achieving baseline separation of lathosterol from the much more abundant cholesterol is critical.[10]

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[4] A specific precursor ion for lathosterol is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to lathosterol, minimizing interferences.

cluster_lcms LC-MS/MS Workflow for Lathosterol Analysis Plasma Plasma Sample Extraction Protein Precipitation / LLE / SLE Plasma->Extraction LC UPLC/HPLC Separation Extraction->LC MSMS Tandem MS Analysis (MRM Mode) LC->MSMS Data Data Processing & Quantification MSMS->Data

Caption: Generalized workflow for the LC-MS/MS analysis of lathosterol.

Performance Characteristics: A Head-to-Head Comparison

The validation of any bioanalytical method is assessed by a standard set of parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][14] These include accuracy, precision, selectivity, sensitivity, and stability.

ParameterGC-MSLC-MS/MSRationale & Key Considerations
Sensitivity (LLOQ) Typically low ng/mL to sub-ng/mLCan achieve sub-ng/mL to pg/mLLC-MS/MS often provides higher sensitivity due to the specificity of MRM transitions.[3]
**Linearity (R²) **> 0.99> 0.99Both methods can achieve excellent linearity over a wide concentration range.[15]
Precision (%RSD) < 15%< 15%Both methods are capable of high precision, meeting regulatory acceptance criteria.[15][16]
Accuracy (%Bias) 85-115%85-115%Both methods can achieve high accuracy.[15][16]
Sample Prep Time Longer (requires saponification & derivatization)Shorter (often simpler extraction)The multi-step sample preparation for GC-MS is more time-consuming and labor-intensive.[4]
Run Time Longer (typically 15-30 min)Shorter (can be < 10 min with UPLC)UPLC systems can significantly reduce chromatographic run times.[4]
Throughput LowerHigherThe combination of faster sample prep and shorter run times makes LC-MS/MS more suitable for high-throughput applications.
Derivatization RequiredNot RequiredEliminating the derivatization step in LC-MS/MS removes a potential source of analytical variability and error.[3]

Detailed Experimental Protocols

These protocols are provided as a comprehensive starting point. It is imperative that each laboratory performs a full method validation to demonstrate suitability for their specific application and instrumentation.

Protocol 1: GC-MS Quantification of Lathosterol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., epicoprostanol or deuterated lathosterol).

    • Add 1 mL of ethanolic potassium hydroxide and incubate at 60°C for 1 hour for saponification.

    • After cooling, add 1 mL of water and extract the non-saponifiable lipids three times with 3 mL of hexane.

    • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).[2]

    • Incubate at 70°C for 3 hours to form the TMS-ether derivatives.[8]

    • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of iso-hexane for injection.[8]

  • Instrumental Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization: Electron Impact (EI), 70 eV.[5]

    • Mode: Selected Ion Monitoring (SIM) of characteristic ions for lathosterol-TMS.

Protocol 2: LC-MS/MS Quantification of Lathosterol
  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., deuterated lathosterol).

    • Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge.

    • Alternatively, use supported liquid extraction (SLE) for cleaner extracts.[11] Load the plasma onto the SLE cartridge, wait 5 minutes, and elute with an immiscible organic solvent like methyl tert-butyl ether (MTBE).[11]

    • Evaporate the supernatant/eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).[4]

  • Instrumental Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[4]

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water containing a modifier like formic acid.[4]

    • Flow Rate: 0.3 mL/min.

    • MS System: Sciex QTRAP 6500+ or equivalent.

    • Ionization: APCI, positive ion mode.[4]

    • Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transition for lathosterol (e.g., m/z 369.4 → 161.2) should be optimized.

Cross-Validation: Ensuring Methodological Congruence

When migrating from a well-established method (e.g., GC-MS) to a newer one (e.g., LC-MS/MS), or when comparing data from different laboratories, a cross-validation study is essential. This process ensures that the results are comparable and that any observed differences are not due to analytical bias.

Cross-Validation Experimental Design:

  • Sample Selection: Select a cohort of at least 20-40 study samples that span the expected concentration range of lathosterol.

  • Parallel Analysis: Analyze each sample in duplicate using both the GC-MS and LC-MS/MS methods.

  • Statistical Analysis:

    • Correlation: Plot the results from the two methods against each other and calculate the Pearson or Spearman correlation coefficient (r). A value close to 1 indicates a strong positive correlation.

    • Bland-Altman Plot: This is a critical tool for assessing the agreement between two quantitative methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias or outliers.

    • Percent Difference: Calculate the percentage difference for each sample: [(Method A - Method B) / Average(A, B)] * 100. The majority of samples should fall within a predefined acceptance limit (e.g., ±20%).

cluster_cv Cross-Validation Logical Flow Samples Select Cohort of Samples (n > 20) GCMS_Analysis Analyze by GC-MS Method Samples->GCMS_Analysis LCMS_Analysis Analyze by LC-MS/MS Method Samples->LCMS_Analysis Results_GCMS Results (GC-MS) GCMS_Analysis->Results_GCMS Results_LCMS Results (LC-MS/MS) LCMS_Analysis->Results_LCMS Stats Statistical Comparison (Correlation, Bland-Altman) Results_GCMS->Stats Results_LCMS->Stats Conclusion Assess Agreement & Bias Stats->Conclusion

Caption: A logical diagram illustrating the cross-validation process between two analytical methods.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 5α-Cholesta-7,24-dien-3β-ol in biological matrices.

  • GC-MS remains a robust and highly resolving technique, particularly valuable in research settings where high throughput is not the primary concern. Its extensive history means that methods are well-established. However, the requirement for derivatization and longer run times are significant drawbacks.

  • LC-MS/MS is the method of choice for modern, high-throughput bioanalytical laboratories.[3] The elimination of the derivatization step, coupled with faster analysis times, leads to increased efficiency and reduced potential for analytical error.[3][4] The high selectivity of MRM is particularly advantageous for complex matrices.

Recommendation: For new method development, especially for clinical trials or large-scale research studies, LC-MS/MS is the recommended platform due to its superior throughput, sensitivity, and simplified sample preparation workflow. However, for laboratories with existing validated GC-MS methods, a thorough cross-validation study can provide the necessary confidence to bridge data between the two platforms, ensuring continuity and comparability of results. The ultimate choice must be guided by the specific needs of the study, available instrumentation, and the required throughput.

References

  • Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Available from: [Link]

  • American Oil Chemists' Society. Gas Chromatographic Analysis of Plant Sterols. Available from: [Link]

  • Karban, J., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4176. Available from: [Link]

  • Biotage. (2021). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Available from: [Link]

  • Medpace. Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Available from: [Link]

  • Dutta, A., & Lee, Y. (2022). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In: Lee, Y. (eds) Lipid Analysis. Springer Protocols Handbooks. Humana, New York, NY. Available from: [Link]

  • Human Metabolome Database. (2022). Metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Available from: [Link]

  • Al-Ismail, K., et al. (2016). Development of a Method for the Analysis of Sterols in Sterol-Enriched Deli-Style Turkey with GC-FID. Food Analytical Methods, 9(8), 2275-2284. Available from: [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Sample preparation method for analysis of sterols in plasma. Biochemical and Biophysical Research Communications, 504(3), 539-544. Available from: [Link]

  • D'Avolio, A., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(19), 3505. Available from: [Link]

  • Salehi, B., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(13), 5163. Available from: [Link]

  • Bleau, G., et al. (1981). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Journal of Lipid Research, 22(5), 839-844. Available from: [Link]

  • Kim, H. J., et al. (2015). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 56(1), 179-190. Available from: [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Lognay, G., et al. (1989). Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds. Analyst, 114(10), 1287-1291. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Pascal, R. A., Jr., et al. (1981). Sterol synthesis: a simple method for the isolation of zymosterol (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of zymosterol. Journal of Lipid Research, 22(1), 171-177. Available from: [Link]

  • He, H. (2018). How to do successful derivatization of sterol?. ResearchGate. Available from: [Link]

  • bioRxiv. (2022). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Available from: [Link]

  • Christie, W. W. (2013). Analytical methods for cholesterol quantification. The AOCS Lipid Library. Available from: [Link]

  • Mdaka, P. M., et al. (2023). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 28(13), 5025. Available from: [Link]

  • Le, H. T., et al. (2022). A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. ACS Omega, 7(16), 13696-13704. Available from: [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Schroepfer, G. J., Jr., et al. (1977). Enzymatic conversion of 5alpha-cholesta-7, 14-dien-3beta-ol to 5alpha-cholesta-8, 14-dien-3beta-ol. Biochemical and Biophysical Research Communications, 78(4), 1353-1359. Available from: [Link]

Sources

A Comparative Analysis of Cholesterol Precursors in Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular biochemistry, the cholesterol biosynthesis pathway is a cornerstone of homeostasis, crucial for maintaining cell membrane integrity and serving as a precursor for vital molecules like steroid hormones and vitamin D.[1][2] However, the intermediates of this pathway, the cholesterol precursors, are emerging from the shadows of their end-product, revealing themselves as potent biomarkers and active players in a spectrum of diseases. This guide provides a comparative analysis of key cholesterol precursors, offering insights into their utility in various disease models and detailing the experimental methodologies required for their accurate quantification.

The Divergent Paths of Cholesterol Synthesis: A Fork in the Road

The synthesis of cholesterol is a multi-step enzymatic process that, after the formation of lanosterol, diverges into two main routes: the Bloch and the Kandutsch-Russell pathways.[3] The preferred pathway is tissue-dependent, leading to the differential production of key downstream precursors.[3]

  • The Bloch Pathway: Predominant in the liver, this pathway is characterized by the reduction of the C24-C25 double bond at a later stage, leading to the formation of desmosterol as the final precursor before cholesterol.[3]

  • The Kandutsch-Russell Pathway: More active in the brain and skin, this pathway reduces the C24-C25 double bond earlier in the sequence, resulting in 7-dehydrocholesterol (7-DHC) as the penultimate sterol.[3]

Understanding this bifurcation is critical for selecting the most relevant precursor for a given disease model.

Cholesterol_Biosynthesis_Pathways cluster_Bloch Bloch Pathway (Liver) cluster_Kandutsch_Russell Kandutsch-Russell Pathway (Brain, Skin) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Statin target) squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase, Lanosterol synthase desmosterol Desmosterol lanosterol->desmosterol Multiple steps lathosterol Lathosterol lanosterol->lathosterol Multiple steps cholesterol Cholesterol desmosterol->cholesterol DHCR24 seven_dhc 7-Dehydrocholesterol (7-DHC) lathosterol->seven_dhc SC5D seven_dhc->cholesterol DHCR7

Caption: Divergent pathways of cholesterol biosynthesis.

Key Cholesterol Precursors: A Comparative Overview

The choice of which cholesterol precursor to investigate depends heavily on the disease model and the specific biological question. The following table provides a comparative summary of the most commonly studied precursors.

PrecursorPathwayKey EnzymePrimary Tissue(s)Associated Disease ModelsRationale for Use as a Biomarker
Lanosterol Common early precursorLanosterol synthase (LSS)UbiquitousCataracts, Neurodegenerative diseases[4]Accumulation can indicate disruptions in early cholesterol synthesis and has been linked to protein aggregation.[4][5]
Lathosterol Kandutsch-Russell3β-hydroxysteroid-Δ5-desaturase (SC5D)Brain, Skin, SerumCardiovascular disease, Huntington's disease, Statin efficacy monitoring[6][7]Serum levels correlate with whole-body cholesterol synthesis rates.[7]
7-Dehydrocholesterol (7-DHC) Kandutsch-Russell7-dehydrocholesterol reductase (DHCR7)Brain, Skin, Adrenal GlandsSmith-Lemli-Opitz Syndrome (SLOS), Autism Spectrum Disorder[8][9]Elevated levels are a hallmark of SLOS due to DHCR7 deficiency.[8][10] Also serves as the precursor to Vitamin D3.
Desmosterol Bloch24-dehydrocholesterol reductase (DHCR24)Liver, BrainAlzheimer's disease, Nonalcoholic steatohepatitis (NASH), Viral hepatitis[11][12]Reduced levels in the brain are associated with Alzheimer's disease.[11][13] Elevated levels are seen in liver diseases.[12]
Zymosterol Both (intermediate)MultipleUbiquitousFungal infections, certain metabolic disorders[14][15]An intermediate in both pathways, its accumulation can indicate specific enzymatic blocks.[15]

In-Depth Analysis of Precursors in Specific Disease Models

Lathosterol in Cardiovascular Disease

Lathosterol levels in the serum are a reliable indicator of whole-body cholesterol synthesis.[7] In the context of cardiovascular disease, elevated lathosterol can signify increased endogenous cholesterol production, a key target for statin therapy.[16] Monitoring the lathosterol-to-cholesterol ratio can therefore provide a more nuanced picture of cholesterol metabolism than total cholesterol levels alone and can be used to assess patient response to lipid-lowering treatments.[17] Low serum lathosterol levels have been associated with fatal cardiovascular disease and increased all-cause mortality, highlighting its prognostic potential.[6]

Desmosterol in Alzheimer's Disease

The brain relies almost exclusively on de novo cholesterol synthesis, with the Bloch pathway and its end-product, desmosterol, playing a significant role.[3] Research has indicated that the activity of DHCR24, the enzyme that converts desmosterol to cholesterol, is reduced in affected areas of the Alzheimer's brain.[11] Consequently, a decrease in desmosterol levels has been observed in the brain tissue and cerebrospinal fluid of Alzheimer's patients.[11][13] Plasma desmosterol levels have also been shown to be significantly lower in individuals with Alzheimer's disease and even mild cognitive impairment, making it a promising candidate for a readily accessible biomarker.[18]

7-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome is a rare, autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to a deficiency in the 7-dehydrocholesterol reductase enzyme.[8] This enzymatic block results in a dramatic accumulation of 7-DHC and a corresponding decrease in cholesterol levels.[10][19] The measurement of elevated 7-DHC in plasma is the definitive diagnostic marker for SLOS.[9][19] The severity of the disease often correlates with the degree of 7-DHC elevation.[8]

Experimental Protocols for Cholesterol Precursor Analysis

Accurate quantification of cholesterol precursors is paramount for their use as reliable biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.[20][21]

Sample Preparation: A Critical First Step

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following is a generalized workflow for the extraction of sterols from biological samples such as plasma or cell culture.

Sample_Preparation_Workflow sample Biological Sample (Plasma, Cells) saponification Saponification (Hydrolysis of cholesteryl esters) sample->saponification extraction Liquid-Liquid Extraction (e.g., with hexane or chloroform/methanol) saponification->extraction drying Solvent Evaporation (under nitrogen) extraction->drying derivatization Derivatization (for GC-MS) (e.g., Silylation) drying->derivatization reconstitution Reconstitution (in appropriate solvent) derivatization->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for sterol sample preparation.

Step-by-Step Protocol for Sterol Extraction and Saponification:

  • Internal Standard Addition: To an aliquot of the sample (e.g., 100 µL of plasma), add an internal standard mixture containing deuterated analogs of the sterols of interest. This is crucial for accurate quantification.

  • Saponification: Add a solution of ethanolic potassium hydroxide and incubate at a high temperature (e.g., 80°C) for 1 hour to hydrolyze the cholesteryl esters, ensuring the measurement of total sterol levels.[22]

  • Extraction: After cooling, perform a liquid-liquid extraction by adding a non-polar solvent like hexane or a chloroform/methanol mixture.[22][23] Vortex thoroughly to ensure proper mixing.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic (upper) layer containing the sterols.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (for GC-MS): For GC-MS analysis, the dried sterol extract must be derivatized, typically through silylation, to increase volatility and improve chromatographic properties.[21]

  • Reconstitution: Reconstitute the dried and derivatized (if applicable) sample in a suitable solvent for injection into the analytical instrument.

Analytical Methodologies: GC-MS vs. LC-MS/MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase.Separates compounds based on their partitioning between a stationary and a liquid mobile phase.
Sample Derivatization Required to increase volatility.Generally not required.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).Very high sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[23]
Throughput Can be lower due to longer run times and derivatization steps.Can be higher due to faster separation times and no derivatization.[20]
Advantages Well-established with extensive libraries for compound identification. Excellent for resolving isomers.High specificity reduces interferences. Suitable for a broader range of compounds without derivatization.[24]
Disadvantages Derivatization can introduce variability. Not suitable for thermally labile compounds.Matrix effects can be a challenge. Can be less effective at separating certain isomers.

Causality in Experimental Choices:

  • Why Saponification? Many cholesterol precursors exist in both free and esterified forms. Saponification is performed to hydrolyze the ester bonds, allowing for the measurement of the total amount of each precursor, which is often the more clinically relevant value.

  • Why Derivatization for GC-MS? Sterols are relatively large and non-volatile molecules. Derivatization with a silylating agent replaces the polar hydroxyl group with a non-polar trimethylsilyl group, increasing the volatility and thermal stability of the molecule, which is essential for successful analysis by GC.

  • Why MRM for LC-MS/MS? Multiple Reaction Monitoring provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for each analyte. This significantly reduces background noise and matrix interference, leading to more accurate and sensitive quantification, which is critical when dealing with complex biological samples.[23]

Conclusion and Future Perspectives

The comparative analysis of cholesterol precursors offers a powerful lens through which to view the intricate dysregulation of metabolic pathways in various diseases. Moving beyond their role as simple markers of cholesterol synthesis, these intermediates are proving to be valuable tools for diagnostics, prognostics, and for monitoring therapeutic interventions.[12] The continued refinement of analytical techniques such as LC-MS/MS will undoubtedly lead to the discovery of novel precursor-disease associations and further solidify their place in the arsenal of the modern researcher and drug developer.

References

  • MDPI. (n.d.). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture.
  • PMC. (2025). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets.
  • LIPID MAPS. (2007). Sterols Mass Spectra Protocol.
  • Ninja Nerd. (2017). Cholesterol Metabolism. Retrieved from [Link]

  • PubMed Central. (n.d.). The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts.
  • PMC. (n.d.). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina.
  • LIPID MAPS. (2007). Sterols Mass Spectra Protocol.
  • PubMed. (2019). Low Serum Lathosterol Levels Associate With Fatal Cardiovascular Disease and Excess All-Cause Mortality: A Prospective Cohort Study. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Cholesterol - StatPearls.
  • PMC. (n.d.). Alzheimer's Disease: Brain Desmosterol Levels.
  • PMC. (n.d.). Cholesterol metabolism pathways – are the intermediates more important than the products?.
  • Bio-protocol. (n.d.). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells.
  • Request PDF. (2025). Cholesterol precursors: More than mere markers of biosynthesis. Retrieved from [Link]

  • PMC. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples.
  • LinkedIn. (2024). Understanding the Clinical Significance of Cholesterol: All that You Need to Know. Retrieved from [Link]

  • Clinics - Elsevier. (n.d.). Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration.
  • PMC. (n.d.). Lanosterol regulates abnormal amyloid accumulation in LECs through the mediation of cholesterol pathway metabolism.
  • MedlinePlus. (n.d.). Smith-Lemli-Opitz syndrome - Genetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholesterol. Retrieved from [Link]

  • Lipotype. (n.d.). Lathosterol Analysis - Cholesterol Lipids.
  • Frontiers. (n.d.). Sterols, Oxysterols, and Accessible Cholesterol: Signalling for Homeostasis, in Immunity and During Development.
  • Agilent. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column.
  • Taylor & Francis. (n.d.). Zymosterol – Knowledge and References.
  • PubMed. (n.d.). Cholesterol precursors: more than mere markers of biosynthesis. Retrieved from [Link]

  • Peter Attia. (2021). Does low cholesterol cause cognitive impairment? Part II. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinosterol. Retrieved from [Link]

  • Oxford Academic. (n.d.). Disorders of cholesterol biosynthesis: prototypic metabolic malformation syndromes. Retrieved from [Link]

  • ScienceOpen. (2018). Analytical methods for cholesterol quantification. Retrieved from [Link]

  • Smith-Lemli-Opitz Foundation. (n.d.). Living with SLOS. Retrieved from [Link]

  • Rupa Health. (n.d.). Lathosterol. Retrieved from [Link]

  • ResearchGate. (2025). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Retrieved from [Link]

  • PubMed Central. (2024). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells.
  • Mayo Clinic Laboratories. (n.d.). SLO Smith-Lemli-Opitz Screen, Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Zymosterol. Retrieved from [Link]

  • Frontiers. (2024). Using genetics to investigate the association between lanosterol and cataract.
  • MDPI. (2024). Impact of De Novo Cholesterol Biosynthesis on the Initiation and Progression of Breast Cancer.
  • Frontiers. (n.d.). Oxidized cholesterol as the driving force behind the development of Alzheimer's disease.
  • ResearchGate. (2025). Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Oxysterols on Immune Cells and Related Diseases.
  • PubMed. (1995). Markedly increased tissue concentrations of 7-dehydrocholesterol combined with low levels of cholesterol are characteristic of the Smith-Lemli-Opitz syndrome. Retrieved from [Link]

  • Lipotype. (n.d.). Lanosterol - Lipid Analysis.
  • PMC. (n.d.). Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology.
  • Labcorp. (n.d.). Smith-Lemli-Opitz syndrome. Retrieved from [Link]

Sources

Safety Operating Guide

5alpha-Cholesta-7,24-dien-3beta-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Proper Disposal of 5alpha-Cholesta-7,24-dien-3beta-ol

Compound Characterization and Hazard Assessment

The primary known characteristics relevant to its disposal are its physical state as a solid and its predicted insolubility in water.[4] This insolubility is a critical factor, immediately precluding disposal via the sanitary sewer system.

Physicochemical Properties Summary

PropertyValueSource
Chemical FormulaC27H44OHMDB[6]
Average Molecular Weight384.648 g/mol HMDB[6]
Physical StateSolid (assumed based on class)N/A
Water SolubilityPredicted: 0.00016 g/LALOGPS[2][3]
logPPredicted: 7.4ALOGPS[2][3]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals is governed by a stringent regulatory framework primarily established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal.[7] Laboratories are considered waste generators and must comply with regulations concerning waste determination, segregation, storage, and disposal.[8]

  • OSHA's Role : OSHA ensures the safety and health of workers.[9] Regulations cover proper chemical handling, storage, communication of hazards, personal protective equipment (PPE), and emergency preparedness.[10][11]

Given the lack of specific data for this compound, a formal hazardous waste determination must be made by a trained professional, typically within your institution's Environmental Health & Safety (EH&S) department.[8][12] Until such a determination is made, the compound must be managed as hazardous chemical waste.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE.

  • Rationale : This is the first line of defense. Nitrile gloves protect against dermal contact. Safety glasses or goggles shield the eyes from any fine particulates. A lab coat prevents contamination of personal clothing.

Step 2: Waste Characterization and Segregation

  • Action : Designate this compound waste as "Solid Chemical Waste."

  • Rationale : Proper segregation is crucial to prevent unintended and potentially dangerous chemical reactions.[13] Never mix this solid, non-aqueous waste with liquid waste streams such as aqueous solutions, halogenated solvents, or flammable liquids.

Step 3: Select a Compatible Waste Container

  • Action : Choose a container that is in good condition, free of contamination, and has a secure, screw-top lid. The container must be chemically compatible (e.g., a high-density polyethylene (HDPE) or glass jar).

  • Rationale : The container's integrity is paramount to prevent leaks or spills.[13] Food-grade containers (e.g., mayonnaise or pickle jars) are strictly prohibited for hazardous waste storage as they can lead to dangerous mix-ups.[13] The container should be appropriately sized for the amount of waste to minimize disposal costs.[14]

Step 4: Accurate and Compliant Labeling

  • Action : Affix a "Hazardous Waste" tag or label to the container before adding any waste. Fill it out completely and legibly.

  • The label must include :

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "this compound".

    • A statement of the potential hazards (e.g., "Solid Chemical Waste - Handle with Care").

    • The date when the first particle of waste was placed in the container.

  • Rationale : Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to EH&S staff and final disposal technicians.[15] It provides immediate identification of the contents and their associated risks.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Action : Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory staff.

  • Rationale : An SAA is a designated location for the short-term storage of hazardous waste.[13] Federal regulations limit the amount of waste that can be stored (typically up to 55 gallons of hazardous waste or one quart of acutely toxic waste) and the duration of storage.[15] Containers in the SAA must be kept closed except when adding waste.[13]

Step 6: Arrange for Timely Disposal

  • Action : Once the container is full or has been in the SAA for a designated period (typically not to exceed 12 months, but institutional policies may be stricter), contact your institution's EH&S department to schedule a waste pickup.[12][16]

  • Rationale : Laboratories are not permitted to dispose of hazardous chemical waste themselves. Disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation: This compound ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Solid Chemical Waste' ppe->segregate container Step 3: Select Compatible Waste Container (HDPE/Glass) segregate->container label Step 4: Affix & Complete Hazardous Waste Label container->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 6: Container Full or Time Limit Reached? Request EH&S Pickup store->pickup end Compliant Disposal by EH&S Professionals pickup->end

Caption: Disposal workflow for this compound.

References

  • FooDB. (2020). Showing Compound 5a-Cholesta-7,24-dien-3b-ol (FDB024115). Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006842). Retrieved from [Link]

  • ContaminantDB. (2016). 24-Ethyl-5alpha-cholesta-7,22-dien-3beta-ol (CHEM025823). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 160: EPA Good Laboratory Practice Standards. Retrieved from [Link]

  • Stericycle. (2024). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 5alpha-Cholesta-7,24-dien-3beta-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Your First Line of Defense

The cornerstone of laboratory safety is the assumption that any substance of unknown toxicity is potentially hazardous.[1] This "precautionary principle" dictates that we implement robust safety protocols to minimize exposure and mitigate unforeseen risks. For a powdered substance like 5alpha-Cholesta-7,24-dien-3beta-ol, the primary routes of exposure are inhalation of airborne particles and dermal contact. Therefore, our safety strategy is centered on creating effective barriers and employing meticulous handling techniques.

Essential Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in safeguarding against exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale for each component deeply rooted in established laboratory safety standards.[2][3][4][5]

PPE ComponentSpecificationsRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of solvents used to dissolve the compound and airborne powder particles.
Hand Protection Powder-free nitrile gloves.Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is recommended when handling the pure solid.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination with the compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for weighing and transferring the solid compound to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous planning and execution are vital to minimizing the risk of exposure. The following protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.

Preparation: Setting the Stage for Safety
  • Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particles.[1]

  • Gather Materials: Before beginning, ensure all necessary equipment is within the fume hood, including your pre-weighed empty container, spatula, and solvent for reconstitution.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Weighing and Reconstitution Workflow

The following diagram illustrates the logical flow of safely weighing this compound and preparing a stock solution.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Doffing prep1 Don PPE: Lab coat, N95 respirator, safety glasses, nitrile gloves prep2 Prepare fume hood: Ensure proper airflow prep1->prep2 prep3 Gather materials: Compound, spatula, weigh boat, pre-labeled vial, solvent prep2->prep3 weigh Carefully weigh the desired amount of solid compound prep3->weigh transfer Transfer the weighed solid to the pre-labeled vial weigh->transfer add_solvent Add the appropriate solvent to the vial transfer->add_solvent dissolve Cap the vial and mix gently (vortex or invert) until dissolved add_solvent->dissolve clean Clean the spatula and work surface with an appropriate solvent dissolve->clean dispose_waste Dispose of contaminated weigh boat and gloves as solid chemical waste clean->dispose_waste doff Doff PPE in the correct order: gloves, lab coat, safety glasses, respirator dispose_waste->doff wash Wash hands thoroughly with soap and water doff->wash

Caption: Workflow for Safely Handling this compound

Detailed Handling Procedure:
  • Tare the Balance: Place a weigh boat on the analytical balance within the fume hood and tare the balance to zero.

  • Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could generate dust.

  • Record the Mass: Accurately record the mass of the compound.

  • Transfer to Vial: Carefully transfer the weighed solid into a pre-labeled vial.

  • Reconstitution: Add the desired volume of an appropriate solvent to the vial.

  • Dissolution: Securely cap the vial and mix by vortexing or gentle inversion until the solid is completely dissolved.

Disposal Plan: Responsible Stewardship of a Safe Laboratory

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As this compound is not classified as a hazardous substance, it can be disposed of as non-hazardous chemical waste, provided it is not mixed with any hazardous materials.[6][7]

Waste Segregation:
  • Solid Waste: Any disposable materials that have come into direct contact with the solid compound, such as weigh boats, contaminated paper towels, and used gloves, should be collected in a designated, clearly labeled container for non-hazardous solid chemical waste.[6]

  • Liquid Waste: Solutions of this compound in non-hazardous solvents can be collected in a designated container for non-hazardous liquid waste. Always consult your institution's specific guidelines for the disposal of liquid chemical waste.

  • Empty Containers: The original container of this compound, once completely empty, should have its label defaced and can then be disposed of in the regular trash.[6]

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Store waste containers in a designated and secure area, away from the main laboratory workspace.

  • Collection: Follow your institution's established procedures for the collection of non-hazardous chemical waste. Do not dispose of any laboratory waste in the regular trash unless explicitly permitted.[6]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in your research environment. The principles of careful handling and diligent safety practices are as integral to scientific advancement as the innovative ideas that drive it.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Stephen F. Austin State University. "VIII. Disposal Procedures for Non Hazardous Waste". Hazardous Waste Management Plan. [Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance". OSHA. [Link]

  • VLS Environmental Services. "Hazardous vs. Non-Hazardous Waste". VLS Environmental Services. [Link]

  • Green World Group. 2023. "Chemical Safety Best Practices in The Lab". Green World Group. [Link]

  • GZ Industrial Supplies. 2025. "Safe Handling Practices for Laboratory Chemicals". GZ Industrial Supplies. [Link]

  • XPRT. "Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents". Labcompare. [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment". OSHA. [Link]

  • American Chemical Society. 2016. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • U.S. Environmental Protection Agency. 2025. "Non-Hazardous Materials and Waste Management Hierarchy". EPA. [Link]

  • University of Washington Environmental Health & Safety. "Personal Protective Equipment Requirements for Laboratories". UW EH&S. [Link]

  • University of California, Berkeley Environmental Health & Safety. "Weighing Hazardous Powders in the Laboratory". UC Berkeley EH&S. [Link]

  • MedPro Disposal. 2021. "5 Non Hazardous Waste Examples And Why Proper Disposal Is Important". MedPro Disposal. [Link]

  • Lab Manager. 2009. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Lab Manager. [Link]

  • Thomas. 2022. "Ten Tips for Handling Hazardous Chemicals in a Lab". Thomasnet. [Link]

  • Rowan University. "Non-Hazardous Waste Disposal Guide for Laboratories". Rowan University. [Link]

  • Excedr. "OSHA Lab Safety Equipment: Requirements & Compliance Guide". Excedr. [Link]

  • Clean Management Environmental Group, Inc. "Nonhazardous Waste Disposal (TSDF) Facility". Clean Management. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Cholesta-7,24-dien-3beta-ol
Reactant of Route 2
5alpha-Cholesta-7,24-dien-3beta-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。